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Foundational

Disodium 5-methylisophthalate chemical structure and properties

An In-depth Technical Guide to Disodium 5-methylisophthalate Introduction and Scientific Context Disodium 5-methylisophthalate (DMIP), identified by CAS Number 50977-75-8, is the disodium salt of 5-methylisophthalic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Disodium 5-methylisophthalate

Introduction and Scientific Context

Disodium 5-methylisophthalate (DMIP), identified by CAS Number 50977-75-8, is the disodium salt of 5-methylisophthalic acid.[1][2] While its direct applications in drug development are not extensively documented in mainstream literature, its structural motifs—a rigid aromatic dicarboxylate backbone—are of significant interest in medicinal chemistry, coordination chemistry, and materials science. Carboxylate groups are excellent metal-ion binders and can participate in hydrogen bonding, making them crucial pharmacophores and versatile linkers for creating advanced materials.

This guide provides a comprehensive overview of Disodium 5-methylisophthalate, moving from its fundamental chemical structure and properties to detailed synthetic protocols and potential research applications. The insights are grounded in established chemical principles and data from related compounds, offering a robust framework for researchers exploring its utility. The parent compound, 5-methylisophthalic acid, serves as a key reference point for understanding the reactivity and potential of this molecule.[3] Its structural analogues, such as 5-sulfoisophthalic acid monosodium salt, are widely used as monomers to impart specific properties to polymers, suggesting a similar role for DMIP in the synthesis of novel polyesters or polyamides.[4][5]

Chemical Structure and Physicochemical Properties

The core of Disodium 5-methylisophthalate is a benzene ring substituted at positions 1, 3, and 5. The carboxylate groups are located at positions 1 and 3, while a methyl group is at position 5. This arrangement makes the molecule a C-substituted derivative of isophthalic acid.

Chemical Structure Diagram

chemical_structure cluster_benzene c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c6->c1 c1_label C c1_sub COO⁻Na⁺ c1_label->c1_sub c2_label C c3_label C c3_sub COO⁻Na⁺ c3_label->c3_sub c4_label C c5_label CH c5_sub CH₃ c5_label->c5_sub c6_label CH

Caption: Chemical Structure of Disodium 5-methylisophthalate.

Physicochemical Data

Direct experimental data for Disodium 5-methylisophthalate is sparse. The following table consolidates known information for the disodium salt and its parent acid, 5-methylisophthalic acid, for comparative purposes. The properties of the salt are inferred from its structure and the properties of similar organic salts.

PropertyDisodium 5-methylisophthalate5-Methylisophthalic Acid (Parent)References
CAS Number 50977-75-8499-49-0[1][3]
Molecular Formula C₉H₆Na₂O₄C₉H₈O₄[1][3]
Molecular Weight 224.12 g/mol 180.16 g/mol [1][3]
Appearance Expected: White to off-white crystalline powderWhite solid[3]
Solubility Expected: Highly soluble in water; poorly soluble in nonpolar organic solventsSlightly soluble in water; soluble in alcohols and other polar organic solvents[6]
Melting Point Expected: Decomposes at high temperature (>300 °C) without melting>300 °C[3]
pKa Not applicable (salt)pKa1 ≈ 3.5, pKa2 ≈ 4.5 (Estimated based on isophthalic acid)

Synthesis and Purification Protocol

A robust synthesis of Disodium 5-methylisophthalate is achieved via a two-step process: (1) the catalytic oxidation of a suitable precursor to form 5-methylisophthalic acid, followed by (2) neutralization with a sodium base.

Synthesis Workflow Diagram

synthesis_workflow start Starting Material: 1,3,5-Mesitylene step1 Step 1: Catalytic Oxidation Reagents: Acetic Acid, Co(OAc)₂, Mn(OAc)₂, KBr Conditions: High Temperature & Pressure start->step1 intermediate Intermediate Product: 5-Methylisophthalic Acid step1->intermediate purify1 Purification Recrystallization intermediate->purify1 step2 Step 2: Neutralization Reagents: 2 eq. NaOH or NaOMe Solvent: Methanol or Water purify1->step2 final_product Final Product: Disodium 5-methylisophthalate step2->final_product

Caption: Two-step synthesis workflow for Disodium 5-methylisophthalate.

Step-by-Step Experimental Protocol

Part A: Synthesis of 5-Methylisophthalic Acid

This protocol is adapted from established methods for the oxidation of methyl-substituted aromatics.[7]

  • Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, reflux condenser, and gas inlet, add 1,3,5-mesitylene as the starting material.

  • Catalyst and Solvent Addition: Add glacial acetic acid as the solvent, followed by the catalyst system comprising cobalt acetate, manganese acetate, and potassium bromide.[7] The catalyst loading should be empirically optimized but typically ranges from 0.1 to 1 mol% relative to the substrate.

  • Reaction Execution: Seal the reactor and pressurize with compressed air or pure oxygen. Heat the mixture to the target temperature (typically 150-200°C) while stirring vigorously. The reaction is exothermic and requires careful temperature control.

    • Expert Insight: The synergy between cobalt and manganese catalysts is crucial. Cobalt initiates the radical chain reaction, while manganese facilitates the oxidation of the intermediate aldehyde to the carboxylic acid, preventing byproduct formation.

  • Monitoring and Workup: Monitor the reaction progress by sampling and analyzing via HPLC or GC. Once the starting material is consumed, cool the reactor to room temperature and carefully vent the pressure.

  • Isolation and Purification: The crude product often precipitates from the acetic acid upon cooling. Filter the solid, wash thoroughly with water to remove the catalyst salts, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part B: Conversion to Disodium 5-methylisophthalate

  • Dissolution: Suspend the purified 5-methylisophthalic acid (1 equivalent) in a suitable solvent such as methanol or deionized water.

  • Neutralization: Prepare a stoichiometric solution of sodium hydroxide (2 equivalents) in the same solvent. Add the NaOH solution dropwise to the stirred suspension of the acid at room temperature.

    • Trustworthiness Check: The use of exactly two equivalents of base is critical. The endpoint can be verified by monitoring the pH, which should stabilize around 7-8. The solid acid will dissolve as it converts to the highly water-soluble disodium salt.

  • Product Isolation: Once neutralization is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude disodium salt.

  • Final Purification: To remove any unreacted starting material or monosodium salt, the solid can be triturated with a solvent in which the disodium salt is insoluble but impurities are soluble (e.g., acetone or diethyl ether). Filter the purified white solid and dry it thoroughly in a vacuum oven at an elevated temperature (e.g., 80-100°C) to remove residual water.

Analytical Characterization

A full characterization is essential to confirm the identity and purity of the synthesized material.

TechniqueExpected Results for Disodium 5-methylisophthalate
¹H NMR (D₂O)- Aromatic Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm). One singlet (or narrow triplet, J≈1.5 Hz) for the proton at C2 (between the carboxylates) and one doublet (or narrow multiplet) for the two equivalent protons at C4 and C6. - Methyl Protons: A sharp singlet around δ 2.3-2.5 ppm corresponding to the CH₃ group.
¹³C NMR (D₂O)- Carboxylate Carbonyls: Signal around δ 170-180 ppm. - Aromatic Carbons: Four signals expected for the six aromatic carbons due to symmetry. - Methyl Carbon: Signal around δ 20-25 ppm.
FT-IR (KBr Pellet)- Absence of Carboxylic Acid O-H: Disappearance of the broad O-H stretch from ~2500-3300 cm⁻¹. - Carboxylate Stretches: Appearance of strong asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) COO⁻ stretching bands. - C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) C-H stretches.
Elemental Analysis Calculated for C₉H₆Na₂O₄: C, 48.23%; H, 2.70%; Na, 20.52%. Experimental values should be within ±0.4% of theoretical values.

Applications and Research Directions

While not a drug itself, Disodium 5-methylisophthalate serves as a valuable building block or linker in several areas relevant to pharmaceutical and materials science.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The dicarboxylate functionality makes DMIP an excellent candidate for constructing MOFs. These highly porous materials are extensively researched for applications in gas storage, catalysis, and, importantly, drug delivery . The methyl group provides a degree of hydrophobicity that can be used to tune the internal environment of the MOF pores, potentially controlling the loading and release kinetics of guest drug molecules.[7]

  • Polymer Synthesis: Analogous to its sulfonated counterpart (5-sulfoisophthalic acid monosodium salt), which is used to enhance dyeability and water solubility in polyesters, DMIP can be incorporated as a comonomer in condensation polymerization.[4] The resulting polymers may have modified thermal properties, solubility, and metal-binding capabilities, making them suitable for creating specialized biomaterials or pharmaceutical excipients.

  • Precursor for Functionalized Molecules: The aromatic ring can be further functionalized. For example, the methyl group could undergo benzylic bromination followed by nucleophilic substitution to attach other functional groups, or the aromatic protons could be substituted via electrophilic aromatic substitution, opening pathways to more complex derivatives for medicinal chemistry screening.

Safety and Handling

No specific, comprehensive safety data sheet for Disodium 5-methylisophthalate is readily available. Therefore, handling precautions should be based on the known hazards of its parent acid and general principles for handling fine organic chemicals.

  • Hazard Class: The parent acid, 5-methylisophthalic acid, is classified as a skin and serious eye irritant.[3] It is reasonable to assume the disodium salt may also cause irritation upon contact.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid creating dust during handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

References

  • Vertex AI Search.
  • Sigma-Aldrich.
  • BLD Pharm. 475085-57-5|2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid.
  • ChemRadar. Disodium 5-methylisophthalate CAS#50977-75-8 | Regulatory Information. [Link]

  • TCI Chemicals.
  • ChemRadar. Disodium 5-methylisophthalate CAS#50977-75-8 | GHS Classification Search Tool. [Link]

  • BroadPharm.
  • ChemRadar. Disodium 5-methylisophthalate CAS#50977-75-8 | FCMD | Food Contact Materials Regulations Database. [Link]

  • ChemicalBook.
  • PubChem. Disodium 5-hydroxyisophthalate. [Link]

  • ChemRadar. Disodium 5-methylisophthalate CAS#50977-75-8 | CAS Substance Database. [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO LTD. GOYENCHEM-SSIPA 5-Sodiosulfo Isophthalic Acid 5-SSIPA CAS No.6362-79-4. [Link]

  • Sigma-Aldrich. CAS 1185-57-5.
  • Sigma-Aldrich. CAS 1185-57-5.
  • PubChem. 5-Methylisophthalic acid. [Link]

  • Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • PubChem. Dimethyl 5-methylisophthalate. [Link]

  • Google Patents.
  • ChemRadar. Disodium 5-methylisophthalate CAS#50977-75-8 | Global PFAS Screening Tool. [Link]

  • Knowledge. What is Sodium 5-Sulfoisophthalic acid monosodium salt used for. (April 21 2023).
  • PubMed. Bioavailability of indomethacin after intramuscular injection and rectal administration of solution and suppositories. [Link]

  • EPA NEPAL. Toxic Substances Control Act Chemical Substance Inventory: TSCA Inventory: 1985 Edition , Volume I.
  • PubChem. Monosodium 5-sulfoisophthalate. [Link]

  • Sigma-Aldrich. 5-sulfoisophthalic acid sodiul salt.
  • ChemicalBook.
  • PMC. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. [Link]

  • Google Patents. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.

Sources

Exploratory

Technical Whitepaper: Structural Characterization, Synthesis, and Applications of Disodium 5-methylisophthalate

Executive Summary In the fields of advanced materials and pharmaceutical development, the selection of highly specific organic linkers is paramount for constructing functional architectures. Disodium 5-methylisophthalate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced materials and pharmaceutical development, the selection of highly specific organic linkers is paramount for constructing functional architectures. Disodium 5-methylisophthalate is a highly soluble dicarboxylate salt that serves as a critical building block in the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and specialized polyesters. This whitepaper provides an in-depth technical guide on its structural bioinformatics, mechanistic synthesis, and downstream applications, designed for researchers and drug development professionals.

Chemical Identity & Structural Bioinformatics

Disodium 5-methylisophthalate is the disodium salt of 5-methylisophthalic acid. The presence of the methyl group at the 5-position of the isophthalate ring introduces steric bulk and alters the hydrophobicity of the molecule, making it highly valuable for tuning the pore environments of coordination networks [1].

The complete deprotonation of the dicarboxylic acid yields a highly water-soluble salt, which is essential for aqueous-phase or "green" synthetic methodologies.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 50977-75-8 [1]
IUPAC Name disodium 5-methylbenzene-1,3-dicarboxylate [2]
Molecular Formula C9H6Na2O4
Molecular Weight 224.12 g/mol
Parent Acid 5-Methylisophthalic acid (CAS: 499-49-0)
Solubility Highly soluble in water; poorly soluble in non-polar organics
Physical State Solid (typically white to off-white crystalline powder)

Mechanistic Synthesis & Purification Protocol

The synthesis of disodium 5-methylisophthalate relies on the precise acid-base neutralization of 5-methylisophthalic acid.

The Causality of Experimental Choices: Because isophthalic acid derivatives possess two distinct acid dissociation constants ( pKa1​≈3.5 and pKa2​≈4.5 ), insufficient base will result in a mixture of the mono-sodium intermediate and the unreacted acid. To drive the reaction to complete double deprotonation, the pH must be elevated above 8.0 using a strong base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). A slight stoichiometric excess (2.05 to 2.10 equivalents) of the base ensures maximum yield of the disodium salt [2].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating quality control checks at critical junctures.

  • Precursor Suspension: Suspend 10.0 g (approx. 55.5 mmol) of 5-methylisophthalic acid in 100 mL of distilled, deionized water (ddH₂O) under continuous magnetic stirring at room temperature. Note: The parent acid is largely insoluble in water, resulting in a cloudy suspension.

  • Alkaline Titration: Prepare a 2.0 M solution of NaOH. Slowly add 57 mL (114 mmol, ~2.05 eq) of the NaOH solution dropwise to the suspension.

  • Reaction Monitoring: Monitor the pH continuously. As the base is added, the suspension will begin to clarify. Stir for an additional 2 hours until the solution is completely transparent and the pH stabilizes at approximately 8.5–9.0.

  • Concentration & Crystallization: Filter the clear solution through a 0.22 µm membrane to remove any unreacted trace impurities. Concentrate the filtrate under reduced pressure using a rotary evaporator at 60°C until a white precipitate begins to form.

  • Precipitation: Add ice-cold absolute ethanol to the concentrated aqueous solution to force the precipitation of the disodium salt.

  • Recovery & Drying: Collect the product via vacuum filtration, wash with cold ethanol, and lyophilize (freeze-dry) overnight to remove residual moisture.

  • Self-Validating QC (FTIR Analysis): To confirm complete conversion, perform Fourier-transform infrared spectroscopy (FTIR). The broad -OH stretch (3300–2500 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) characteristic of the carboxylic acid must be absent. Successful synthesis is validated by the appearance of strong asymmetric (~1580 cm⁻¹) and symmetric (~1380 cm⁻¹) carboxylate (COO⁻) stretching bands.

Logical Workflow Visualization

The following diagram illustrates the chemical progression from the parent acid to the final isolated salt, highlighting the critical transition states and downstream utility.

SynthesisWorkflow N1 5-Methylisophthalic Acid (CAS: 499-49-0) N2 Alkaline Titration (NaOH or Na2CO3) N1->N2 Aqueous Suspension N3 Double Deprotonation (pH > 8.0) N2->N3 Stoichiometric Control N4 Disodium 5-methylisophthalate (CAS: 50977-75-8) N3->N4 Complete Conversion N5 Lyophilization & QC (FTIR Validation) N4->N5 Purification N6 MOF / Coordination Polymer Assembly N5->N6 Linker Utilization

Workflow detailing the synthesis and downstream application of Disodium 5-methylisophthalate.

Applications in Advanced Materials & Drug Development

Metal-Organic Frameworks (MOFs)

In the synthesis of MOFs, the solubility of the organic linker is a major kinetic bottleneck. By utilizing the pre-deprotonated disodium 5-methylisophthalate rather than the free acid, researchers can conduct solvothermal syntheses in aqueous or mixed-aqueous solvent systems. When reacted with transition metal salts (e.g., Cu²⁺, Zn²⁺), the dicarboxylate rapidly coordinates to form highly ordered, porous networks. The methyl group on the isophthalate ring sterically restricts the pore aperture, which has been shown to enhance the selective adsorption of smaller gas molecules (like CO₂) over N₂ in carbon capture applications.

Pharmaceutical Intermediates & Polymer Science

In drug development, biocompatible polymers are heavily utilized for targeted drug delivery systems. Disodium 5-methylisophthalate acts as a co-monomer in the step-growth polymerization of functionalized polyesters and polyamides. The ionic nature of the sodium salt allows for interfacial polymerization techniques, yielding nanocarriers with tunable degradation profiles. Furthermore, the methyl group provides a hydrophobic micro-domain within the polymer chain, which is critical for encapsulating poorly water-soluble Active Pharmaceutical Ingredients (APIs).

References

  • ChemRadar. "Disodium 5-methylisophthalate CAS#50977-75-8 | CAS Substance Database." Global Chemical Inventory Search. Available at:[Link]

Foundational

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Methylisophthalic Acid Disodium Salt

Introduction 5-Methylisophthalic acid disodium salt is the corresponding salt of 5-methylisophthalic acid (also known as uvitic acid), an aromatic dicarboxylic acid. While the parent acid has established applications as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methylisophthalic acid disodium salt is the corresponding salt of 5-methylisophthalic acid (also known as uvitic acid), an aromatic dicarboxylic acid. While the parent acid has established applications as a building block in the synthesis of metal-organic frameworks (MOFs) and other complex molecules, the disodium salt form offers distinct advantages, primarily related to its enhanced aqueous solubility.[1] This property is of significant interest to researchers in drug development and materials science, where aqueous phase reactions or biological compatibility are paramount.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-methylisophthalic acid disodium salt. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific principles and detailed experimental protocols for its synthesis and characterization.

Section 1: Synthesis and Molecular Structure

The conversion of a carboxylic acid to its corresponding carboxylate salt is a fundamental acid-base reaction. The properties of the resulting salt are directly influenced by the complete deprotonation of the acidic functional groups.

Molecular Structure and Synthesis Pathway

5-Methylisophthalic acid disodium salt is formed by the reaction of 5-methylisophthalic acid with two equivalents of a strong sodium base, such as sodium hydroxide (NaOH). This reaction results in the deprotonation of both carboxylic acid groups to form sodium carboxylates, with water as the byproduct.

G cluster_reactants Reactants cluster_products Products Acid 5-Methylisophthalic Acid (C₉H₈O₄) Process Aqueous Neutralization Acid->Process 1 equivalent Base Sodium Hydroxide (2 NaOH) Base->Process 2 equivalents Salt 5-Methylisophthalic Acid Disodium Salt (C₉H₆Na₂O₄) Water Water (2 H₂O) Process->Salt Process->Water G cluster_workflow Overall Characterization Workflow Start Synthesized Disodium Salt Phys Physical Properties (Appearance, Solubility) Start->Phys Spec Spectroscopic Analysis (NMR, IR) Start->Spec Therm Thermal Analysis (TGA, DSC) Start->Therm Pur Purity Assessment (HPLC) Start->Pur End Verified Compound Data Phys->End Spec->End Therm->End Pur->End

Caption: A logical workflow for the comprehensive characterization of the salt.

Experimental Protocol: ATR-IR Spectroscopy

  • Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

  • Sample Application: Place a small amount of the dry salt powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key functional group regions and confirm the presence of carboxylate stretches and the absence of the carboxylic acid O-H band.

Section 4: Applications and Significance

The primary advantage of 5-methylisophthalic acid disodium salt lies in its enhanced aqueous solubility, which opens avenues for its use in applications where the parent acid is unsuitable.

  • Drug Development: For acidic active pharmaceutical ingredients (APIs), salt formation is a common strategy to improve bioavailability. [2]The disodium salt could serve as a more soluble counter-ion or as a starting material for aqueous-based syntheses of more complex pharmaceutical intermediates.

  • Coordination Chemistry: While MOFs are typically synthesized from the protonated acid in organic solvents, the use of the highly soluble disodium salt could facilitate the synthesis of novel coordination polymers or frameworks in aqueous or mixed aqueous/organic solvent systems.

  • Formulation Science: In fields requiring the delivery of an acidic species in an aqueous formulation, such as in certain agrochemical or cosmetic products, the salt form provides a convenient and highly soluble alternative to the parent acid.

Conclusion

5-Methylisophthalic acid disodium salt is a valuable derivative that overcomes the primary limitation of its parent acid: poor aqueous solubility. Its synthesis is a straightforward acid-base neutralization. The resulting salt is a hygroscopic solid with high thermal stability, characterized by distinct spectroscopic signatures—notably the absence of the acidic proton in NMR and the appearance of strong carboxylate stretches in IR. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and potential application of this compound for researchers across various scientific disciplines.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Disodium 5-Methylisophthalate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Disodium 5-Methylisophthalate. While direct,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Disodium 5-Methylisophthalate. While direct, extensive solubility data for this specific molecule is not widely published, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, details authoritative experimental protocols for its determination, and explains the rationale behind key procedural steps. The focus is on equipping the user with the necessary knowledge to generate a robust and reliable solubility profile for ionic organic compounds like Disodium 5-Methylisophthalate, ensuring scientific integrity and data trustworthiness.

Introduction: The Critical Role of Solubility

Disodium 5-methylisophthalate is the disodium salt of 5-methylisophthalic acid, a dicarboxylic acid. Its ionic nature, conferred by the two carboxylate groups, suggests a high polarity and a predisposition for solubility in polar solvents, particularly water. Understanding the quantitative solubility of this compound in various solvent systems is paramount for a multitude of applications, from chemical synthesis and purification to formulation development in industrial processes.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental physicochemical property.[1][2] It dictates process efficiency, bioavailability in pharmaceutical contexts, and environmental fate. This guide will focus on the gold-standard method for determining thermodynamic equilibrium solubility, a measure of a saturated solution in equilibrium with the undissolved solid phase.[3]

Physicochemical Properties Influencing Solubility

Before embarking on experimental determination, it is crucial to understand the inherent properties of Disodium 5-Methylisophthalate that govern its solubility.

  • Ionic Nature: As a disodium salt, the compound exists as two sodium cations (Na⁺) and one 5-methylisophthalate anion in its solid crystal lattice. Upon dissolution in a polar solvent like water, these ions dissociate and are solvated by solvent molecules. This ionic character is the primary driver of its solubility in polar media.

  • pH-Dependence: The 5-methylisophthalate anion is the conjugate base of a dicarboxylic acid. In aqueous solutions, its solubility can be significantly influenced by pH. In acidic conditions (low pH), the carboxylate anions will be protonated, forming the less polar, and likely less soluble, 5-methylisophthalic acid. Therefore, solubility is expected to be highest in neutral to basic aqueous media.

  • "Like Dissolves Like": This principle suggests that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[4] Disodium 5-methylisophthalate is highly polar and is expected to have very low solubility in non-polar organic solvents like toluene or hexane. Its solubility in polar organic solvents like ethanol or methanol will be moderate, as these solvents have both polar (hydroxyl group) and non-polar (alkyl group) character.

  • Common Ion Effect: The solubility of a sparingly soluble salt is decreased by the presence of a common ion.[5] For instance, the solubility of Disodium 5-methylisophthalate in an aqueous sodium chloride solution would likely be lower than in pure water due to the presence of the common Na⁺ ion.[5]

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[6][7] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid. The protocol described below is based on established guidelines, such as the OECD Test Guideline 105.[8][9][10]

Core Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After this period, the undissolved solid is separated from the saturated solution, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique.[6][11]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B Systematic Addition C 3. Agitate at Constant Temperature (e.g., 24-72h) B->C D 4. Check for Visible Excess Solid C->D Visual Confirmation E 5. Centrifuge to Pellet Undissolved Solid D->E F 6. Filter Supernatant (e.g., 0.22 µm Syringe Filter) E->F Clarification G 7. Dilute Filtrate Accurately F->G H 8. Quantify Concentration via HPLC-UV G->H Instrumental Analysis I 9. Calculate Solubility (e.g., mg/mL) H->I Data Processing

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

  • Disodium 5-methylisophthalate (high purity)

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • Calibrated pipettes and volumetric flasks

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Preparation of Test Vials:

    • Add an excess amount of Disodium 5-methylisophthalate to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 2-3 times the expected solubility.[3]

    • Accurately add a known volume (e.g., 5 or 10 mL) of the desired solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.[12]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the vials at a moderate speed that ensures the solid particles are continuously suspended in the liquid but avoids the formation of a vortex.[12]

    • The time required to reach equilibrium must be determined experimentally. It can range from 24 to 72 hours.[3][6] To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield a consistent concentration.[13]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the larger particles settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed. This pellets the solid material at the bottom.

    • Causality Check: Centrifugation is a critical step to prevent clogging of the filter in the next step and to minimize disturbance of the equilibrium.

    • Carefully withdraw the supernatant using a pipette and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This removes any fine, suspended particles that could otherwise dissolve upon dilution and artificially inflate the solubility value.

  • Quantification (HPLC-UV):

    • Accurately dilute the clear, saturated filtrate with a suitable diluent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.[14]

    • Prepare a calibration curve using standard solutions of Disodium 5-methylisophthalate of known concentrations.

    • Analyze the diluted samples and standards by HPLC. A reverse-phase C18 column is often suitable for ionic organic compounds.[15][16] The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection via UV is appropriate as the isophthalate structure contains a chromophore.

    • Trustworthiness Check: The HPLC method itself must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the quantification.[16]

  • Calculation:

    • Using the calibration curve, determine the concentration of Disodium 5-methylisophthalate in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Expected Solubility Profile & Data Presentation

Based on the physicochemical properties, a hypothetical solubility profile can be predicted. This provides a framework for presenting experimentally determined data.

Table 1: Predicted and Experimental Solubility of Disodium 5-Methylisophthalate at 25 °C

Solvent SystemSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Deionized WaterPolar, Protic, AqueousVery HighTo be determined experimentally
0.1 M HClAcidic AqueousVery LowTo be determined experimentally
0.1 M NaOHBasic AqueousVery HighTo be determined experimentally
MethanolPolar, ProticHighTo be determined experimentally
EthanolPolar, ProticModerateTo be determined experimentally
AcetonePolar, AproticLowTo be determined experimentally
Dimethyl Sulfoxide (DMSO)Polar, AproticModerate-HighTo be determined experimentally
TolueneNon-polarInsolubleTo be determined experimentally
HexaneNon-polarInsolubleTo be determined experimentally

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility profile of Disodium 5-Methylisophthalate. By adhering to the principles of the shake-flask equilibrium method and employing a validated analytical technique like HPLC-UV, researchers can generate reliable and reproducible data. Understanding the interplay between the compound's ionic nature, solvent properties, and experimental conditions is key to interpreting the resulting solubility profile accurately. The protocols and insights provided herein serve as an essential tool for any scientific investigation or development process involving this compound.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-105-water-solubility_9789264069589-en][8][9][17]

  • FILAB (n.d.), OECD 105 Testing Services. [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/oecd-105-testing-services/][11]

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. [URL: https://situtest.com/oecd-105-water-solubility/][8]

  • Chemistry LibreTexts (2023), 17.2: Determining the Solubility of Ionic Compounds. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/17%3A_Additional_Aspects_of_Aqueous_Equilibria/17.02%3A_Determining_the_Solubility_of_Ionic_Compounds][5]

  • Analytice (2017), OECD 105 – Water Solubility Test at 20°C. [URL: https://www.analytice.com/en/technical-sheet/oecd-105-water-solubility-test-at-20-c/][10]

  • Kniep, C. et al. (2021), Determining the water solubility of difficult-to-test substances: A tutorial review. [URL: https://backend.orbit.dtu.dk/ws/portalfiles/portal/243610991/Manuscript_R1_final.pdf][17]

  • Ahmad, U. (2013), Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically][6]

  • Biorelevant.com (n.d.), Describes equilibrium solubility of a drug substance. [URL: https://biorelevant.com/equilibrium-solubility][3]

  • JoVE (2015), Video: Determining the Solubility Rules of Ionic Compounds. [URL: https://www.jove.com/v/10185/determining-the-solubility-rules-of-ionic-compounds-a-qualitative][18]

  • Dissolution Technologies (2008), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/200811/dt200811_a01][7]

  • WHO (2018), PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas17-736-protocol-bcs-solubility-experiments.pdf][12]

  • PASCO scientific (2025), Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds. [URL: https://www.pasco.com/resources/blog/1138/mastering-solubility-rules-your-guide-to-dissolving-ionic-compounds][19]

  • Al-Ghaban, D. et al. (2009), Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac802452q][15]

  • Chem.ucla.edu (n.d.), Experiment 20: Solubilities: An Investigation. [URL: http://www.chem.ucla.edu/~gchemlabs/chem14cl_fall2005/solubility_prelab_20.htm][1]

  • PubMed (2008), Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [URL: https://pubmed.ncbi.nlm.nih.gov/18210349/][13]

  • Improved Pharma (2021), Solubility and Dissolution with HPLC or UV-Vis Detection. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection][2]

  • ResearchGate (2008), A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [URL: https://www.researchgate.net/publication/286026993_A_New_HPLC_Approach_for_Determination_of_In-Vitro_Solubility_of_Naproxen_Sodium][16]

  • Chromatography Forum (2009), how can i test the solubility in hplc please ?. [URL: https://www.chromforum.org/viewtopic.php?t=16584][14]

  • Sigma-Aldrich (n.d.), Solubility Rules for Ionic Compounds. [URL: https://www.sigmaaldrich.
  • Avdeef, A. (2011), What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [URL: https://www.dissolution.com/wp-content/uploads/2020/12/201107_02.pdf]
  • ResearchGate (n.d.), Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate. [URL: https://www.researchgate.
  • National Technical Reports Library - NTIS (n.d.), Solubility of Organic and Inorganic Chemicals in Selected Solvents. [URL: https://ntrl.ntis.gov/NTRL/dashboard/searchResults/titleDetail/PB82239611.xhtml]
  • PubChem (n.d.), Disodium 5'-guanylate. [URL: https://pubchem.ncbi.nlm.nih.
  • University of Calgary (2023), Solubility of Organic Compounds. [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch02/solubility.html]

  • Benchchem (n.d.), An In-depth Technical Guide to the Physical and Chemical Properties of Disodium 5'-Inosinate. [URL: https://www.benchchem.
  • Benchchem (n.d.), An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-solubility-of-isophthalic-2-4-5-6-d4-acid-in-organic-solvents/]
  • Khan Academy (n.d.), Solubility of organic compounds. [URL: https://www.khanacademy.org/science/organic-chemistry/solubility-and-intermolecular-forces/solubility-miscibility/v/solubility-of-organic-compounds][4]

Sources

Foundational

Thermal Stability and Decomposition Kinetics of Disodium 5-Methylisophthalate: A Comprehensive Guide for Advanced Materials Synthesis

Executive Summary Disodium 5-methylisophthalate (anhydrous CAS: 50977-75-8; hydrate CAS: 1431840-87-7) is a critical organic linker utilized extensively in the synthesis of Metal-Organic Frameworks (MOFs), coordination p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium 5-methylisophthalate (anhydrous CAS: 50977-75-8; hydrate CAS: 1431840-87-7) is a critical organic linker utilized extensively in the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and advanced targeted drug delivery systems 1. For researchers and drug development professionals, understanding the precise thermal boundaries of this precursor is paramount. Unlike its free acid counterpart, the disodium salt offers pre-deprotonated active sites and an exceptionally robust ionic lattice, allowing it to withstand the rigorous, high-temperature solvothermal conditions required to generate highly crystalline, porous architectures.

This whitepaper dissects the thermal stability, decomposition mechanisms, and self-validating analytical protocols associated with Disodium 5-methylisophthalate.

Structural Causality: Why the Disodium Salt?

In advanced materials synthesis, the choice of precursor dictates the kinetic pathway of self-assembly. Using the free acid, 5-methylisophthalic acid (which melts and decomposes near 299–303 °C 2), requires in situ deprotonation using harsh bases. This often leads to localized pH gradients, resulting in amorphous or defect-heavy frameworks.

The Causality of Precursor Selection: By utilizing the disodium salt form, researchers achieve two critical advantages:

  • Thermodynamic Stability: The strong ionic bonds between the sodium cations and the carboxylate oxygen atoms significantly elevate the compound's thermal ceiling, delaying decarboxylation to temperatures exceeding 400 °C.

  • Coordination Kinetics: The fully deprotonated state ensures a consistent stoichiometric delivery of the dicarboxylate linker in aqueous or polar aprotic solvents, accelerating uniform coordination with transition metals (e.g., Zn, Cu, Eu) without the interference of unreacted acid protons [[3]](). Furthermore, the methyl group at the 5-position exerts a slight positive inductive (+I) effect, subtly increasing the electron density on the carboxylate groups and strengthening the resulting metal-ligand bonds.

Thermal Decomposition Mechanism

The thermal degradation of Disodium 5-methylisophthalate hydrate follows a distinct, multi-stage kinetic pathway when analyzed via Thermogravimetric Analysis (TGA).

  • Stage 1: Endothermic Desolvation (50 °C – 150 °C) The hydrated form loses its lattice and coordinated water molecules. Because water is bound via moderate hydrogen bonding to the carboxylate groups, the energy required to break these bonds manifests as a broad endothermic peak in Differential Scanning Calorimetry (DSC).

  • Stage 2: The Thermal Plateau (150 °C – ~400 °C) The anhydrous salt exhibits a wide plateau of thermal stability. The robust nature of the aromatic ring, combined with the stabilizing ionic lattice of the sodium carboxylates, prevents premature homolytic cleavage. This wide window is what allows its use in solvothermal MOF synthesis, which typically occurs between 120 °C and 200 °C.

  • Stage 3: Catastrophic Bond Cleavage (>400 °C) At extreme temperatures, thermal stress overcomes the bond dissociation energy of the C-C bonds linking the carboxylate groups to the aromatic ring. The molecule undergoes rapid decarboxylation, yielding sodium carbonate ( Na2​CO3​ ), volatile organic compounds (such as toluene derivatives), and a residual carbonaceous char.

Decomposition A Disodium 5-methylisophthalate Hydrate B Anhydrous Salt (Thermal Plateau) A->B 50-150 °C Endothermic (-H₂O) C Decarboxylation & Ring Cleavage B->C >400 °C Thermal Stress D Na₂CO₃ + Carbonaceous Char + Volatile Organics C->D Exothermic Bond Cleavage

Thermal decomposition pathway of Disodium 5-methylisophthalate hydrate.

Quantitative Thermal Data Summary

The thermal stability of the disodium salt directly translates to the stability of the MOFs it helps build. Below is a comparative summary of thermal properties across the precursor and its derived frameworks.

Material / FrameworkDehydration / Desolvation Temp (°C)Decomposition Onset (°C)Primary Solid ResidueReference
5-Methylisophthalic Acid N/A (Anhydrous)~299 – 303Carbonaceous Char2
Disodium 5-methylisophthalate 50 – 150> 400 Na2​CO3​
  • Char
4
Cu-MOF [Cu(mipt)] 40 – 147~300CuO + Char5
Zn/Cd-MOF (mip-based) 167 – 351327 – 450ZnO / CdO + Char6
Eu-MOF (mip-based) 50 – 150~450 Eu2​O3​
  • Char
  • [[4]](_)

    Self-Validating TGA/DSC Experimental Protocol

    To ensure absolute trustworthiness in thermal profiling, the experimental workflow must be a self-validating system. Simply running a sample can yield artifacts from buoyancy, gas flow fluctuations, or sensor drift. The following protocol guarantees high-fidelity kinetic data.

    Step-by-Step Methodology:
    • Crucible Preparation & Blank Run:

      • Action: Load an empty alumina ( Al2​O3​ ) crucible into the TGA furnace and run the complete heating program (25 °C to 800 °C).

      • Causality: This establishes a baseline to subtract buoyancy effects and systemic drift caused by the changing density of the purge gas at high temperatures.

    • Standard Calibration Check:

      • Action: Run a 5 mg standard of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ).

      • Causality: Calcium oxalate decomposes in three highly specific, well-documented stoichiometric steps (loss of water, carbon monoxide, and carbon dioxide). This validates the accuracy of both the microbalance and the thermocouple prior to testing the unknown sample.

    • Sample Introduction:

      • Action: Load precisely 5.0 to 10.0 mg of Disodium 5-methylisophthalate into the crucible.

      • Causality: Using a small, controlled mass prevents thermal lag (where the core of the sample is cooler than the surface) and ensures uniform heat distribution, preventing artificially broadened decomposition peaks.

    • Inert Purge Phase:

      • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at 50 mL/min for 30 minutes prior to initiating the heat cycle.

      • Causality: Completely displaces ambient oxygen. If oxygen is present, the sample will undergo premature combustion rather than pure thermal decomposition, skewing the kinetic data and lowering the apparent stability threshold.

    • Dynamic Heating:

      • Action: Ramp the temperature at a constant rate of 10 °C/min from 25 °C to 800 °C under continuous N2​ flow.

      • Causality: A 10 °C/min rate provides the optimal balance between signal resolution (separating the dehydration peak from the decomposition onset) and experimental efficiency 6.

    TGA_Workflow N1 1. Blank Run & Calibration N2 2. Sample Load (5-10 mg) N1->N2 N3 3. N₂ Purge (50 mL/min) N2->N3 N4 4. Heating (10 °C/min) N3->N4 N5 5. Data Deconvolution N4->N5

    Self-validating TGA/DSC experimental workflow for thermal profiling.

    Conclusion

    The thermal robustness of Disodium 5-methylisophthalate is a direct consequence of its ionic structure and the stabilizing electronic effects of its methyl substituent. By maintaining structural integrity up to ~400 °C, it serves as an ideal, highly soluble precursor for the solvothermal synthesis of complex, high-surface-area metal-organic architectures 7. Adhering to self-validating thermal analysis protocols ensures that researchers can accurately map the kinetic boundaries of both the precursor and its derivative frameworks, ultimately accelerating the development of thermally stable drug delivery and gas storage systems.

    References

    • Structural Diversity and Properties of Six ZnII/CdII Coordination Polymers Based on an O-Bridged Semi-Rigid Bis-pyridyl-bis-amide and Different Dicarboxylates.ConnectSci.
    • Synthesis and Characterization of Three-Dimensional 3d−3d and 3d−4f Heterometallic Coordination Polymers with High Thermal Stability.ACS Publications.
    • Probing the Lewis Acid Sites and CO Catalytic Oxidation Activity of the Porous Metal−Organic Polymer [Cu(5-methylisophthalate)].Journal of the American Chemical Society.
    • CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.Google Patents.
    • Sodium 5-methylisophthalate hydrate CAS#1431840-87-7.ChemRadar Global Chemical Inventory Search.
    • Coordination polymers of Zn(II) and 5-methoxy isophthalate.ResearchGate.
    • Syntheses, Structures and Luminescent Properties of Two Europium-based Metal-organic Frameworks.ResearchGate.

    Sources

    Exploratory

    Unlocking the Reactivity of Disodium 5-Methylisophthalate: A Technical Guide to Carboxylate Functionalization and Coordination

    Executive Summary Disodium 5-methylisophthalate (the disodium salt of uvitic acid) is a highly versatile ditopic building block utilized extensively in advanced materials science, metal-organic framework (MOF) synthesis,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Disodium 5-methylisophthalate (the disodium salt of uvitic acid) is a highly versatile ditopic building block utilized extensively in advanced materials science, metal-organic framework (MOF) synthesis, and prodrug development. While much of the literature focuses on the protonated free acid, utilizing the pre-deprotonated disodium salt fundamentally alters the kinetic and thermodynamic landscape of its reactions. This whitepaper provides an in-depth mechanistic analysis of the reactivity of its carboxylate groups, offering researchers field-proven, self-validating protocols for both coordination chemistry and nucleophilic substitution workflows.

    Structural and Electronic Profiling

    To harness the full potential of Disodium 5-methylisophthalate, one must understand the interplay between its steric geometry and electronic distribution. The molecule features a benzene ring with a methyl group at the C5 position and two carboxylate groups at the C1 and C3 positions[1].

    • Steric Accessibility: The 1,3-substitution pattern places the carboxylates meta to each other and to the 5-methyl group. This geometric arrangement ensures that the nucleophilic oxygen atoms are sterically unhindered. Unlike ortho-substituted derivatives, the meta-carboxylates allow for the unencumbered approach of bulky electrophiles or multi-nuclear metal clusters.

    • Electronic Effects: The 5-methyl group exerts a weak inductive electron-donating effect (+I). This subtly increases the electron density across the aromatic π -system and onto the carboxylate oxygens, enhancing their nucleophilicity and Lewis base strength compared to an unsubstituted isophthalate backbone.

    • Solvation Dynamics: The pKa of the parent 5-methylisophthalic acid is approximately 3.60 for the first proton[1]. By starting with the disodium salt, the pKa barrier is entirely bypassed. In polar aprotic solvents (such as DMF or DMSO), the ionic bonds dissociate, generating "naked" carboxylate anions that are highly reactive.

    G A Disodium 5-methylisophthalate B 1,3-Carboxylate Groups (Nucleophilic Sites) A->B C 5-Methyl Group (Electron Donating) A->C D Pre-deprotonated High Aqueous Solubility B->D E Sterically Unhindered (Meta Position) B->E F Weak +I Inductive Effect Increased Electron Density C->F G Ideal MOF Linker (Coordination) D->G E->G H Efficient SN2 Nucleophile (Esterification) E->H F->H

    Logic tree mapping the electronic and steric factors driving carboxylate reactivity.

    Coordination Chemistry and MOF Synthesis

    Disodium 5-methylisophthalate is a privileged ligand in the synthesis of coordination polymers and MOFs[2]. The carboxylate groups can act as monodentate, bidentate chelating, or bridging ligands, enabling the construction of complex multidimensional networks.

    Causality in Experimental Design: Traditional MOF synthesis using the free 5-methylisophthalic acid requires the addition of bases (e.g., triethylamine or NaOH) to deprotonate the carboxylic acids[3]. This in situ neutralization often causes localized pH spikes, leading to the irreversible kinetic precipitation of amorphous metal hydroxides. By utilizing the pre-formed disodium salt, the system acts as a self-buffering reservoir. It ensures a controlled, homogeneous release of the ditopic linker to the metal nodes, drastically improving crystal quality and batch-to-batch reproducibility.

    Quantitative Data on 5-Methylisophthalate MOFs
    Metal NodeLigandTopology / NetworkKey Property / ApplicationRef
    Cu(II) 5-methylisophthalate2D net (4^4 topology)CO Catalytic Oxidation[4]
    Tb(III) 5-methylisophthalate3D framework (fsy)Photoluminescence (QY 63%)[5]
    Zn(II) 5-methylisophthalate3D α -Po netNitric Oxide (NO) Release[6]
    Protocol 1: Solvothermal Synthesis of [Cu(mipt)(H2O)]n MOF

    This protocol utilizes the disodium salt to bypass competitive hydroxide formation, yielding highly crystalline 2D networks[4].

    • Pre-dissolution: Dissolve 1.0 mmol of Disodium 5-methylisophthalate in 10 mL of deionized water.

      • Causality: Complete dissolution prior to metal introduction ensures a homogeneous ligand distribution, preventing localized nucleation gradients.

    • Metal Addition: Slowly add 1.0 mmol of Copper(II) nitrate trihydrate dissolved in 5 mL of water under continuous stirring.

      • Causality: Dropwise addition prevents the kinetic trapping of amorphous coordination polymers. The solution should turn a clear, deep blue.

    • Solvothermal Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 140 °C for 72 hours.

      • Causality: The elevated temperature and pressure provide the activation energy required to overcome kinetic intermediates, favoring the thermodynamically stable crystalline 2D paddle-wheel structure[4].

    • Cooling and Isolation (Self-Validating Step): Cool the autoclave to room temperature at a controlled rate of 5 °C/hour.

      • Causality: Slow cooling is a critical self-validating step for crystal growth; rapid quenching induces lattice defects and yields microcrystalline powders. Filter the resulting blue block crystals and wash with ethanol.

    Nucleophilic Substitution Reactivity (Esterification)

    Beyond coordination, the carboxylate groups of Disodium 5-methylisophthalate are prime targets for esterification via nucleophilic substitution ( SN​2 ). This reactivity is frequently exploited in the synthesis of prodrugs, plasticizers, and polymer intermediates[1].

    Mechanistic Insight: In polar aprotic solvents like N,N-Dimethylformamide (DMF), the high dielectric constant separates the Na+ and carboxylate ions. However, because DMF lacks hydrogen-bond donors, the oxygen anions are not encased in a hydration shell. This "naked anion" effect drastically lowers the activation energy for nucleophilic attack, allowing the carboxylates to rapidly displace halides from primary alkyl electrophiles.

    Workflow Step1 Step 1: Solvation Dissolve in DMF Step2 Step 2: Activation 'Naked' Carboxylates Step1->Step2 Stirring Step3 Step 3: Electrophile Add Benzyl Bromide Step2->Step3 Cooling (0°C) Step4 Step 4: SN2 Reaction Heat to 60°C Step3->Step4 Thermal Activation Step5 Step 5: Isolation Precipitate in H2O Step4->Step5 Aqueous Quench

    Step-by-step experimental workflow for the SN2 bis-alkylation of the carboxylate groups.

    Protocol 2: Bis-Alkylation of Disodium 5-Methylisophthalate

    A robust methodology for synthesizing a diester intermediate via SN​2 displacement.

    • Solvation: Suspend 5.0 mmol of Disodium 5-methylisophthalate in 25 mL of anhydrous DMF under an inert nitrogen atmosphere.

      • Causality: Anhydrous conditions prevent adventitious moisture from hydrolyzing the alkyl halide. DMF selectively solvates the Na+ ions, generating the highly reactive carboxylate nucleophiles.

    • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mmol of Benzyl bromide dropwise over 10 minutes.

      • Causality: The slight stoichiometric excess (2.2 equivalents total) ensures complete bis-alkylation. Cooling mitigates the exothermic nature of the initial SN​2 reaction, preventing solvent degradation and side reactions.

    • Thermal Activation: Remove the ice bath, warm the mixture to 60 °C, and stir for 4 hours.

      • Causality: Heating to 60 °C provides optimal kinetic energy to drive the second, sterically more demanding substitution to completion.

    • Workup and Isolation (Self-Validating Step): Pour the reaction mixture into 100 mL of vigorously stirred ice water.

      • Causality: Water instantly quenches the reaction, solubilizes the NaBr byproduct, and forces the precipitation of the highly hydrophobic dibenzyl ester product. The formation of a dense white precipitate serves as a visual validation of successful bis-alkylation. Filter, wash with cold water, and dry under vacuum.

    Conclusion

    Disodium 5-methylisophthalate is far more than a simple structural linker; it is a kinetically primed reagent. By understanding the specific electronic contributions of the 5-methyl group and leveraging the pre-deprotonated state of the carboxylates, researchers can bypass traditional synthetic bottlenecks. Whether constructing highly porous, catalytically active MOFs or synthesizing complex esterified prodrugs, the protocols detailed herein provide a foundation of self-validating, reproducible chemistry.

    References

    • Probing the Lewis Acid Sites and CO Catalytic Oxidation Activity of the Porous Metal−Organic Polymer [Cu(5-methylisophthalate)] . Journal of the American Chemical Society.[Link]

    • Coordination polymers of 5-substituted isophthalic acid . CrystEngComm.[Link]

    • Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules . PMC / Molecules.[Link]

    • Uvitic acid (5-methylisophthalic acid) . Grokipedia.[Link]

    Sources

    Foundational

    An In-depth Technical Guide on the Theoretical Studies of the Molecular Geometry of Disodium 5-methylisophthalate

    For Researchers, Scientists, and Drug Development Professionals Abstract Disodium 5-methylisophthalate, a derivative of isophthalic acid, is a compound with potential applications in various fields, including materials s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    Disodium 5-methylisophthalate, a derivative of isophthalic acid, is a compound with potential applications in various fields, including materials science and pharmaceuticals. A fundamental understanding of its molecular geometry is paramount for predicting its chemical behavior, designing novel materials, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular geometry of Disodium 5-methylisophthalate. We delve into the application of computational chemistry methods, offering insights into the rationale behind methodological choices and the interpretation of results. This guide serves as a valuable resource for researchers seeking to employ theoretical calculations to elucidate the structural characteristics of this and similar molecules.

    Introduction: The Significance of Molecular Geometry

    The three-dimensional arrangement of atoms in a molecule, its geometry, is a critical determinant of its physical and chemical properties. For a compound like Disodium 5-methylisophthalate, the spatial orientation of the carboxylate groups, the methyl group, and the benzene ring influences its solubility, crystal packing, and ability to coordinate with metal ions or interact with biological macromolecules.

    Isophthalic acid and its derivatives are known to form complex supramolecular structures through hydrogen bonding and other non-covalent interactions.[1][2] The introduction of a methyl group at the 5-position and the formation of the disodium salt significantly alter the electronic distribution and steric factors, thereby influencing the overall molecular conformation. Theoretical studies provide a powerful means to investigate these subtleties at the atomic level, complementing and often guiding experimental work.

    Theoretical Methodologies: A Scientist's Toolkit

    The theoretical determination of molecular geometry primarily relies on quantum mechanical calculations. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and, consequently, its minimum energy conformation. The choice of methodology is a crucial step that balances computational cost with the desired accuracy.

    Density Functional Theory (DFT)

    Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency.[3][4] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.

    For a molecule like Disodium 5-methylisophthalate, a common and reliable approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations.

    Protocol for Geometry Optimization using DFT:

    • Input Structure Generation: A plausible initial 3D structure of Disodium 5-methylisophthalate is generated using molecular modeling software.

    • Method and Basis Set Selection:

      • Method: B3LYP is a robust choice for general-purpose calculations. Other functionals like M06-2X or ωB97X-D can also be considered, especially for systems where non-covalent interactions are significant.[5]

      • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically sufficient to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for anions and for describing hydrogen bonding.[6]

    • Geometry Optimization: The calculation is run to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until the forces are close to zero.

    • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

    Ab Initio Methods

    While computationally more demanding, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy, particularly for electron correlation effects.[7] For a molecule of this size, MP2 calculations with a reasonably sized basis set (e.g., cc-pVTZ) can serve as a benchmark to validate the DFT results.[7]

    Analysis of the Molecular Geometry

    The optimized geometry of Disodium 5-methylisophthalate reveals key structural features. The central benzene ring is expected to be largely planar. The primary determinants of the overall conformation are the orientations of the two carboxylate groups and the methyl group relative to the aromatic ring.

    Bond Lengths and Aromaticity

    The C-C bond lengths within the benzene ring are a key indicator of aromaticity. In an ideal aromatic system like benzene, all C-C bonds are of equal length (approximately 1.40 Å).[8] In Disodium 5-methylisophthalate, slight variations from this value are expected due to the electronic effects of the substituents. The average C-C bond length can be used as a simple, first-order predictor of aromaticity.[8]

    The C-O bond lengths within the carboxylate groups will be nearly identical, reflecting the delocalization of the negative charge between the two oxygen atoms. This is a characteristic feature of the carboxylate anion.

    Parameter Typical Theoretical Value (Å) Notes
    C-C (aromatic)1.39 - 1.41Deviations indicate substituent effects.
    C-C (methyl)~1.51Standard single bond length.
    C-COO⁻~1.50
    C=O (carboxylate)~1.26Delocalization leads to intermediate bond order.

    Table 1: Predicted Bond Lengths in Disodium 5-methylisophthalate.

    Bond Angles and Planarity

    The bond angles around the sp² hybridized carbon atoms of the benzene ring will be close to 120°. The orientation of the carboxylate groups is of particular interest. Steric hindrance between the carboxylate groups and the adjacent C-H bonds of the ring can lead to a slight twisting of the carboxylate groups out of the plane of the benzene ring. This is a known phenomenon in substituted isophthalates.

    Dihedral Angles and Conformational Isomers

    For isophthalic acid and its derivatives, several conformers are possible depending on the relative orientation of the carboxyl groups.[7] In the case of the disodium salt, the electrostatic repulsion between the two negatively charged carboxylate groups will be a significant factor in determining the most stable conformation. Theoretical calculations can predict the relative energies of these different conformers.

    Comparison with Experimental Data

    Implications for Material and Drug Development

    A detailed understanding of the molecular geometry of Disodium 5-methylisophthalate is crucial for its potential applications.

    • Materials Science: The shape and charge distribution of the molecule will dictate how it self-assembles in the solid state, influencing the properties of the resulting material. Isophthalic acid derivatives are known to form interesting supramolecular architectures.[1][9]

    • Drug Development: If this molecule or a derivative is being considered as a pharmaceutical agent, its geometry will determine its ability to bind to a specific biological target. The electrostatic potential surface, which is derived from the electronic structure calculation, can provide insights into how the molecule will interact with a protein's active site.

    Computational Workflow Visualization

    The following diagram illustrates the typical workflow for the theoretical determination of molecular geometry.

    Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis Input_Structure Initial 3D Structure Method_Selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized_Geometry Optimized Molecular Geometry Frequency_Analysis->Optimized_Geometry Validation Validation (No Imaginary Frequencies) Optimized_Geometry->Validation Data_Extraction Extract Bond Lengths, Angles, etc. Validation->Data_Extraction

    Figure 1: A schematic of the computational workflow for determining molecular geometry.

    Conclusion

    Theoretical studies, particularly those employing Density Functional Theory, provide a robust and insightful approach to understanding the molecular geometry of Disodium 5-methylisophthalate. By carefully selecting computational methods and basis sets, researchers can obtain detailed information about bond lengths, bond angles, and conformational preferences. This knowledge is invaluable for rationalizing the compound's properties and for guiding the design of new materials and therapeutic agents. The synergy between theoretical calculations and experimental validation is key to advancing our understanding of complex molecular systems.

    References

    • Fyles, T. M. (2001). Membrane Activity of Isophthalic Acid Derivatives: Ion Channel Formation by a Low Molecular Weight Compound. Langmuir, 17(20), 6195-6203. [Link]

    • De Feyter, S., et al. (2000). STM images of isophthalic acid derivatives, illustrating the effect of number, position and nature of the alkyl chains on the 2D ordering. Chemical Communications, (17), 1647-1648. [Link]

    • Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024311. [Link]

    • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

    • Jay-Raman, S., et al. (2018). Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption. Gels, 4(3), 67. [Link]

    • Eberson, L., & Wadsö, I. (1963). The Geometry of Intramolecular Hydrogen Bonding in 1,2-Dicarboxylic Acids. Acta Chemica Scandinavica, 17, 1552-1562. [Link]

    • Elm, J., et al. (2019). A molecular understanding of the interaction of typical aromatic acids with common aerosol nucleation precursors and their atmospheric implications. Physical Chemistry Chemical Physics, 21(47), 25963-25975. [Link]

    • Chemistry Stack Exchange. (2022). Comparing acidic strength of phthalic acid isomers. Retrieved from [Link]

    • Li, Y., et al. (2019). Synthesis and crystal structure of (1E,3E)-2-hydroxy-5-methylisophthalaldehyde O,O-di(2-((((E)-(2-hydroxynaphthalen-1-yl)methylene)amino)oxy)ethyl) dioxime, C35H32N4O7. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 223-225. [Link]

    • Krygowski, T. M., et al. (2014). Aromaticity from the Viewpoint of Molecular Geometry: Application to Planar Systems. Chemical Reviews, 114(11), 6383-6422. [Link]

    • Lange, J., et al. (2016). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1014–1017. [Link]

    • Olsen, D. R. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. [Link]

    • Byrd, E. F. C. (2022). Identifying Molecular Structural Aromaticity for Hydrocarbon Classification. Molecules, 27(18), 5898. [Link]

    • Celik, O., et al. (2007). Synthesis and Crystallographic Structure Studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. Analytical Sciences, 23(1), x185-x186. [Link]

    • Hamada, N. M., & Elgawad, A. A. (2019). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Organic Chemistry, 9(1), 14-24. [Link]

    • Hrosh, Y., et al. (2023). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON 5-HYDROXYISOPHTHALIC ACID. VÌSnik Farmacìï, (3), 29-37. [Link]

    • Sjöberg, J. (2015). Computational Methods in Medicinal Chemistry. Digitala Vetenskapliga Arkivet. [Link]

    • National Center for Biotechnology Information. (n.d.). Disodium 5-hydroxyisophthalate. PubChem Compound Database. Retrieved from [Link]

    • Grayson, M. N. (2023). Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry, 21(3), 450-458. [Link]

    • Korpadi, K., et al. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. International Journal of Molecular Sciences, 24(9), 7818. [Link]

    • Ataman Kimya. (n.d.). DISODIUM 5'-RIBONUCLEOTIDE. Retrieved from [Link]

    • Newseed Chemical Co., Limited. (2015). Disodium 5′-Ribonucleotides Side Effects. Retrieved from [Link]

    • FOODCHEM. (2014). Applications and Uses of Disodium 5'-Ribonucleotides. Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis of metal-organic frameworks using Disodium 5-methylisophthalate as a linker

    Title: Advanced Synthesis Architectures: Utilizing Disodium 5-Methylisophthalate in Metal-Organic Frameworks for Catalysis and Drug Delivery Executive Briefing Metal-organic frameworks (MOFs) represent a paradigm shift i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Advanced Synthesis Architectures: Utilizing Disodium 5-Methylisophthalate in Metal-Organic Frameworks for Catalysis and Drug Delivery

    Executive Briefing

    Metal-organic frameworks (MOFs) represent a paradigm shift in porous materials, offering unprecedented control over molecular architecture. For drug development professionals and materials scientists, the selection of the organic linker is the most critical variable in determining the framework's topology, pore size, and chemical stability. Disodium 5-methylisophthalate (Na2(5-Me-ip)) has emerged as a highly strategic, non-linear dicarboxylate linker. Its V-shaped geometry and hydrophobic methyl group disrupt standard linear assembly pathways, forcing the formation of complex, highly porous uninodal nets[1]. This application note provides an authoritative guide on the mechanistic rationale, synthesis protocols, and pharmaceutical applications of 5-Me-ip based MOFs.

    Mechanistic Rationale: The Causality of Linker Geometry and Salt Selection

    Structural Causality: The 120° angle between the carboxylate groups in 5-methylisophthalate prevents the formation of standard linear topologies (such as the pcu net found in MOF-5). Instead, it drives the assembly of unique secondary building units (SBUs). For example, when reacted with zinc, it forms a rare [Zn4(O)(mip)3] uninodal six-connected net featuring complex mesh-like pores with narrow passages[2].

    The Disodium Advantage: Traditionally, researchers use 5-methylisophthalic acid and rely on in situ deprotonation using organic bases like triethylamine (Et3N)[3]. However, utilizing the pre-formed disodium salt (Na2(5-Me-ip)) acts as a self-validating thermodynamic driver. It pre-organizes the ligand in its fully deprotonated state, bypassing the equilibrium bottleneck of in situ deprotonation. This ensures rapid, stoichiometric coordination to the metal nodes, drastically increasing yield and eliminating the need for volatile, toxic organic bases—a critical optimization for downstream pharmaceutical and biological applications.

    Experimental Workflows and Self-Validating Protocols

    MOF_Synthesis N1 Disodium 5-Methylisophthalate N4 Solvothermal Reaction (140°C, 72h) N1->N4 N2 Metal Salts (Zn, Cu, Ln) N2->N4 N3 Solvent System (DMF / H2O) N3->N4 N5 SBU Formation & Self-Assembly N4->N5 Thermodynamics N6 Crystalline MOF Framework N5->N6 Crystallization A1 Gas Separation N6->A1 A2 Lewis Acid Catalysis N6->A2 A3 Drug Delivery N6->A3

    Fig 1: Mechanistic workflow of 5-methylisophthalate MOF synthesis and downstream applications.

    Protocol A: Solvothermal Synthesis of [Zn4(O)(mip)3] (High-Porosity Prototype)

    This protocol isolates a prototype zinc-based MOF ideal for gas storage and hydrophobic drug encapsulation[2].

    • Precursor Preparation: Dissolve 1.0 mmol of Zn(NO3)2·6H2O and 1.0 mmol of Disodium 5-methylisophthalate in 15 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

    • Homogenization: Sonicate the mixture for 10 minutes until a completely clear solution is achieved. Causality: Complete dissolution prevents heterogeneous nucleation, ensuring the growth of large, single-phase crystals.

    • Thermal Assembly: Seal the vial with a Teflon-lined cap and heat isothermally at 140°C for 72 hours.

    • Controlled Cooling: Cool the reactor to room temperature at a rate of 5°C/hour. Causality: Slow cooling prevents thermal shock and structural defects in the crystal lattice.

    • Validation & Isolation: The formation of large, polyhedral transparent crystals visually validates the synthesis. Decant the mother liquor, wash the crystals with fresh DMF (3 × 5 mL), and store in DMF to prevent pore collapse prior to activation.

    Protocol B: Hydrothermal Synthesis of [Cu(mip)(H2O)] (Catalytic Framework)

    This aqueous protocol generates a framework with accessible Lewis acid sites on the channel walls, optimized for catalysis and targeted API binding[4].

    • Aqueous Mixing: Dissolve 1.0 mmol of Cu(NO3)2·3H2O and 1.0 mmol of Disodium 5-methylisophthalate in 10 mL of deionized water.

    • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal and heat at 140°C for 4 days.

    • Isolation: Cool to room temperature. The self-validating visual cue is the presence of distinct blue block crystals[4].

    • Activation: Wash with water and methanol. To expose the Lewis acid sites, activate the MOF under a vacuum at 120°C for 12 hours to remove coordinated water molecules.

    Quantitative Data Synthesis

    Table 1: Comparative Analysis of 5-Me-ip Based Metal-Organic Frameworks

    Framework FormulaMetal NodeSynthesis SolventTopology / Structural FeaturePrimary ApplicationRef
    [Zn4(O)(mip)3] Zn(II)DMFUninodal 6-connected netGas Storage / Drug Delivery[2]
    [Cu(mip)(H2O)] Cu(II)H2O2D net (4^4 topology)Lewis Acid Catalysis[4]
    [CeCl(mip)(DMF)] Ce(III)DMF3D FrameworkMagnetic Relaxation / Sensing[5]
    [Tb2(mip)3(DMF)] Tb(III)DMF5-connected fsy topologyLuminescent Chemosensing[6]

    Pharmaceutical Applications: Host-Guest Encapsulation

    For drug development professionals, 5-Me-ip MOFs offer a highly tunable microenvironment. The methyl group protruding into the pore channels creates a lipophilic pocket. This structural feature significantly enhances the loading capacity of poorly water-soluble APIs (such as Biopharmaceutics Classification System Class II and IV drugs) via strong van der Waals interactions. Furthermore, the open metal sites (particularly in the Cu-based frameworks) can form transient coordination bonds with Lewis basic functional groups on the API, allowing for controlled, sustained release profiles as the framework slowly degrades in physiological pH.

    Drug_Delivery_Mechanism N1 Activated MOF (Desolvated Pores) N3 Host-Guest Encapsulation (Solvent Diffusion) N1->N3 N2 Hydrophobic API (e.g., Ibuprofen) N2->N3 N4 API-Loaded MOF N3->N4 VdW Forces & Coordination N5 Targeted Release (pH-Triggered Degradation) N4->N5

    Fig 2: Logical relationship and workflow of API encapsulation and release using 5-Me-ip MOFs.

    References

    • Targeted Synthesis of a Prototype MOF Based on Zn4(O)(O2C)6 Units and a Nonlinear Dicarboxylate Ligand. Inorganic Chemistry (ACS Publications).[Link]

    • Cerium(III) and 5-methylisophthalate-based MOFs with slow relaxation of magnetization and photoluminescence emission. Dalton Transactions (RSC Publishing).[Link]

    • Probing the Lewis Acid Sites and CO Catalytic Oxidation Activity of the Porous Metal−Organic Polymer [Cu(5-methylisophthalate)]. Journal of the American Chemical Society (ACS Publications).[Link]

    • Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. Nanomaterials (MDPI).[Link]

    Sources

    Application

    Application Note: Disodium 5-Methylisophthalate in Advanced Polyester Synthesis

    Audience: Researchers, materials scientists, and drug development professionals. Introduction & Mechanistic Rationale Disodium 5-methylisophthalate (CAS: 50977-75-8) [1] is a specialized dicarboxylate monomer utilized in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, materials scientists, and drug development professionals.

    Introduction & Mechanistic Rationale

    Disodium 5-methylisophthalate (CAS: 50977-75-8) [1] is a specialized dicarboxylate monomer utilized in the synthesis of advanced, functionalized polyesters. While standard polyester synthesis (e.g., Polyethylene Terephthalate, PET) relies on high-temperature melt polycondensation of free dicarboxylic acids or dimethyl esters, the disodium salt form of 5-methylisophthalate is uniquely primed for Phase-Transfer Catalyzed (PTC) polycondensation [2].

    Causality in Chemical Design

    The strategic choice of this specific monomer is driven by two fundamental chemical mechanisms:

    • The Disodium Salt (Reactivity): Carboxylate salts cannot undergo direct esterification with diols under standard conditions. However, in a liquid-liquid PTC system, the disodium salt acts as a highly potent nucleophile. When paired with a lipophilic phase-transfer agent, it migrates into the organic phase to undergo a rapid, low-temperature SN​2 reaction with alkyl dihalides. This avoids the thermal degradation of sensitive active pharmaceutical ingredients (APIs) if synthesized in situ.

    • The 5-Methyl Group (Matrix Disruption): The methyl group at the 5-position of the aromatic ring introduces significant steric hindrance and molecular asymmetry. This disrupts the tight crystalline packing typical of linear polyesters, resulting in a highly amorphous polymer matrix with increased free volume—an ideal architecture for controlled drug diffusion and predictable hydrolytic degradation.

    Mechanism of Phase-Transfer Catalyzed (PTC) Polycondensation

    In the PTC workflow, the aqueous phase contains the water-soluble Disodium 5-methylisophthalate, while the organic phase (e.g., chloroform) contains an alkyl dihalide (e.g., 1,4-dibromobutane). A quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst [3]. TBAB forms a lipophilic ion-pair with the 5-methylisophthalate dianion, shuttling it across the phase boundary into the organic solvent where chain elongation occurs.

    PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase N1 Disodium 5-methylisophthalate (Nucleophile Source) N4 Active Ion-Pair [TBA]+ [MIP]- N1->N4 Complexation N2 TBAB Catalyst [TBA]+ [Br]- N2->N4 Phase Transfer N3 Alkyl Dihalide (e.g., 1,4-Dibromobutane) N5 Polyester Chain Elongation N3->N5 SN2 Attack N4->N5 Polymerization N5->N2 [TBA]+ Recycling

    Figure 1: Phase-Transfer Catalyzed (PTC) Polycondensation mechanism across aqueous and organic boundaries.

    Experimental Protocol: Synthesis of Poly(butylene 5-methylisophthalate)

    This self-validating protocol utilizes interfacial PTC to synthesize an amorphous polyester, Poly(butylene 5-methylisophthalate) (PBMI), at ambient or mildly elevated temperatures.

    Materials Required
    • Aqueous Phase: Disodium 5-methylisophthalate (10 mmol), Tetrabutylammonium bromide (TBAB) (1 mmol), Deionized Water (20 mL).

    • Organic Phase: 1,4-Dibromobutane (10 mmol), Chloroform ( CHCl3​ ) (20 mL).

    • Precipitation Solvent: Methanol (Ice-cold, 200 mL).

    Step-by-Step Methodology
    • Aqueous Phase Preparation: Dissolve 10 mmol of Disodium 5-methylisophthalate and 1 mmol of TBAB in 20 mL of deionized water in a 100 mL round-bottom flask. Stir until completely transparent.

    • Organic Phase Addition: Dissolve 10 mmol of 1,4-dibromobutane in 20 mL of chloroform. Carefully add the organic solution to the aqueous solution. A distinct two-phase system will form.

    • Interfacial Polycondensation: Equip the flask with a magnetic stirrer and a reflux condenser. Stir the biphasic mixture vigorously (≥800 RPM) at 50°C for 24 hours.

      • Self-Validation Checkpoint: As the reaction progresses, the organic phase will exhibit a noticeable increase in viscosity due to polymer chain elongation. If the organic phase remains highly fluid after 12 hours, verify the stirring rate, as insufficient mixing limits phase-boundary surface area.

    • Phase Separation: Transfer the mixture to a separatory funnel. Allow the phases to separate and collect the lower organic layer (containing the dissolved PBMI).

    • Polymer Recovery: Dropwise, add the viscous organic layer into 200 mL of vigorously stirred, ice-cold methanol. The polyester will precipitate as a white, amorphous solid.

    • Purification: Filter the precipitate, wash sequentially with water (to remove residual TBAB and NaBr salts) and methanol, and dry under vacuum at 40°C for 48 hours.

    Data Presentation: Matrix Properties

    The introduction of the 5-methyl group fundamentally alters the macroscopic properties of the resulting polyester compared to standard linear analogs.

    PropertyPoly(butylene terephthalate) (PBT)Poly(butylene 5-methylisophthalate) (PBMI)
    Monomer Base Terephthalic AcidDisodium 5-methylisophthalate
    Synthesis Method Melt Polycondensation (>220°C)PTC Polycondensation (50°C)
    Crystallinity High (~30-40%)Amorphous (<5%)
    Glass Transition ( Tg​ ) ~50°C~35°C (Lowered by steric free volume)
    Hydrolytic Degradation Very Slow (Years)Moderate (Weeks to Months)
    Drug Release Profile Biphasic (Burst release common)Near Zero-Order (Matrix diffusion)

    Application in Drug Delivery Systems

    In pharmaceutical formulations, highly crystalline polymers often suffer from "burst release" kinetics, where drugs trapped on the surface are released immediately, while drugs trapped in crystalline domains are trapped until the polymer fully degrades.

    Because PBMI is rendered amorphous by the 5-methyl steric disruption, water penetrates the matrix uniformly. This triggers bulk hydrolytic erosion, allowing for a steady, diffusion-controlled (zero-order) release of embedded therapeutics.

    Drug_Release P1 Amorphous PBMI Matrix (5-Methyl Disruption) P2 Aqueous Penetration (Uniform Swelling) P1->P2 High Free Volume P3 Hydrolytic Degradation (Ester Cleavage) P2->P3 Water Influx P4 Zero-Order Drug Release P3->P4 Matrix Erosion

    Figure 2: Pathway of zero-order drug release facilitated by the amorphous PBMI matrix.

    References

    • Disodium 5-methylisophthalate CAS#50977-75-8 Database Source: ChemRadar Global Substance Database URL:[Link]

    • Synthesis of Polyesters by the Reaction of Dicarboxylic Acids with Alkyl Dihalides Using the DBU Method Source: Polymer Journal URL:[Link]

    • Esterification reaction of poly[(chloromethyl)styrene] with salts of carboxylic acid using phase-transfer catalysts Source: Macromolecules (ACS Publications) URL:[Link]

    Method

    Application Notes and Protocols for the Synthesis of Sulfonated Copolyesters via Polycondensation of Sodium Dimethyl 5-Sulfoisophthalate with Diols

    Introduction Sulfonated polyesters are a versatile class of polymers that have garnered significant interest across various fields, including textiles, coatings, and biomedical applications. The incorporation of ionic su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Sulfonated polyesters are a versatile class of polymers that have garnered significant interest across various fields, including textiles, coatings, and biomedical applications. The incorporation of ionic sulfonate groups along the polyester backbone imparts unique properties such as improved dyeability, enhanced hydrophilicity, and altered thermal and mechanical characteristics. A common method for synthesizing these polymers is through the melt polycondensation of an aromatic dicarboxylic acid containing a sulfonate group with a diol.

    While the direct polycondensation of the disodium salt of a sulfonated dicarboxylic acid, such as disodium 5-methylisophthalate, is theoretically possible, in practice, the use of its dimethyl ester derivative, sodium dimethyl 5-sulfoisophthalate (DMSIP), is overwhelmingly favored in the literature and industrial processes. This preference stems from the high melting point and limited solubility of the disodium salt in the reaction medium, which can hinder the formation of a homogenous melt and ultimately limit the achievable molecular weight of the polymer. The dimethyl ester, on the other hand, readily undergoes a transesterification reaction with the diol, leading to a more efficient and controllable polymerization process.

    These application notes provide a comprehensive guide for the synthesis of sulfonated copolyesters using sodium dimethyl 5-sulfoisophthalate as the ionic monomer and various diols. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles and practical considerations for successful polymerization.

    Materials and Apparatus

    Materials
    • Monomers:

      • Sodium dimethyl 5-sulfoisophthalate (DMSIP) (CAS No. 3965-55-9)

      • A non-sulfonated aromatic dicarboxylic acid or its dimethyl ester (optional, for copolyester synthesis), e.g., Dimethyl terephthalate (DMT)

      • Diols (high purity, >99%), for example:

        • Ethylene glycol (EG)

        • 1,4-Butanediol (BDO)

        • Neopentyl glycol (NPG)

    • Catalysts:

      • Transesterification catalyst: Zinc acetate (Zn(OAc)₂), Manganese acetate (Mn(OAc)₂)

      • Polycondensation catalyst: Antimony(III) oxide (Sb₂O₃), Titanium(IV) butoxide (Ti(OBu)₄)

    • Stabilizer:

      • Triphenyl phosphate (TPP) or other suitable thermal stabilizer

    • Solvents (for purification):

      • Chloroform or Dichloromethane (DCM)

      • Methanol or Acetone (as non-solvent/precipitant)

    • Inert Gas:

      • High-purity nitrogen (N₂) or argon (Ar)

    Apparatus
    • Reaction Vessel: A three or four-necked glass reactor equipped with:

      • A mechanical stirrer with a high-torque motor and a vacuum-tight seal.

      • A nitrogen/argon gas inlet and outlet.

      • A distillation head connected to a condenser and a graduated receiving flask to collect byproducts (methanol and excess diol).

      • A thermocouple or thermometer to monitor the reaction temperature.

    • Heating System: A heating mantle or an oil bath capable of reaching temperatures up to 280-300°C with precise temperature control.

    • Vacuum System: A vacuum pump capable of achieving a high vacuum (<1 mmHg or 133 Pa).

    • Glassware: Standard laboratory glassware, including beakers, flasks, and funnels.

    • Purification Equipment: Large beakers for precipitation and a filtration setup (e.g., Büchner funnel and flask).

    • Drying Oven: A vacuum oven for drying the final polymer.

    Experimental Protocols

    The synthesis of sulfonated polyesters is typically performed via a two-stage melt polycondensation process. The first stage is a transesterification (or esterification if starting from the diacid) reaction, followed by a polycondensation stage under high vacuum and elevated temperature.

    Protocol 1: Synthesis of Poly(ethylene-co-ethylene 5-sulfoisophthalate)

    This protocol describes the synthesis of a copolyester containing a specific mole percentage of sulfonated units.

    1. Reactor Setup and Charging:

    • Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus while hot under a stream of dry nitrogen to prevent moisture contamination.

    • Charge the reactor with the desired molar ratio of dimethyl terephthalate (DMT), sodium dimethyl 5-sulfoisophthalate (DMSIP), and ethylene glycol. A typical molar ratio of total dimethyl esters to diol is 1:2.2 to ensure complete conversion and to account for diol loss during the reaction. For example, to synthesize a copolyester with 5 mol% DMSIP, the molar ratio of DMT:DMSIP:EG would be 0.95:0.05:2.2.

    • Add the transesterification catalyst, such as zinc acetate (typically 100-300 ppm relative to the total weight of the esters).

    • Add a thermal stabilizer like triphenyl phosphate (around 0.05-0.1 mol%).

    2. Stage 1: Transesterification:

    • Begin stirring the mixture and purge the reactor with dry nitrogen for at least 30 minutes to remove any residual oxygen. Maintain a slow, constant flow of nitrogen throughout this stage.

    • Gradually heat the reactor to a temperature of 180-220°C.

    • As the reaction proceeds, methanol will be produced and distill over into the receiving flask.

    • Continue the reaction for 2-4 hours, or until at least 90% of the theoretical amount of methanol has been collected. The reaction mixture should become clear and homogeneous.

    3. Stage 2: Polycondensation:

    • Add the polycondensation catalyst, such as antimony(III) oxide (typically 200-400 ppm relative to the weight of the esters).

    • Gradually increase the temperature of the reaction mixture to 240-280°C.

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg (<133 Pa) over a period of about 1 hour. This gradual reduction in pressure prevents excessive foaming of the reaction mixture.

    • During this stage, excess ethylene glycol will distill off, driving the equilibrium towards the formation of a high molecular weight polymer.

    • A noticeable increase in the viscosity of the molten polymer will be observed, which can be monitored by the torque on the mechanical stirrer.

    • Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.

    • To terminate the reaction, remove the heat source and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

    • While still hot and molten, carefully extrude the polymer from the reactor into a container of cold water to quench it, or onto a cooled metal plate.

    Workflow for Two-Stage Melt Polycondensation

    Polycondensation_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_final Termination & Isolation A Dry Glassware & Assemble Reactor B Charge Monomers (DMT, DMSIP, Diol) & Transesterification Catalyst (e.g., Zn(OAc)₂) A->B C Purge with Nitrogen B->C D Heat to 180-220°C under N₂ C->D E Collect Methanol Byproduct D->E F Monitor for Clarity & Methanol Volume E->F G Add Polycondensation Catalyst (e.g., Sb₂O₃) F->G H Increase Temp to 240-280°C & Gradually Apply Vacuum (<1 mmHg) G->H I Collect Excess Diol Byproduct H->I J Monitor Viscosity Increase I->J K Return to Atmospheric Pressure with N₂ J->K L Extrude Molten Polymer K->L M Quench and Solidify L->M N Final Polymer M->N Purification Reaction_Mechanism Overall Reaction Mechanism cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers DMSIP (Ester) + Diol (Alcohol) Intermediate1 Bishydroxyalkyl Ester + Methanol (CH₃OH) Monomers->Intermediate1 Heat (180-220°C) Catalyst1 Zn(OAc)₂ or Mn(OAc)₂ Catalyst1->Monomers Intermediate2 Bishydroxyalkyl Ester + Bishydroxyalkyl Ester Intermediate1->Intermediate2 Equilibrium Shift Polymer Polyester Chain + Diol Intermediate2->Polymer Heat (240-280°C) High Vacuum Catalyst2 Sb₂O₃ or Ti(OBu)₄ Catalyst2->Intermediate2

    Caption: Simplified mechanism of the two-stage polymerization.

    In the transesterification stage , the methyl ester groups of DMSIP (and any other dimethyl ester comonomer) react with the hydroxyl groups of the diol. This reaction is catalyzed by metal acetates like zinc acetate and produces methanol as a byproduct, which is removed by distillation to drive the reaction forward. The primary product is a bishydroxyalkyl ester oligomer.

    In the polycondensation stage , these oligomers react with each other. The hydroxyl end groups of one oligomer react with the ester groups of another, eliminating a diol molecule. This step-growth polymerization is catalyzed by compounds like antimony(III) oxide and requires high temperatures and a high vacuum to remove the diol byproduct, thereby shifting the equilibrium towards the formation of a high molecular weight polymer.

    Data and Expected Results

    The properties of the final sulfonated copolyester are highly dependent on the mole percentage of the sulfonated monomer (DMSIP) and the type of diol used. The table below summarizes typical properties for copolyesters synthesized with 5 mol% DMSIP and different diols.

    Diol UsedTypical Mn ( g/mol )Typical PDI (Mw/Mn)Typical Tg (°C)Typical Tm (°C)
    Ethylene Glycol15,000 - 25,0001.8 - 2.570 - 80240 - 255
    1,4-Butanediol18,000 - 30,0001.9 - 2.635 - 45210 - 225
    Neopentyl Glycol12,000 - 22,0002.0 - 2.850 - 65Amorphous

    Note: These are representative values. Actual results may vary depending on specific reaction conditions (catalyst concentration, reaction time, vacuum level, etc.). Increasing the DMSIP content generally leads to a decrease in molecular weight, melting point, and crystallinity, while the glass transition temperature may increase slightly.

    Characterization

    The synthesized polymers should be characterized to confirm their structure, molecular weight, and thermal properties.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the copolyester and to determine the actual incorporation of the sulfonated monomer into the polymer backbone.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) and the sulfonate group (~1040 cm⁻¹ and ~1130 cm⁻¹).

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

    References

    • Pilati, F., et al. (1985). Ion-containing polymers: 1. Synthesis and properties of poly(1,4-butylene isophthalate)
    • Kricheldorf, H. R., & Funer, V. (2009). Polyesters, Aliphatic. In Handbook of Polymer Synthesis (pp. 1-137). CRC Press.
    • MacDonald, W. A. (2002). New advances in the coloration of polyesters.
    • Crystallization Behavior of Copolyesters Containing Sulfonates. (2024). Polymers, 16(9), 1189. [Link]

    • Preparation and Characterization of Poly(ethylene terephthalate) Copolyesters Modified with Sodium-5-Sulfo-Bis-(hydroxyethyl). (2014). Journal of Applied Polymer Science, 131(6).
    Application

    Use of Disodium 5-methylisophthalate in the preparation of coordination polymers

    Application Note & Protocol Guide Topic: The Strategic Use of Disodium 5-Methylisophthalate in the Design and Synthesis of Advanced Coordination Polymers Audience: Researchers, Scientists, and Drug Development Profession...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol Guide

    Topic: The Strategic Use of Disodium 5-Methylisophthalate in the Design and Synthesis of Advanced Coordination Polymers

    Audience: Researchers, Scientists, and Drug Development Professionals

    Abstract

    Disodium 5-methylisophthalate, the salt of 5-methylisophthalic acid (H₂-5Meip), serves as a highly effective and versatile organic linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its structural rigidity, coupled with the meta-positioning of its two carboxylate groups, facilitates the formation of diverse and stable network topologies. The presence of the methyl group provides a subtle yet significant steric and electronic influence, enabling fine-tuning of the framework's properties. This guide provides a comprehensive overview of the application of this linker, focusing on the synthesis of lanthanide-based CPs, detailing proven protocols, and exploring the causality behind experimental choices. We will delve into the synthesis, structural characterization, and functional properties, such as photoluminescence and chemical sensing, which are of significant interest in materials science and drug development.

    Introduction: The 5-Methylisophthalate Ligand Advantage

    The design of functional coordination polymers hinges on the judicious selection of metal ions and organic linkers. 5-methylisophthalate (5-Meip) has emerged as a preferred linker for several key reasons:

    • Bridging Capability: The two carboxylate groups are positioned at the 1 and 3 positions of the benzene ring. This meta-arrangement allows the ligand to effectively bridge multiple metal centers, promoting the formation of high-dimensional frameworks (2D and 3D) rather than simple 1D chains.[1][2]

    • Structural Robustness: The aromatic backbone imparts rigidity to the resulting framework, contributing to thermal and chemical stability.

    • Functionalization: The methyl group at the 5-position introduces steric hindrance that can influence the final crystal packing and network topology.[2] It also modifies the electronic properties of the aromatic ring.

    • Antenna Effect in Lanthanide CPs: For lanthanide-based CPs, the aromatic ring of the 5-Meip ligand can efficiently absorb UV light energy and transfer it to the central lanthanide(III) ion. This "antenna effect" is crucial for achieving strong, characteristic lanthanide-centered luminescence, a property exploited in sensing and optical devices.[3][4]

    This guide will focus primarily on the hydrothermal synthesis method, a common and effective technique for producing high-quality crystalline CPs using 5-methylisophthalate.[5][6]

    Synthesis of Coordination Polymers: A Methodological Overview

    Hydrothermal synthesis is a prevalent method for crystallizing coordination polymers. It involves heating the reactants in an aqueous or mixed-solvent system within a sealed vessel (e.g., a Teflon-lined steel autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure increase the solubility of reactants and facilitate the slow crystallization process, which is essential for obtaining single crystals suitable for X-ray diffraction analysis.[7]

    Diagram: General Hydrothermal Synthesis Workflow

    The following diagram outlines the typical workflow for the synthesis of a 5-methylisophthalate-based coordination polymer.

    G reagents Reagents - Metal Salt (e.g., Ln(NO3)3·xH2O) - 5-Methylisophthalic Acid dissolution Dissolution & Mixing Prepare separate solutions of metal salt and ligand. Mix slowly. reagents->dissolution Step 1a solvents Solvents - H2O - DMF solvents->dissolution Step 1b reaction Hydrothermal Reaction Seal in Teflon-lined autoclave. Heat at specified temperature (e.g., 140 °C for 72h). dissolution->reaction Step 2 cooling Controlled Cooling Slowly cool to room temperature. reaction->cooling Step 3 isolation Crystal Isolation Filter the crystalline product, wash with mother liquor/solvents, and air dry. cooling->isolation Step 4 product Final Product [Ln2(5Meip)3(DMF)]n Crystals isolation->product Step 5 characterization Characterization - SCXRD, PXRD - FT-IR, TGA - Elemental Analysis - Photoluminescence product->characterization Validation

    Caption: Workflow for hydrothermal synthesis of lanthanide-5Meip CPs.

    Protocol: Synthesis of a Highly Luminescent Terbium-Based Coordination Polymer

    This protocol details the synthesis of [Tb₂(μ₄-5Meip)₃(DMF)]n, a 3D coordination polymer known for its high quantum yield and utility in chemical sensing.[1][3] The protocol is self-validating, with characterization checkpoints to confirm the successful synthesis of the target compound.

    Materials and Reagents
    • 5-Methylisophthalic acid (H₂-5Meip) (FW: 180.16 g/mol )

    • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) (FW: 453.06 g/mol )

    • N,N-Dimethylformamide (DMF)

    • Deionized Water

    • 20 mL Scintillation Vials or Teflon-lined Steel Autoclave

    • Oven capable of maintaining 140 °C

    Step-by-Step Synthesis Procedure
    • Ligand Solution Preparation: In a 20 mL beaker, dissolve 0.6 mmol (108.1 mg) of 5-methylisophthalic acid in a 10 mL solution of H₂O:DMF (1:1 v/v).

    • Metal Salt Solution Preparation: In a separate 20 mL beaker, dissolve 0.4 mmol (181.2 mg) of Tb(NO₃)₃·6H₂O in a 10 mL solution of H₂O:DMF (1:1 v/v).

    • Mixing: Slowly add the metal salt solution dropwise to the ligand solution while stirring.

    • Reaction: Transfer the resulting clear solution into a 25 mL glass vessel with a screw cap (or a Teflon-lined autoclave). Seal the vessel tightly.

    • Heating: Place the vessel in a preheated oven at 140 °C for 72 hours.

    • Cooling: After 72 hours, turn off the oven and allow the vessel to cool slowly to room temperature over 24 hours. Causality Note: Slow cooling is critical for the formation of well-defined, single crystals.

    • Isolation: Collect the colorless, block-like crystals by filtration. Wash them twice with the mother liquor and then with a small amount of pure DMF to remove any unreacted starting materials.

    • Drying: Allow the crystals to air dry. The typical yield is around 65% based on the metal salt.[1]

    Expected Results & Characterization
    • Elemental Analysis: For the formula C₃₀H₂₅Tb₂NO₁₃, the calculated percentages are C, 38.94%; H, 2.72%; N, 1.51%. The experimental values should be within ±0.4% of these values.[1]

    • FT-IR Spectroscopy (cm⁻¹): The absence of a broad band around 1700 cm⁻¹ (characteristic of the -COOH group of the free acid) and the appearance of strong asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching bands around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively, confirm the deprotonation and coordination of the carboxylate groups.

    • Powder X-ray Diffraction (PXRD): The PXRD pattern of the synthesized polycrystalline sample should match the pattern simulated from the single-crystal X-ray diffraction (SCXRD) data, confirming the phase purity of the bulk material.

    • Thermogravimetric Analysis (TGA): TGA can be used to assess thermal stability. For this family of compounds, the framework is typically stable up to temperatures of over 400 °C.

    Structural Analysis and Properties

    The 5-Meip ligand's ability to adopt multiple coordination modes is key to forming complex structures. In the described lanthanide series [Ln₂(μ₄-5Meip)₃(DMF)]n, the 5-Meip ligand acts in a tetradentate fashion, bridging metal centers to create robust 3D frameworks.[1][3]

    Diagram: Ligand Coordination and Framework Extension

    G Conceptual view of 5-Meip as a tetradentate linker. cluster_ligand 5-Methylisophthalate (5-Meip) L1 COO⁻ Ring Benzene Ring L1->Ring M1 Ln³⁺ L1->M1 binds M2 Ln³⁺ L1->M2 bridges L2 COO⁻ L2->Ring M3 Ln³⁺ L2->M3 binds M4 Ln³⁺ L2->M4 bridges Me CH₃ Me->Ring

    Caption: Tetradentate coordination of 5-Meip linking four metal centers.

    This high connectivity results in a 3D framework constructed from infinite lanthanide-carboxylate rods linked by the 5-Meip ligands.[1] This specific topology is responsible for the material's stability and its functional properties.

    Data Presentation: Synthesis and Luminescence

    The protocol described can be adapted to other lanthanides to produce a family of isostructural coordination polymers.

    Table 1: Synthesis Parameters for Isostructural [Ln₂(5Meip)₃(DMF)]n Polymers. [1]

    Lanthanide (Ln) Metal Salt Used Yield (%) Final Formula
    Sm Sm(NO₃)₃·6H₂O 68 C₃₀H₂₅Sm₂NO₁₃
    Eu Eu(NO₃)₃·6H₂O 63 C₃₀H₂₅Eu₂NO₁₃
    Gd Gd(NO₃)₃·6H₂O 70 C₃₀H₂₅Gd₂NO₁₃
    Tb Tb(NO₃)₃·6H₂O 65 C₃₀H₂₅Tb₂NO₁₃

    | Yb | Yb(NO₃)₃·5H₂O | 63 | C₃₀H₂₅NO₁₃Yb₂ |

    Table 2: Key Photoluminescence Properties. [3][4]

    Compound Excitation (nm) Key Emission Bands (nm) Quantum Yield (QY)
    Eu-CP ~320 592, 614, 651, 698 Not Reported
    Tb-CP ~325 490, 545, 585, 622 63%

    | Yb-CP | ~325 | 980, 1015 (NIR) | Not Reported |

    The exceptionally high quantum yield (63%) of the terbium-based polymer makes it a standout material for optical applications.[3][4]

    Applications in Sensing

    The robust framework and strong luminescence of these materials make them excellent candidates for chemical sensors. The luminescence can be "quenched" or turned off in the presence of specific analytes. For instance, the terbium CP ([Tb₂(5Meip)₃(DMF)]n) has demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), a common explosive.[3][4]

    The sensing mechanism relies on the interaction between the electron-deficient nitroaromatic and the electron-rich framework, which disrupts the energy transfer from the ligand to the Tb³⁺ ion, thereby quenching the luminescence. The high performance and stability of this material in water and methanol make it a practical choice for detecting trace amounts of such hazardous materials.[3][8]

    Conclusion

    Disodium 5-methylisophthalate is a powerful and reliable building block for creating crystalline coordination polymers with tailored properties. Through straightforward hydrothermal synthesis, it is possible to produce robust, three-dimensional frameworks with significant potential. The lanthanide-based CPs, in particular, showcase exceptional photoluminescent properties that can be directly applied to the development of next-generation chemical sensors, optical materials, and potentially as platforms in drug delivery and bio-imaging. The protocols and data provided herein offer a validated starting point for researchers aiming to explore the vast potential of this versatile ligand.

    References

    • Pajuelo-Corral, O., Razquin-Bobillo, L., Rojas, S., García, J.A., Choquesillo-Lazarte, D., Salinas-Castillo, A., Hernández, R., Rodríguez-Diéguez, A., & Cepeda, J. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. Nanomaterials, 12(22), 3977. Available at: [Link]

    • Pajuelo-Corral, O., et al. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. PubMed, National Center for Biotechnology Information. Available at: [Link]

    • ResearchGate. (n.d.). The construction of two lanthanide coordination polymers based on 5-hydroxyisophthalate and bipyridine. Request PDF. Available at: [Link]

    • Pajuelo-Corral, O., et al. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. DIGIBUG Principal. Available at: [Link]

    • Pajuelo-Corral, O., et al. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. PMC, National Center for Biotechnology Information. Available at: [Link]

    • Wang, L., et al. (2017). Structure Variation from One-Dimensional Chain to Three-Dimensional Architecture: Effect of Ligand on Construction of Lanthanide Coordination Polymers. Journal of Chemical Sciences, 129(2), 271-280. Available at: [Link]

    • Dawe, L. N., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. PMC, National Center for Biotechnology Information. Available at: [Link]

    • Adonin, S. A., et al. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI. Available at: [Link]

    • Beck, T. M., et al. (2011). Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. Crystals, 1(3), 99-114. Available at: [Link]

    • Adonin, S. A., et al. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI. Available at: [Link]

    • ResearchGate. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Journal of Solid State Chemistry. Available at: [Link]

    • Chen, Y., et al. (2025). Coordination Polymers Driven by Urea-Diisophthalate Linkers: From Hydrothermal Assembly and Structural Diversity to Catalytic Applications. PMC, National Center for Biotechnology Information. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. Request PDF. Available at: [Link]

    Sources

    Method

    Application Notes and Protocols: A Guide to Solution Polycondensation of Sulfonated Copolyesters using Disodium 5-methylisophthalate

    Abstract This document provides a comprehensive experimental guide for the synthesis of sulfonated copolyesters via solution polycondensation, with a specific focus on the incorporation of Disodium 5-methylisophthalate (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive experimental guide for the synthesis of sulfonated copolyesters via solution polycondensation, with a specific focus on the incorporation of Disodium 5-methylisophthalate (DMIP) as a functional monomer. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of water-soluble or water-dispersible polyesters. The protocols detailed herein cover monomer selection, reaction setup, the polycondensation process, polymer isolation, and characterization techniques. The underlying chemical principles and the rationale behind key experimental steps are elucidated to ensure both reproducibility and a foundational understanding of the process.

    Introduction: The Significance of Sulfonated Polyesters

    Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties.[1] However, their inherent hydrophobicity and poor solubility in common solvents can limit their application in certain fields, such as drug delivery and coatings. The incorporation of ionic groups, such as sulfonate moieties, into the polymer backbone is a well-established strategy to enhance hydrophilicity and introduce new functionalities.[2]

    Disodium 5-methylisophthalate (or its corresponding acid, 5-sulfoisophthalic acid) is a key monomer used to introduce sulfonate groups into the polyester chain.[3][4] This modification disrupts the polymer chain regularity, which can decrease crystallinity and improve solubility.[5] The resulting sulfonated copolyesters exhibit properties such as improved dyeability, increased moisture absorption, and the ability to form stable aqueous dispersions, making them valuable materials for a range of applications including coatings, adhesives, and biomedical devices.[2][6]

    Solution polycondensation is a versatile and widely used method for synthesizing these polymers. It allows for precise control over reaction conditions, such as temperature and monomer concentration, which are crucial for achieving the desired molecular weight and polymer properties.[7] This guide will provide a detailed protocol for a typical solution polycondensation reaction to synthesize a sulfonated copolyester.

    Experimental Overview & Rationale

    The synthesis of a sulfonated copolyester via solution polycondensation involves the reaction of one or more diacid or diacyl chloride monomers with one or more diol monomers in a suitable solvent. In this guide, we will focus on a system comprising an aromatic diacyl chloride, a sulfonated aromatic diacid salt (Disodium 5-methylisophthalate), and an aliphatic diol.

    Monomer Selection and Stoichiometry

    The final properties of the copolyester are highly dependent on the choice of monomers and their molar ratios.

    • Aromatic Diacyl Chloride (e.g., Terephthaloyl chloride): Provides rigidity and thermal stability to the polymer backbone.

    • Disodium 5-methylisophthalate (DMIP): The functional monomer that introduces the hydrophilic sulfonate groups. The percentage of DMIP will determine the degree of sulfonation and, consequently, the water-solubility/dispersibility of the final polymer.

    • Aliphatic Diol (e.g., Ethylene glycol, 1,4-Butanediol): Imparts flexibility to the polymer chain.

    Stoichiometric control is critical in polycondensation reactions. To achieve a high molecular weight polymer, the molar ratio of the diacid/diacyl chloride components to the diol components should be as close to 1:1 as possible.

    Solvent and Catalyst Selection

    The choice of solvent is crucial for a successful solution polycondensation. The solvent must:

    • Dissolve all monomers and the resulting polymer.

    • Be inert to the reactants and reaction conditions.

    • Have a suitable boiling point for the desired reaction temperature.

    Commonly used solvents for this type of polymerization include aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and N,N-Dimethylformamide (DMF).[7]

    For the reaction between a diacyl chloride and a diol, a catalyst is often not strictly necessary. However, an acid scavenger, such as pyridine or triethylamine, is typically added to neutralize the HCl gas that is evolved during the reaction. In the case of using a diacid, an esterification catalyst such as an antimony or titanium compound may be used.[3]

    Detailed Experimental Protocol

    This protocol outlines a general procedure for the synthesis of a sulfonated copolyester. Researchers should adapt the specific quantities and conditions based on their target polymer characteristics.

    Materials and Equipment
    Reagents Equipment
    Terephthaloyl chlorideThree-necked round-bottom flask
    Disodium 5-methylisophthalate (DMIP)Mechanical stirrer
    Ethylene glycolNitrogen inlet and outlet (bubbler)
    N-Methyl-2-pyrrolidone (NMP), anhydrousDropping funnel
    Pyridine, anhydrousHeating mantle with temperature controller
    Methanol (for precipitation)Ice bath
    Deionized waterVacuum oven

    Safety Precautions: Terephthaloyl chloride is a lachrymator and is corrosive. Thionyl chloride, if used to prepare the diacyl chloride, is toxic and corrosive.[7] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous conditions are necessary for achieving high molecular weight polymers.[7]

    Reaction Setup

    The following diagram illustrates a typical setup for solution polycondensation.

    G Figure 1: Reaction Setup for Solution Polycondensation cluster_flask Three-Necked Flask flask Reaction Mixture (Diol, DMIP, Solvent) condenser Condenser (Optional, with N2 Outlet) heat Heating Mantle & Magnetic Stirrer stirrer Mechanical Stirrer stirrer->flask n2_in Nitrogen Inlet n2_in->flask funnel Dropping Funnel (Diacyl Chloride Solution) funnel->flask ice_bath Ice/Water Bath

    Caption: A standard laboratory setup for controlled solution polycondensation under an inert atmosphere.

    Step-by-Step Procedure
    • Drying of Reagents and Glassware: Ensure all glassware is flame-dried or oven-dried before use to remove any adsorbed water. Dry the Disodium 5-methylisophthalate in a vacuum oven at 120 °C for at least 4 hours. Use anhydrous solvents.

    • Charging the Reactor: In the three-necked flask, dissolve the diol (e.g., ethylene glycol) and Disodium 5-methylisophthalate in anhydrous NMP under a gentle stream of nitrogen. Stir the mixture with the mechanical stirrer until all solids are dissolved.

    • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the initial rate of the highly exothermic reaction between the diacyl chloride and the diol.[7]

    • Addition of Diacyl Chloride: Dissolve the terephthaloyl chloride in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred diol/DMIP solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gradually heat the mixture to the desired reaction temperature (typically between 80-150 °C, depending on the monomers and solvent) and maintain for 4-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.[7]

    Polymer Isolation and Purification
    • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a non-solvent, such as methanol or deionized water, while stirring vigorously. The polymer will precipitate as a fibrous or powdery solid.

    • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers, solvent, and by-products. Further washing with deionized water is recommended to remove any remaining salts.

    • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

    The overall workflow is summarized in the following diagram:

    G start Start: Reagent Preparation dissolve Dissolve Diol & DMIP in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_diacyl Dropwise Addition of Diacyl Chloride Solution cool->add_diacyl polymerize Warm to Room Temp & Heat for 4-24h add_diacyl->polymerize precipitate Precipitate Polymer in Non-Solvent polymerize->precipitate wash Wash with Non-Solvent and Deionized Water precipitate->wash dry Dry under Vacuum wash->dry end End: Purified Sulfonated Copolyester dry->end

    Caption: Experimental workflow for the synthesis and purification of a sulfonated copolyester.

    Characterization of the Sulfonated Copolyester

    A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and properties.

    Structural Characterization
    • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups. Expect to see characteristic peaks for ester carbonyl (C=O) stretching around 1720 cm⁻¹, C-O stretching around 1250 cm⁻¹, and the symmetric and asymmetric stretching of the sulfonate group (SO₃⁻) around 1030 cm⁻¹ and 1180 cm⁻¹, respectively.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer structure, confirming the incorporation of all monomers and allowing for the calculation of the actual monomer composition in the copolymer.[9]

    Molecular Weight Determination
    • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10] A suitable solvent for the GPC analysis, such as DMF with a salt like LiBr, must be used to prevent aggregation of the sulfonated polymer chains.[11]

    Thermal Properties
    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The incorporation of the bulky and ionic sulfonate groups typically increases the Tg compared to the non-sulfonated analogue.[5]

    • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. Aromatic polyesters generally exhibit high thermal stability.

    Solubility and Water-Uptake
    • Solubility Tests: Assess the solubility of the polymer in various solvents (e.g., water, DMSO, DMF, THF, chloroform) to understand the effect of sulfonation.

    • Water Uptake Measurement: Quantifies the hydrophilicity of the polymer. This is particularly important for applications in aqueous environments. The degree of swelling is often related to the sulfonation level.

    The following table provides an example of expected characterization results for a sulfonated copolyester.

    Parameter Technique Typical Result
    Ester Carbonyl (C=O)FTIR~1720 cm⁻¹
    Sulfonate (SO₃⁻) StretchFTIR~1030 cm⁻¹, ~1180 cm⁻¹
    Glass Transition Temp. (Tg)DSC100 - 180 °C (increases with sulfonation)
    Decomposition Temp. (Td)TGA> 350 °C
    Number-Average MW (Mn)GPC15,000 - 40,000 g/mol
    Polydispersity Index (PDI)GPC1.8 - 2.5
    SolubilityVisualSoluble in polar aprotic solvents; dispersible/soluble in water at higher sulfonation levels.

    Troubleshooting and Key Considerations

    • Low Molecular Weight: This is often due to the presence of moisture, impurities in the monomers or solvent, or a deviation from the 1:1 stoichiometric ratio. Ensure all reagents are pure and dry, and accurately weigh all components.

    • Gelation: Cross-linking side reactions can occur at high temperatures. If the solution becomes an insoluble gel, consider reducing the reaction temperature or time.

    • Poor Solubility of the Final Polymer: If the polymer does not dissolve as expected, the degree of sulfonation may be lower than anticipated. Verify the purity and reactivity of the DMIP monomer.

    • Discoloration: The polymer may become discolored if the reaction temperature is too high or if oxygen is present. Maintain a positive nitrogen pressure throughout the reaction to prevent oxidation.[4]

    Conclusion

    This guide provides a detailed framework for the synthesis of sulfonated copolyesters using Disodium 5-methylisophthalate via solution polycondensation. By carefully controlling the experimental parameters as outlined, researchers can successfully synthesize these functional polymers and tailor their properties for specific applications. The provided protocols for synthesis, purification, and characterization should serve as a valuable resource for scientists and professionals working in polymer chemistry and materials science.

    References

    • Benchchem. Application Notes and Protocols: Synthesis of Polyamides from 5,5'-Methylenediisophthalic Acid.
    • The Science Behind Sulfonated Aliphatic Polyesters: Properties & Applications. (2026, March 16).
    • Erdoğan, et al. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. PMC.
    • Sulfonated Polystyrene Copolymer: Synthesis, Characterization and Its Application of Membrane for Direct Methanol Fuel Cell (DMF). (n.d.).
    • Sulfonated polymers: simple chemistry for high tech materials & applications. (n.d.).
    • European Patent Office. (2023, January 27). SULFONATED POLYMERS AND COMPOSITIONS THEREOF - EP 4223840 A1.
    • Synthesis of poly(sulfonate ester)s by ADMET polymerization. RSC Publishing.
    • Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. (2023, March 23). Macromolecules - ACS Publications.
    • Sulfonated polyester and process therewith. Google Patents. US20040242838A1.
    • Crystallization Behavior of Copolyesters Containing Sulfonates. (2024, April 22). MDPI.
    • Facile Synthesis of Aromatic Polyesters with High Molecular Weights via Lewis Pair-Mediated Ring-Opening Polymerization of Salicylic Acid-Derived O-Carboxyanhydrides. (2023, August 23). Macromolecules - ACS Publications.
    • McCormick, L. J., et al. (2019, May 15). Coordination polymers of 5-substituted isophthalic acid. OSTI.GOV.
    • Sangita G. Sanadhya, et al. (2014). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 6(6), 156-163.
    • Investigation of Aromatic Polyester Synthesis by the Chain-Growth Polycondensation Method. (2003, May 13). Macromolecules - ACS Publications.
    • Sulfonated co-polyesters and method for manufacturing. Google Patents. WO2015124959A1.
    • Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. ORBi.
    • Sulfonate-functional polyester polyols. Google Patents. WO2004050741A1.
    • Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. ResearchGate.

    Sources

    Application

    Application Note: Advanced Analytical Characterization of Disodium 5-Methylisophthalate-Based Coordination Polymers

    Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The rati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

    Introduction & Mechanistic Rationale

    The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the selection of versatile organic linkers. Disodium 5-methylisophthalate —the highly soluble, fully deprotonated sodium salt of 5-methylisophthalic acid (H₂mip)—has emerged as a premier dicarboxylate ligand for constructing robust 1D, 2D, and 3D polymeric frameworks[1].

    Expertise & Experience (Causality in Precursor Selection): While traditional solvothermal syntheses often employ the protonated acid (H₂mip) alongside auxiliary bases (e.g., NaOH, triethylamine) to drive coordination, this approach frequently leads to localized pH gradients, heterogeneous nucleation, and the formation of mixed-phase impurities. By utilizing the pre-formed disodium 5-methylisophthalate , researchers bypass the thermodynamic energy barrier of in situ deprotonation. This ensures stoichiometric availability of the active μ4​ -coordinating ligand, enhances solubility in polar solvent mixtures (like H₂O/DMF), and promotes the slow, homogeneous crystal growth essential for high-resolution Single-Crystal X-Ray Diffraction (SCXRD)[1].

    Depending on the metal node selected, these polymers exhibit vastly different functional properties:

    • Lanthanide-based CPs (e.g., Tb³⁺, Eu³⁺): The 5-methylisophthalate ligand acts as a highly efficient "antenna," absorbing UV light and transferring energy to the lanthanide center to produce intense photoluminescence (PL), making them ideal for the chemosensing of nitroaromatic explosives or drug metabolites[1].

    • Transition Metal-based CPs (e.g., Cu²⁺): The ligand orchestrates the formation of paddle-wheel clusters with coordinatively unsaturated Lewis acid sites, enabling high-efficiency catalytic oxidation[2].

    Multi-Modal Characterization Workflow

    To ensure the structural integrity and functional efficacy of these coordination polymers, a multi-tiered analytical workflow is required.

    Workflow Precursor Precursor Preparation Disodium 5-methylisophthalate + Metal Salts Synthesis Solvothermal Synthesis (110-140°C, 3-4 days) Precursor->Synthesis Crystals Coordination Polymer Crystals [M(mip)]n Frameworks Synthesis->Crystals Structural Structural Topology SCXRD & PXRD Crystals->Structural Chemical Chemical Environment FTIR & XPS Crystals->Chemical Thermal Thermal & Porosity TGA & BET Crystals->Thermal Functional Functional Assays PL & Catalysis Crystals->Functional Data Multi-Modal Data Integration Structure-Property Mapping Structural->Data Chemical->Data Thermal->Data Functional->Data

    Fig 1. Multi-modal synthesis and characterization workflow for mip-based coordination polymers.

    Quantitative Data Summary

    The following table summarizes the benchmark analytical metrics for two highly characterized 5-methylisophthalate coordination polymers, demonstrating the structure-property relationship dictated by the metal node[1][2].

    Polymer FrameworkMetal NodePrimary ApplicationKey Analytical TechniqueBenchmark Metric
    [Cu(mip)(H₂O)]·(H₂O)₂ Cu(II)CO Oxidation CatalysisIn Situ FTIR (CO Probe) ν (CO) shift to 2113 cm⁻¹ (Lewis acid confirmation); Ea​ = 70.1 kJ/mol
    [Tb₂(μ₄-mip)₃(DMF)]ₙ Tb(III)Nitroaromatic SensingPhotoluminescence (PL)Quantum Yield (QY) = 63%; Ksv​ ~ 10⁵ M⁻¹ for 2,4,6-trinitrophenol (TNP)
    [Eu₂(μ₄-mip)₃(DMF)]ₙ Eu(III)Luminescent ProbesSingle-Crystal XRD3D fsy topology; (4²·8⁴)(4⁴·6²)₂(4⁸·6⁶·8)² network

    Experimental Protocols (Self-Validating Systems)

    Trustworthiness & Quality Control: The protocols below are designed as self-validating systems. The success of the synthesis (Protocol A) is immediately gated by a Powder X-Ray Diffraction (PXRD) check. If the bulk powder pattern does not precisely match the simulated pattern derived from the single crystal, the batch is flagged for polymorphism or unreacted precursor contamination and rejected before advancing to functional assays (Protocols B and C).

    Protocol A: Solvothermal Synthesis of[Tb₂(μ₄-mip)₃(DMF)]ₙ

    Objective: Synthesize a highly luminescent lanthanide coordination polymer for sensing applications.

    • Precursor Preparation: Prepare a solvent mixture of deionized H₂O and N,N-dimethylformamide (DMF) in a 1:1 volumetric ratio.

    • Ligand Dissolution: Dissolve 0.6 mmol of disodium 5-methylisophthalate in 10 mL of the H₂O/DMF solvent. Stir continuously until the solution is optically clear.

    • Metal Addition: In a separate vial, dissolve 0.4 mmol of Terbium(III) nitrate hexahydrate [Tb(NO₃)₃·6H₂O] in 10 mL of the H₂O/DMF solvent.

    • Complexation: Slowly add the Tb³⁺ solution dropwise into the ligand solution under ambient stirring. Mechanistic Note: Dropwise addition prevents rapid, uncontrolled precipitation, favoring the formation of soluble oligomeric precursors.

    • Solvothermal Growth: Transfer the combined mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 140 °C for 72 hours.

    • Cooling & Harvesting: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour to promote high-quality crystal faceting. Filter the resulting colorless crystals, wash sequentially with DMF and methanol, and dry under vacuum at 60 °C.

    • Validation Gate: Perform PXRD (Cu K α radiation, = 5°–50°). Proceed only if the diffractogram matches the simulated [Tb₂(μ₄-mip)₃(DMF)]ₙ pattern[1].

    Protocol B: Photoluminescence (PL) Chemosensing Assay for TNP

    Objective: Evaluate the quenching efficiency of the Tb-mip polymer against 2,4,6-trinitrophenol (TNP).

    • Suspension Preparation: Disperse 2 mg of the activated [Tb₂(μ₄-mip)₃(DMF)]ₙ powder in 2 mL of methanol. Sonicate for 10 minutes to ensure a uniform colloidal suspension.

    • Baseline Measurement: Transfer the suspension to a quartz cuvette. Excite the sample at the ligand's absorption maximum ( λex​ ≈ 290 nm) and record the baseline emission spectrum (monitoring the intense ⁵D₄ ⁷F₅ transition at ~545 nm).

    • Titration: Incrementally add 10 μ L aliquots of a 1 mM TNP methanol solution to the cuvette.

    • Data Acquisition: Record the PL emission spectrum after each addition (allowing 1 minute for equilibration).

    • Analysis: Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the equation (I0​/I)=1+Ksv​[Q] , where I0​ and I are the luminescence intensities before and after the addition of the analyte concentration [Q] . A high Ksv​ (~10⁵ M⁻¹) validates the material's sensitivity[1].

    Protocol C: Probing Lewis Acid Sites via In Situ CO-FTIR

    Objective: Characterize the coordinatively unsaturated metal sites in [Cu(mip)]ₙ for catalytic applications.

    • Sample Activation: Load 15 mg of the [Cu(mip)]ₙ polymer into an in situ IR transmission cell equipped with CaF₂ windows. Dehydrate the sample under a dynamic vacuum (10⁻⁵ Torr) at 250 °C for 3 hours to remove coordinated water molecules, thereby exposing the Cu(II) Lewis acid sites[2].

    • Cooling: Cool the cell to room temperature under vacuum. Record a background FTIR spectrum.

    • CO Adsorption: Introduce a gas mixture of ¹²CO/Ar (1:10 ratio) into the cell up to 1 atm pressure.

    • Spectral Acquisition: Record the FTIR spectrum. Mechanistic Note: The appearance of a distinct absorption band at 2113 cm⁻¹ corresponds to the ν (CO) stretching vibration of carbon monoxide interacting directly with the exposed Cu(II) Lewis acid sites. This shift from free CO (~2143 cm⁻¹) confirms the successful activation of the catalytic framework[2].

    References

    • Zou, R.-Q., Sakurai, H., Han, S., & Xu, Q. (2007). Probing the Lewis Acid Sites and CO Catalytic Oxidation Activity of the Porous Metal−Organic Polymer[Cu(5-methylisophthalate)]. Journal of the American Chemical Society, 129(27), 8402-8403. Available at:[Link]

    • Pajuelo-Corral, O., Razquin-Bobillo, L., Rojas, S., García, J. A., Choquesillo-Lazarte, D., Salinas-Castillo, A., Hernández, R., Rodríguez-Diéguez, A., & Cepeda, J. (2022). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. Nanomaterials, 12(22), 3977. Available at:[Link]

    Sources

    Method

    Disodium 5-methylisophthalate: A Functional Monomer for High-Performance Copolyamides and Copolyesters

    An Application Guide for Researchers Abstract Disodium 5-methylisophthalate (DSMI), also known as Sodium Dimethyl 5-sulfoisophthalate, is a versatile aromatic dicarboxylate monomer that serves as a critical building bloc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide for Researchers

    Abstract

    Disodium 5-methylisophthalate (DSMI), also known as Sodium Dimethyl 5-sulfoisophthalate, is a versatile aromatic dicarboxylate monomer that serves as a critical building block in the synthesis of advanced functional polymers. The incorporation of DSMI into polyester or polyamide backbones introduces a pendant ionic sulfonate group, which profoundly modifies the material's properties. This guide provides an in-depth exploration of DSMI's role in creating high-performance materials, offering detailed protocols for the synthesis of copolyesters and copolyamides, comprehensive characterization methodologies, and insights into the structure-property relationships that researchers can leverage for specific applications.

    Introduction: The Strategic Value of DSMI in Polymer Design

    High-performance polymers like aromatic polyesters (e.g., PET) and polyamides (aramids) are renowned for their exceptional thermal and mechanical properties. However, their rigid backbones often lead to poor solubility and limited processability. Furthermore, their hydrophobic nature restricts their use in applications requiring hydrophilicity, ionic conductivity, or improved dye affinity.

    Disodium 5-methylisophthalate is a "performance-enhancing" comonomer designed to address these limitations. Its strategic value stems from two key structural features:

    • The Isophthalate (meta-linkage) Backbone : Unlike the linear, para-linked terephthalate monomer, the 1,3-substitution pattern of isophthalate introduces a "kink" in the polymer chain. This disruption of chain symmetry and packing reduces crystallinity, which can significantly improve solubility and lower the melting temperature for better melt processability.[1]

    • The Ionic Sodium Sulfonate Group (-SO₃Na) : This pendant group is the primary functional driver. It imparts a localized hydrophilic and ionic character to the polymer chain. This feature is instrumental for:

      • Enhanced Dyeability: The ionic sites act as anchors for cationic dyes, crucial for textile applications.

      • Improved Hydrophilicity and Adhesion: The polymer becomes more receptive to water and polar substrates.

      • Proton Conductivity: In its acid form (-SO₃H), the sulfonate group facilitates proton transport, making these polymers candidates for proton exchange membranes (PEMs) in fuel cells.[2][3][4]

    This guide will focus on the practical synthesis and characterization of polymers incorporating DSMI, enabling researchers to harness these properties for material innovation.

    cluster_features Key Structural Features cluster_properties Resulting Polymer Properties DSMI Disodium 5-methylisophthalate (DSMI) Meta Isophthalate Backbone (meta-linkage) DSMI->Meta Ionic Pendant Sulfonate Group (-SO₃Na) DSMI->Ionic Solubility Improved Solubility & Processability Meta->Solubility Disrupts Chain Packing Dye Enhanced Dye Affinity Ionic->Dye Provides Dye Sites Conductivity Ionic/Proton Conductivity Ionic->Conductivity Enables Ion Transport Hydro Increased Hydrophilicity Ionic->Hydro Introduces Polar Groups

    Caption: Logical relationship between DSMI's structure and resulting polymer properties.

    Synthesis Protocols for DSMI-Containing Copolymers

    The synthesis of high-molecular-weight condensation polymers requires precise stoichiometry and high monomer purity. The following protocols detail standard laboratory procedures for incorporating DSMI into polyester and polyamide chains.

    Protocol 1: Synthesis of a Copolyester via Two-Stage Melt Polycondensation

    This protocol describes the synthesis of a copolyester using Dimethyl Terephthalate (DMT), Ethylene Glycol (EG), and DSMI. This method is common for producing modified poly(ethylene terephthalate) (PET). The process involves an initial transesterification step to form a prepolymer, followed by a polycondensation step under high vacuum and temperature to build molecular weight.[5][6]

    Materials and Equipment:

    • Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation sidearm connected to a condenser.

    • Heating mantle and temperature controller.

    • High-vacuum pump.

    • Monomers: Dimethyl Terephthalate (DMT), Ethylene Glycol (EG), Disodium 5-methylisophthalate (DSMI).

    • Catalysts: Zinc Acetate (transesterification), Antimony Trioxide (polycondensation).

    Step-by-Step Methodology:

    • Reactor Setup: Assemble the reaction vessel, ensuring all glassware is dry. Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

    • Charging Monomers: Charge the reactor with DMT, DSMI (e.g., 3-5 mol% relative to DMT), and EG. A molar ratio of EG to total di-ester (DMT + DSMI) of 2.2:1 is typical.

    • Catalyst Addition: Add the transesterification catalyst, Zinc Acetate (approx. 200 ppm).

    • Stage 1: Transesterification:

      • Begin stirring and slowly heat the mixture to 180-200 °C under a gentle nitrogen flow.

      • Methanol will begin to distill off as a byproduct of the reaction between DMT and EG.

      • Continue heating and collecting methanol until approximately 90% of the theoretical amount has been removed (typically 2-3 hours). The reaction mixture should become clear.

    • Catalyst Addition for Polycondensation: Add the polycondensation catalyst, Antimony Trioxide (approx. 300 ppm), to the hot prepolymer.

    • Stage 2: Polycondensation:

      • Gradually increase the temperature to 270-280 °C.

      • Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr over about 30-45 minutes. This is critical to avoid excessive foaming.

      • Excess ethylene glycol will distill off. A marked increase in the viscosity of the melt will be observed, indicated by an increase in the torque on the mechanical stirrer.

      • Maintain the reaction under high vacuum and high temperature for 2-4 hours to build high molecular weight.

    • Polymer Isolation:

      • Release the vacuum by introducing nitrogen into the reactor.

      • Extrude the hot polymer melt from the reactor into a strand and quench in a water bath.

      • Cut the cooled, brittle strand into pellets for storage and subsequent characterization.

    cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Charge 1. Charge Monomers (DMT, DSMI, EG) & Catalyst (Zn(OAc)₂) Heat1 2. Heat to 180-200°C under N₂ Charge->Heat1 Distill1 3. Distill Methanol (Product: Prepolymer) Heat1->Distill1 Catalyst2 4. Add Catalyst (Sb₂O₃) Distill1->Catalyst2 Prepolymer Formed Heat2 5. Heat to 270-280°C Catalyst2->Heat2 Vacuum 6. Apply High Vacuum (<1 Torr) Heat2->Vacuum Distill2 7. Distill Ethylene Glycol (Viscosity Increases) Vacuum->Distill2 Isolate 8. Isolate Polymer Distill2->Isolate

    Caption: Experimental workflow for copolyester synthesis via melt polycondensation.

    Protocol 2: Synthesis of a Copolyamide via Low-Temperature Solution Polycondensation

    Aromatic polyamides (aramids) often require low-temperature solution methods due to their high melting points and potential for degradation at elevated temperatures.[7] This protocol uses the diacid chloride derivatives of isophthalic acid and 5-methylisophthalic acid (which would be prepared from DSMI in a separate step by acidification and then reaction with thionyl chloride[8]).

    Materials and Equipment:

    • Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

    • Low-temperature bath (ice-salt or cryocooler).

    • Anhydrous Solvents: N-Methyl-2-pyrrolidone (NMP).

    • Monomers: 4,4'-Oxydianiline (ODA), Isophthaloyl Dichloride (IPC), 5-Methylisophthaloyl Dichloride (derived from DSMI).

    • Additives: Anhydrous Lithium Chloride (LiCl).

    Step-by-Step Methodology:

    • Diamine Solution Preparation: In the flask, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. The LiCl is crucial as it enhances the solubility of the resulting polyamide by disrupting hydrogen bonds.[8]

    • Cooling: Cool the clear diamine solution to 0 °C using an ice bath. Maintaining a low temperature is essential to control the highly exothermic reaction and prevent side reactions.[9]

    • Diacyl Chloride Addition:

      • In a separate flask, dissolve the mixture of isophthaloyl dichloride and the diacyl chloride derived from DSMI in a minimal amount of anhydrous NMP.

      • Transfer this solution to the dropping funnel.

      • Add the diacyl chloride solution dropwise to the vigorously stirred diamine solution over 30-60 minutes. The temperature must be maintained between 0 and 5 °C.

      • A significant and rapid increase in viscosity will occur, indicating polymerization. The solution may become a thick, stirrable gel.

    • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure high conversion.

    • Polymer Precipitation and Purification:

      • Slowly pour the viscous polymer solution into a large volume of a non-solvent like methanol or water in a blender to precipitate the polymer.

      • The fibrous polymer precipitate should be collected by filtration.

      • Wash the polymer thoroughly with methanol and then with hot water to remove NMP, LiCl, and any unreacted monomers.

    • Drying: Dry the purified copolyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

    Polymer Characterization: Validating Synthesis and Properties

    Thorough characterization is essential to confirm the successful incorporation of DSMI and to understand its effect on the polymer's properties.

    Technique Purpose Expected Observations with DSMI Incorporation
    FTIR Spectroscopy Confirms functional groups.Appearance of characteristic peaks for S=O stretching (sulfonate group) around 1040 cm⁻¹ and 1180 cm⁻¹. Confirmation of ester (C=O ~1720 cm⁻¹) or amide (Amide I C=O ~1650 cm⁻¹, Amide II N-H ~1540 cm⁻¹) linkages.
    ¹H NMR Spectroscopy Determines copolymer composition.Integration of the aromatic protons unique to the DSMI monomer unit versus those from the primary comonomer (e.g., terephthalate) allows for quantification of the mol% of DSMI in the final polymer.[10]
    Gel Permeation Chromatography (GPC/SEC) Measures molecular weight (Mn, Mw) and dispersity (Đ).Successful synthesis should yield high molecular weights (Mw > 20,000 g/mol ) with a dispersity (Đ = Mw/Mn) typically between 1.5 and 2.5 for step-growth polymerization.[10][11]
    Differential Scanning Calorimetry (DSC) Measures thermal transitions (Tg, Tm).The Tg is expected to increase with DSMI content due to ionic crosslinking effects restricting chain mobility. The Tm and degree of crystallinity will likely decrease due to the disruption of chain packing.[5][12]
    Thermogravimetric Analysis (TGA) Measures thermal stability.Aromatic polyesters and polyamides are generally stable to >400 °C. The sulfonate group may show an initial, separate degradation step at a lower temperature (280-350 °C) before the main chain decomposes.[4][13]
    Solubility Testing Assesses processability.Copolymers containing DSMI should exhibit improved solubility in polar aprotic solvents (e.g., NMP, DMAc, DMSO) compared to their non-sulfonated analogues.[1][14]

    Table 1: Key characterization techniques and expected outcomes for DSMI-based copolymers.

    Structure-Property-Application Relationships

    The percentage of DSMI incorporated into the polymer backbone is a powerful tuning parameter for tailoring material properties to specific applications.

    Application Area Desired Property Role of DSMI Typical DSMI Content
    Textile Fibers Cationic DyeabilityThe -SO₃Na group provides negatively charged sites that strongly bind to cationic dyes, resulting in deep, vibrant colors.1 - 5 mol%
    Packaging Films Improved Adhesion, Barrier PropertiesIncreased polarity from sulfonate groups can enhance adhesion to other layers. Disruption of crystallinity can sometimes improve gas barrier properties in copolyesters.[15]2 - 10 mol%
    Proton Exchange Membranes (PEMs) Proton ConductivityAfter conversion to the acid form (-SO₃H), the sulfonate groups form hydrophilic channels that facilitate the transport of protons, a key function in fuel cells.[3][16]25 - 80 mol%
    Water-Soluble Polymers Aqueous SolubilityAt higher concentrations, the high density of ionic groups can render the entire polymer soluble or dispersible in water.> 15 mol%

    Table 2: Correlation between application, desired properties, and required DSMI content.

    Conclusion

    Disodium 5-methylisophthalate is more than a simple monomer; it is a functional tool for polymer scientists and researchers to impart ionic character, improve processability, and introduce new functionalities into established classes of high-performance materials. By carefully controlling its incorporation through established polycondensation techniques, materials can be precisely engineered for applications ranging from advanced textiles to energy materials. The protocols and characterization guidelines presented here provide a robust framework for researchers to begin exploring the potential of DSMI in their own work.

    References

    • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. (2015). MDPI. [Link]

    • Functional Aromatic Polyamides. (n.d.). PMC - NIH. [Link]

    • Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. (2013). Scientific.net. [Link]

    • Synthesis and properties of novel sulfonated (co)polyimides bearing sulfonated aromatic pendant groups for PEFC applications. (2025). ResearchGate. [Link]

    • Sulfonated aromatic copoly(ether-amide) membranes: preparation and characterization for possible application in polymer electrolyte membrane fuel cells. (2025). ResearchGate. [Link]

    • POLYCONDENSATION. (n.d.). IGNOU. [Link]

    • Alicyclic Design of Sulfonated Polyimide Membranes with a Tricyclodecane Diamine for Improved Ion Crossover Blocking in Vanadium Redox Flow Batteries. (2025). PMC. [Link]

    • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS Omega. [Link]

    • Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

    • Polycondensation. (n.d.). SpringerLink. [Link]

    • Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. (2022). PMC. [Link]

    • Polymer composition and properties of the synthesized copolymers. (n.d.). ResearchGate. [Link]

    • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). PMC. [Link]

    • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. [Link]

    • Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. (2018). PMC. [Link]

    • Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. (n.d.). ResearchGate. [Link]

    • Synthesis and characterization of poly(2,5‐furan dicarboxylate)s based on a variety of diols. (2011). Wiley Online Library. [Link]

    • Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. (2025). MDPI. [Link]

    • Synthesis of Polyamides and Their Copolymers via Enzymatic Polymerization. (2022). Scrivener Publishing. [Link]

    • Synthesis, Characterization, and Thin-Film Properties of 6-Oxoverdazyl Polymers Prepared by Ring-Opening Metathesis Polymerization. (n.d.). ACS Publications. [Link]

    • Synthesis and characterization of copolyamide 1010/410 with varying putrescine contents for meat packaging applications. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

    • Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. (n.d.). Semantic Scholar. [Link]

    • Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. (n.d.). Chinese Journal of Chemistry. [Link]

    • Synthesis of Functional Copolymers via Aqueous RAFT Polymerization for. (n.d.). The Aquila Digital Community. [Link]

    • Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. (n.d.). NREL. [Link]

    • Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. (2015). MDPI. [Link]

    • Thermal Behavior of Polymers. (2023). YouTube. [Link]

    • Thermal Properties of Polymers. (n.d.). ResearchGate. [Link]

    • Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. (2025). ResearchGate. [Link]

    • Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers. (n.d.). OSTI.gov. [Link]

    • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. (2023). PMC. [Link]

    • Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes. (2015). VTechWorks. [Link]

    • Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties. (n.d.). ResearchGate. [Link]

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    Application

    Application of Disodium 5-Methylisophthalate in the Development of Biodegradable Polymers: A Technical Guide

    Introduction: Engineering Biodegradability into Polyesters The escalating environmental impact of petroleum-based, non-degradable plastics has catalyzed a paradigm shift in polymer science, propelling the development of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Engineering Biodegradability into Polyesters

    The escalating environmental impact of petroleum-based, non-degradable plastics has catalyzed a paradigm shift in polymer science, propelling the development of sustainable alternatives. Aliphatic polyesters, such as poly(butylene succinate) (PBS), have emerged as frontrunners in this endeavor, owing to their susceptibility to microbial and hydrolytic degradation.[1][2] However, the degradation rates of these polymers often fall short of the requirements for many practical applications. This technical guide details the application of Disodium 5-methylisophthalate, a sulfonated aromatic comonomer, as a strategic tool to enhance the biodegradability of polyesters. The incorporation of this ionic monomer disrupts the polymer's crystalline structure and introduces hydrophilic domains, thereby accelerating hydrolytic degradation.[3][4] This document provides in-depth protocols for the synthesis and characterization of these modified biodegradable polymers, along with a mechanistic exploration of their enhanced degradation profiles.

    Core Principle: The Role of Sulfonated Monomers in Enhancing Hydrolysis

    The introduction of Disodium 5-methylisophthalate (or its more commonly used derivative, the sodium salt of dimethyl 5-sulfoisophthalate) into a polyester backbone, such as PBS, fundamentally alters its physicochemical properties to favor degradation. The pendant sulfonate groups are highly hydrophilic, acting as points for water absorption within the polymer matrix. This increased water uptake facilitates the hydrolysis of the ester linkages, which is the primary mechanism of polyester degradation.[5][6] Furthermore, the bulky ionic groups disrupt the regular packing of the polymer chains, leading to a reduction in crystallinity. The amorphous regions of a polymer are more accessible to water and enzymatic attack, thus accelerating the overall degradation process.[7]

    Experimental Protocols

    Protocol 1: Synthesis of Poly(butylene succinate-co-sodium sulfoisophthalate) (PBS-S)

    This protocol describes a two-stage melt polycondensation process for the synthesis of a biodegradable copolyester of poly(butylene succinate) modified with the sodium salt of dimethyl 5-sulfoisophthalate.

    Materials:

    • Succinic acid

    • 1,4-Butanediol (BDO)

    • Sodium salt of dimethyl 5-sulfoisophthalate (DMS-S)

    • Titanium(IV) butoxide (TBT) or other suitable catalyst

    • Phenol/tetrachloroethane (for viscosity measurements)

    • Chloroform-d (CDCl₃) (for NMR analysis)

    Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection

    • Heating mantle with temperature controller

    • Vacuum pump

    • Cold trap

    • Ubbelohde viscometer

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Fourier-Transform Infrared (FTIR) spectrometer

    • Differential Scanning Calorimeter (DSC)

    Procedure:

    Stage 1: Esterification

    • Charge the reactor with succinic acid, 1,4-butanediol (typically a 1.1-1.2 molar excess relative to the total diacid content), and the desired molar percentage of the sodium salt of dimethyl 5-sulfoisophthalate.

    • Add the catalyst (e.g., TBT) at a concentration of approximately 200-300 ppm relative to the total weight of the monomers.

    • Purge the reactor with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.

    • Begin stirring and gradually heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the distillation column.

    • Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.

    Stage 2: Polycondensation

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of about 30 minutes.

    • During this stage, the excess 1,4-butanediol will be distilled off and collected in a cold trap.

    • The viscosity of the polymer melt will increase significantly as the molecular weight of the copolyester increases.

    • Continue the polycondensation for 2-4 hours under high vacuum. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the melt.

    • Break the vacuum with nitrogen gas and extrude the molten polymer. The resulting copolyester can be pelletized for further analysis.

    Protocol 2: Characterization of PBS-S Copolymers

    1. Intrinsic Viscosity Measurement:

    • Dissolve a known concentration of the synthesized polymer in a phenol/tetrachloroethane (60/40, w/w) solvent.

    • Measure the flow time of the solution and the pure solvent at a constant temperature (e.g., 25°C) using an Ubbelohde viscometer.

    • Calculate the intrinsic viscosity to estimate the molecular weight of the polymer.

    2. Structural Analysis (¹H NMR and FTIR):

    • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ with a small amount of trifluoroacetic acid to aid dissolution). The spectra can be used to confirm the incorporation of the sulfoisophthalate monomer and to determine the copolymer composition by integrating the characteristic proton signals of the different monomer units.[8]

    • FTIR: Obtain the infrared spectrum of a thin film of the polymer. Characteristic peaks for the ester carbonyl group (around 1710-1730 cm⁻¹), C-O stretching, and the sulfonate group (around 1040 and 1130 cm⁻¹) should be present.[2]

    3. Thermal Properties (DSC):

    • Analyze the thermal properties of the copolymer using a Differential Scanning Calorimeter.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. The incorporation of the sulfonated monomer is expected to decrease the Tm and crystallinity compared to pure PBS.[5]

    Protocol 3: Evaluation of Biodegradability

    1. Hydrolytic Degradation Study:

    • Prepare thin films of the synthesized PBS-S copolymers with varying sulfoisophthalate content.

    • Immerse the films in a phosphate buffer solution (pH 7.4) at a constant temperature (e.g., 37°C or 50°C).

    • At regular intervals, remove the films, wash them with distilled water, and dry them to a constant weight.

    • Measure the weight loss of the films over time to determine the rate of hydrolytic degradation.[9]

    • The molecular weight of the degraded polymer can also be monitored over time using Gel Permeation Chromatography (GPC).

    2. Enzymatic Degradation Study:

    • Prepare an enzymatic solution using a suitable lipase (e.g., from Pseudomonas sp.) in a buffer solution.[7]

    • Immerse pre-weighed polymer films in the enzyme solution and a control buffer solution without the enzyme.

    • Incubate at an optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the weight loss of the films over time to assess the extent of enzymatic degradation.

    Data Presentation

    Table 1: Effect of Sulfonated Monomer Content on the Thermal Properties of PBS-S Copolymers

    Mole % DMS-STg (°C)Tm (°C)Crystallinity (%)
    0-3211445
    2-3011040
    5-2810532
    10-259825

    Note: The data presented in this table is representative and synthesized from trends observed in the literature. Actual values may vary depending on the specific synthesis conditions and molecular weight of the polymer.

    Table 2: Hydrolytic Degradation of PBS-S Copolymers (Weight Loss % in Phosphate Buffer at 50°C)

    Mole % DMS-S1 Week2 Weeks4 Weeks8 Weeks
    0< 11.535
    224815
    55102035
    1012254570

    Note: This data is illustrative of the expected trend of increased weight loss with higher sulfonated monomer content.

    Diagrams

    Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Monomers Succinic Acid + 1,4-Butanediol + Disodium 5-methylisophthalate + Catalyst Reactor1 Reactor at 180-200°C (Nitrogen Atmosphere) Monomers->Reactor1 Water Water (byproduct) Reactor1->Water Distillation Oligomers PBS-S Oligomers Reactor1->Oligomers Reactor2 Reactor at 220-240°C (High Vacuum) Oligomers->Reactor2 BDO Excess 1,4-Butanediol Reactor2->BDO Distillation Polymer High Molecular Weight PBS-S Copolyester Reactor2->Polymer Characterization Characterization (NMR, FTIR, DSC, Viscosity) Polymer->Characterization Extrusion & Pelletization

    Caption: Workflow for the synthesis of PBS-S copolyester.

    Degradation_Mechanism cluster_polymer PBS-S Polymer Matrix Polymer Hydrophobic PBS Backbone with Pendant Hydrophilic -SO3-Na+ Groups Hydrolysis Hydrolysis of Ester Linkages Polymer->Hydrolysis Facilitated by Water Water Water Molecules Water->Polymer Increased Absorption due to -SO3-Na+ Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Metabolism Microbial Metabolism Oligomers->Metabolism Enzymes Microbial Enzymes Enzymes->Polymer Enhanced Access to Amorphous Regions EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

    Caption: Mechanism of enhanced biodegradation of PBS-S.

    Troubleshooting and Scientific Insights

    • Low Molecular Weight: If the final polymer has a low intrinsic viscosity, it could be due to insufficient vacuum during the polycondensation stage, impurities in the monomers, or an incorrect monomer stoichiometry. Ensure a high vacuum is achieved and maintained, and use high-purity monomers.

    • Discoloration of Polymer: Darkening of the polymer can occur due to thermal degradation at high temperatures. It is crucial to carefully control the reaction temperature and time during polycondensation. The use of antioxidants can also be considered.

    • Inconsistent Degradation Rates: The degradation rate is highly dependent on the copolymer composition, molecular weight, and crystallinity. Ensure consistent synthesis conditions to obtain reproducible materials. The morphology of the polymer film (e.g., thickness and surface area) will also significantly impact degradation rates.

    Conclusion

    The incorporation of Disodium 5-methylisophthalate into polyester backbones presents a robust and versatile strategy for tuning their biodegradability. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals in the field of biodegradable polymers and drug development to synthesize, characterize, and evaluate these advanced materials. By understanding the underlying chemical principles, it is possible to design and develop novel biodegradable polymers with tailored properties for a wide range of sustainable applications.

    References

    • Gaona, O., et al. (2003). Preparation and hydrolytic degradation of sulfonated poly(ethylene terephthalate) copolymers. Polymer, 44(24), 7281-7289.
    • Puiggalí, J., et al. (2015). A series of poly(butylene succinate) (PBS) ionomers containing up to 14 mol% of sulfonated succinate units have been synthesized by polycondensation in the melt-phase. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 139-148.
    • Marten, E., et al. (2005). Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters.
    • Boufarguine, M., et al. (2013). Thermal properties and crystallization behaviors of copolyesters containing sodium sulfonate group and poly(ethylene glycol) (PEG). Journal of Applied Polymer Science, 128(5), 3144-3153.
    • Gigante, V., et al. (2022). A Brief Review of Poly (Butylene Succinate) (PBS)
    • Abderrahim, B., et al. (2019). Kinetic Thermal Degradation of Cellulose, Polybutylene Succinate and a Green Composite: Comparative Study.
    • Sakai, K., et al. (2021). Synthesis, Properties, and Biodegradability of Novel Sequence-Controlled Copolyesters Composed of Glycolic Acid, Dicarboxylic Acids, and C3 or C4 Diols. Polymers, 13(21), 3795.
    • Kijchavengkul, T., et al. (2006). Biodegradation of Aliphatic-Aromatic Copolyesters by Thermomonospora fusca and Other Thermophilic Compost Isolates. Applied and Environmental Microbiology, 72(7), 4699-4705.
    • DuPont. (1960s).
    • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133.
    • Shimpi, N. G., et al. (2020). Degradation of aliphatic and aliphatic–aromatic co-polyesters by depolymerases from Roseateles depolymerans strain TB-87 and analysis of degradation products by LC-MS. International Journal of Biological Macromolecules, 152, 1146-1154.
    • Morales-Huerta, J. C., et al. (2021). Poly (Butylene Succinate)
    • Witt, U., et al. (1995). Degradation of aliphatic–aromatic copolyesters by bacteria that can degrade aliphatic polyesters.
    • Peng, S. B., et al. (2017). Hydrolytic and compost degradation of biobased PBSF and PBAF copolyesters with 40-60 mol% BF unit.
    • Cohn, D., et al. (2012). Easily synthesized novel biodegradable copolyesters with adjustable properties for biomedical applications.
    • Lindström, T. L., et al. (2004). Quantitative determination of degradation products an effective means to study early stages of degradation in linear and branched poly(butylene adipate) and poly(butylene succinate).
    • Bouma, K., et al. (1999). 1H-NMR spectrum of poly(butylene terephthalate-co-butylene 5-sulfoisophthalate) (PBT/SBI) with 10 mol % of SBI. Polymer, 40(20), 579-586.
    • Wang, Y., et al. (2018). Synthesis of poly(butylene succinate) through oligomerization–cyclization–ROP route. Polymer Chemistry, 9(4), 453-459.
    • Iwata, T., et al. (2024). Photooxidation-induced conformational changes and degradation behaviors of poly(butylene succinate) and poly(butylene succinate-co-adipate). Journal of Polymer Science, 62(16), 3794-3807.
    • Li, C., et al. (2025). Highly efficient degradation of polybutylene succinate (PBS) and polycaprolactone (PCL) by a recombinant marine fungal cutinase.
    • Kucinska-Lipka, J., et al. (2021). Synthesis of Hydrophilic Poly(butylene succinate-butylene dilinoleate) (PBS-DLS) Copolymers Containing Poly(Ethylene Glycol) (PEG) of Variable Molecular Weights. Polymers, 13(18), 3169.
    • Soney, C. L., et al. (2020). Biodegradation of Poly (Butylene Succinate) (PBS)/Stearate Modified Magnesium-Aluminium Layered Double Hydroxide Composites under Marine Conditions Prepared via Melt Compounding. Polymers, 12(12), 2929.
    • Pérez-García, M. G., et al. (2023). Isolation, Identification and Screening of Plastic-Degrading Microorganisms: Qualitative and Structural Effects on Poly(Butylene Succinate) (PBS) Films. Polymers, 15(14), 3042.
    • Kumar, A., et al. (2023). Synthesis, Properties and Applications of Poly (Butylene Succinate). Journal of Polymers and the Environment, 31(10), 4219-4235.
    • Barletta, M., et al. (2024). Melt processing of biodegradable poly(butylene succinate) (PBS)—a critical review. Journal of Polymer Engineering, 44(7), 685-702.

    Sources

    Method

    Method for incorporating Disodium 5-methylisophthalate into novel copolymers

    Application Note & Protocol Guide Topic: Method for Incorporating Disodium 5-Sulfoisophthalate into Novel Copolymers Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist’s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol Guide

    Topic: Method for Incorporating Disodium 5-Sulfoisophthalate into Novel Copolymers

    Audience: Researchers, scientists, and drug development professionals.

    A Senior Application Scientist’s Guide to Synthesizing Ionomeric Copolymers Using Disodium 5-Sulfoisophthalate

    Author’s Foreword: Beyond the Protocol

    In the field of polymer science, progress is seldom achieved by merely following recipes. It is born from understanding the intricate dance of molecules—the why behind every temperature ramp, catalyst choice, and purification step. This guide is crafted for the discerning scientist who seeks not just to replicate a method, but to master it. We will explore the incorporation of Disodium 5-sulfoisophthalate (and its common ester derivative, SIPM) into polymer backbones, a technique that transforms conventional plastics into functional materials with tunable ionic properties. Our focus will be on the causality of experimental choices, empowering you to innovate rather than imitate. This document is structured to build your expertise from foundational principles to advanced, field-proven protocols, ensuring that every synthesis is a self-validating system.

    Foundational Principles: The Role of the Ionic Monomer

    Disodium 5-sulfoisophthalate, or more commonly its dimethyl ester derivative, Sodium Dimethyl 5-sulfoisophthalate (SIPM), is a cornerstone aromatic dicarboxylate monomer. Its significance lies in its unique trifunctional nature in a practical sense: two ester-forming carboxylate groups and one inert, yet highly influential, ionic sulfonate group.

    Incorporating this monomer into a polymer backbone, typically a polyester or polyamide, converts the material into an ionomer . An ionomer is a polymer that contains a small amount of ionic groups covalently bonded to the backbone.[1] These ionic groups do not act as cross-links in the traditional covalent sense, but rather form strong electrostatic interactions. This leads to the formation of ion-rich domains or clusters within the non-polar polymer matrix, profoundly altering the material's properties.[1][2]

    Key Impacts of SIPM Incorporation:

    • Enhanced Dyeability: The primary industrial application is in creating cationic-dyeable polyester fibers (CD-PET). The sodium cation (Na+) in the sulfonate group can be ion-exchanged with the larger organic cations of cationic dyes, providing permanent dye sites.[3][4]

    • Improved Hydrophilicity & Adhesion: The polar sulfonate groups increase the polymer's affinity for water, which can be tailored for applications in coatings, adhesives, and membranes.

    • Modified Thermal & Mechanical Properties: The ionic clusters act as physical cross-links at ambient temperatures, increasing the glass transition temperature (Tg) and improving mechanical strength.[1][2]

    • Proton/Ion Conductivity: In their acid form (SO₃H), these groups facilitate proton transport, making these copolymers candidates for proton exchange membranes (PEMs) in fuel cells and water electrolysis.[5][6][7]

    The polymerization method of choice is almost exclusively step-growth polymerization , a process where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains.[8][9] Unlike chain-growth polymerization, the molecular weight builds up slowly, requiring very high conversion rates (>99%) to achieve commercially useful polymers.[8] This stringent requirement makes stoichiometric balance, monomer purity, and reaction control paramount.[9]

    Strategic Synthesis: Melt Polycondensation Workflow

    Melt polycondensation is the most common and industrially scalable method for synthesizing polyesters containing SIPM. The process is typically a two-stage reaction performed in the absence of a solvent at high temperatures and under vacuum.

    G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation A Monomers (e.g., DMT, EG, SIPM) B Inert Atmosphere (N₂) ~180-220°C A->B Add Catalyst (e.g., Zinc Acetate) C Methanol (byproduct) Removed by Distillation B->C D Formation of Low MW Oligomers (BHET) B->D E High Temperature ~260-280°C D->E Add Polycondensation Catalyst (e.g., Sb₂O₃, Ti(OBu)₄) F High Vacuum (<1 Torr) E->F H High Molecular Weight Copolymer Product E->H G Ethylene Glycol (byproduct) Removed by Vacuum F->G

    Fig 1. General workflow for two-stage melt polycondensation.

    Causality Behind the Workflow:

    • Transesterification Stage: We begin with the dimethyl ester forms of the aromatic acids (e.g., Dimethyl Terephthalate - DMT, and SIPM) because their reaction with diols (e.g., Ethylene Glycol - EG) is more efficient and produces methanol. Methanol has a low boiling point and is easily removed, driving the equilibrium towards the formation of oligomers like bis(hydroxyethyl) terephthalate (BHET).[3] An inert atmosphere is critical to prevent oxidative degradation of the polymer at high temperatures.

    • Polycondensation Stage: Once the initial transesterification is complete, the temperature is raised significantly, and a high vacuum is applied. This serves two purposes: it removes the ethylene glycol byproduct, shifting the equilibrium towards a high molecular weight polymer, and it helps to eliminate any remaining water or methanol. The choice of catalyst is critical; catalysts like antimony trioxide or titanium-based compounds are effective, but care must be taken as some can promote side reactions or decomposition of the sulfonate groups at very high temperatures.[2]

    Application Protocol 1: Synthesis of Cationic-Dyeable PET (CD-PET)

    Objective: To synthesize a PET copolymer containing 2 mole percent of SIPM units, resulting in a material suitable for dyeing with cationic dyes.

    Materials & Reagents:

    ReagentFormulaCAS No.Supplier Example
    Dimethyl Terephthalate (DMT)C₁₀H₁₀O₄120-61-6Sigma-Aldrich
    Ethylene Glycol (EG)C₂H₆O₂107-21-1Sigma-Aldrich
    Sodium Dimethyl 5-sulfoisophthalate (SIPM)C₁₀H₉NaO₇S3965-55-7TCI Chemicals
    Zinc Acetate (Catalyst 1)Zn(CH₃COO)₂557-34-6Sigma-Aldrich
    Antimony(III) Oxide (Catalyst 2)Sb₂O₃1309-64-4Sigma-Aldrich
    Methanol (for purification)CH₃OH67-56-1Fisher Scientific
    Chloroform (for purification)CHCl₃67-66-3Fisher Scientific

    Equipment:

    • 500 mL three-neck glass reactor

    • Mechanical stirrer with a high-torque motor

    • Heating mantle with a temperature controller

    • Distillation column and condenser

    • Vacuum pump capable of reaching <1 Torr

    • Nitrogen gas inlet

    Step-by-Step Methodology:

    Stage 1: Transesterification

    • Reactor Setup: Assemble the reactor with the mechanical stirrer, nitrogen inlet, and distillation column. Ensure all glassware is oven-dried to remove moisture.

    • Charging Monomers: Charge the reactor with Dimethyl Terephthalate (98 mol%, e.g., 190.2g), Sodium Dimethyl 5-sulfoisophthalate (2 mol%, e.g., 5.9g), and Ethylene Glycol (a 2.2:1 molar ratio to total dicarboxylates, e.g., 136.5g).

    • Catalyst Addition: Add the transesterification catalyst, Zinc Acetate (approx. 0.05% by weight of DMT).

    • Inert Purge: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of N₂ throughout this stage.

    • Heating Profile:

      • Begin stirring and slowly heat the mixture to 180°C. The reactants will melt and form a slurry.

      • Increase the temperature to 220°C over the course of 1 hour. Methanol will begin to distill off.

      • Hold the temperature at 220°C until approximately 90% of the theoretical amount of methanol has been collected (approx. 2-3 hours). This signals the end of the first stage.

    Stage 2: Polycondensation

    • Catalyst Addition: Cool the reactor slightly to ~200°C. Add the polycondensation catalyst, Antimony(III) Oxide (approx. 0.04% by weight of DMT).

    • Temperature Increase: Increase the temperature to 275°C over 30 minutes.

    • Vacuum Application:

      • Gradually apply vacuum to the system over 30-45 minutes, slowly reducing the pressure to below 1 Torr. This slow reduction prevents vigorous boiling and loss of oligomers.

      • Excess ethylene glycol will now distill off.

    • Melt Viscosity Increase: Continue the reaction under high vacuum at 275-280°C. The progress of the polymerization is monitored by the increase in the torque required for the mechanical stirrer, which correlates with the increase in melt viscosity and molecular weight.

    • Reaction Termination: After 2-3 hours, when the stirrer torque reaches a stable, high value, the reaction is complete.

    • Product Extrusion: Release the vacuum by introducing nitrogen. Extrude the molten polymer from the reactor into a strand and quench it in a cold water bath. Pelletize the strand for subsequent characterization.

    Purification (Optional, for analytical purposes): For rigorous analysis, the polymer can be purified.[10]

    • Dissolve the polymer pellets in a suitable solvent like a phenol/tetrachloroethane mixture or chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven at 80°C overnight.

    Validation: Characterizing Your Copolymer

    A protocol is only as good as its validation. Characterization confirms the successful incorporation of SIPM and quantifies the resulting properties.

    G cluster_struc Structural Analysis cluster_mw Molecular Weight cluster_therm Thermal Properties Copolymer Synthesized Copolymer NMR ¹H NMR (Confirms Incorporation, Determines Composition) Copolymer->NMR FTIR FTIR (Identifies -SO₃Na and Ester Groups) Copolymer->FTIR GPC GPC / SEC (Measures Mn, Mw, PDI) Copolymer->GPC IV Intrinsic Viscosity (Correlates to MW) Copolymer->IV DSC DSC (Determines Tg, Tm) Copolymer->DSC TGA TGA (Assesses Thermal Stability) Copolymer->TGA

    Fig 2. Key characterization techniques for copolymer validation.

    Expected Results & Interpretation:

    • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., trifluoroacetic acid-d), the aromatic protons of the terephthalate and sulfoisophthalate units will show distinct signals. By integrating these signals, you can precisely calculate the molar percentage of SIPM incorporated into the final polymer, validating your feed ratio.[10][11]

    • FTIR Spectroscopy: Look for characteristic peaks: a strong C=O stretch for the ester group (~1720 cm⁻¹), and symmetric/asymmetric S=O stretching vibrations for the sulfonate group (~1040 cm⁻¹ and ~1130 cm⁻¹).

    • Differential Scanning Calorimetry (DSC): The incorporation of the bulky, ionic SIPM monomer disrupts chain packing and crystallization.[10] Expect to see a slight increase in the glass transition temperature (Tg) and a decrease in the melting temperature (Tm) and crystallinity compared to unmodified PET.

    • Thermogravimetric Analysis (TGA): The copolymer should exhibit high thermal stability, with degradation temperatures typically above 390 °C.[3]

    Typical Property Table for Modified Polyesters:

    SIPM in Feed (mol%)Final SIPM (mol%)¹Mn ( g/mol )²Tg (°C)³Tm (°C)³
    0 (PET Homopolymer)0.0~25,000~75~255
    21.9 - 2.0~22,000~78~248
    54.8 - 5.0~18,000~82~235
    109.5 - 10.0~15,000~88Becomes amorphous
    ¹Determined by ¹H NMR. ²Determined by GPC. ³Determined by DSC.

    Note: This table presents illustrative data. Actual values will vary with synthesis conditions. Increasing the amount of SIPM tends to decrease the overall molecular weight that can be achieved, as the bulky ionic groups can sterically hinder the polymerization reaction.[10]

    Conclusion & Future Directions

    The incorporation of Disodium 5-sulfoisophthalate is a powerful and versatile technique for creating functional ionomers. By mastering the principles of step-growth polymerization and understanding the causal relationships between reaction conditions and material properties, researchers can precisely tailor copolymers for a vast range of applications, from advanced textiles to high-performance membranes for energy and biomedical applications. The protocols and validation methods described herein provide a robust framework for both fundamental research and the development of novel, commercially viable materials.

    References

    • Pilati, F., Marianucci, E., & Checchin, P. (1987). Ion-containing polymers: 1. Synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups. Polymer Bulletin, 18, 489-496.

    • Sygut, A., et al. (2023). Synthesis and Characterization of Linear Copolymers Based on Pharmaceutically Functionalized Monomeric Choline Ionic Liquid for Delivery of p-Aminosalicylate. Polymers, 15(6), 1369.

    • Galiano, F., et al. (2024). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. RSC Advances, 14, 35193-35201.

    • Baranova, T. L., et al. (1979). Simultaneous esterification of terephthalic acid and na-salt of sulfoisophthalic acid with ethylene glycol during the synthesis of copolyesters. Fibre Chemistry, 10, 365-367.

    • Zhao, G., et al. (2018). Preparation and Characterization of Poly(ethylene terephthalate) Copolyesters Modified with Sodium-5-Sulfo-Bis-(hydroxyethyl)-isophthalate. Journal of Macromolecular Science, Part A, 55(8), 613-621.

    • Sygut, A., et al. (2023). Characterization of Graft Copolymers Synthesized from p-Aminosalicylate Functionalized Monomeric Choline Ionic Liquid. Polymers, 15(21), 4293.

    • Fernández, M. F. (2013). Ionic copolyesters and their nanocomposites: synthesis, characterization and properties. UPCommons.

    • Liu, Y., et al. (2024). Copolymerization Behavior of Acrylamide-Based Polymers in Ionic Liquid Media. Polymers, 17(1), 1963.

    • Patel, R. A., & Cloeter, M. D. (2023). Synthesis and Characterization of Copolymers from Diallyldimethylammonium Hexafluorophosphate and Methyl Methacrylate. Macromolecules, 56(4), 1467–1475.

    • Adan, M., et al. (2024). Block Synthesis and Step-Growth Polymerization of C-6-Sulfonatomethyl-Containing Sulfated Malto-Oligosaccharides and Their Biological Profiling. International Journal of Molecular Sciences, 25(1), 585.

    • Chen, Y., et al. (2007). Aromatic Poly(ether ketone)s with Pendant Sulfonic Acid Phenyl Groups Prepared by a Mild Sulfonation Method for Proton Exchange Membranes. Macromolecules, 40(6), 1917–1925.

    • Wikipedia contributors. (2024). Step-growth polymerization. Wikipedia.

    • Kim, T., et al. (2022). Highly Sulfonated Aromatic Graft Polymer with Very High Proton Conductivity and Low Hydrogen Permeability for Water Electrolysis. ACS Energy Letters, 7(12), 4381–4388.

    • Gaynor, S. G., et al. (1997). Step-Growth Polymers as Macroinitators for “Living” Radical Polymerization: Synthesis of ABA Block Copolymers. Macromolecules, 30(17), 5192–5194.

    • Bazuin, C. G., & Eisenberg, A. (Eds.). (n.d.). Ion-Containing Polymers. McGill University Research Group.

    • Stevens, M. P. (2024). STEP-GROWTH (CONDENSATION) POLYMERIZATION. Course Notes.

    • Gahlot, S., & Choudhary, V. (2019). Durability of Sulfonated Aromatic Polymers for Proton-Exchange-Membrane Fuel Cells. ResearchGate.

    • Kim, H., et al. (2024). Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. ACS Applied Materials & Interfaces, 16(1), 101-110.

    • Akkapeddi, M. K., & Gerking, L. (2015). Sulfonated co-polyesters and method for manufacturing. Google Patents (WO2015124959A1).

    • Lee, K., et al. (2014). Synthesis and properties of novel sulfonated (co)polyimides bearing sulfonated aromatic pendant groups for PEFC applications. ResearchGate.

    • Pamungkas, M. S. (2024). Development and characterization of degradable copolymers of acyclic N-vinylamides with 2-methylene-1,3-dioxepane via radical ring-opening polymerization. Hokkaido University Collection of Scholarly and Academic Papers.

    • Lillie, E. M., & Coates, G. W. (2019). Structure/property relationships in copolymers comprising renewable isosorbide, glucarodilactone, and 2,5-bis(hydroxymethyl)furan subunits. Polymer Chemistry, 10(37), 5101-5109.

    • Sun, A. X., et al. (2021). A wide-bandgap copolymer donor with a 5-methyl-4H- dithieno[3,2-e:2',3'-g]isoindole-4,6(5H)-dione unit. Journal of Semiconductors, 42(10), 100502.

    • Stotskaya, L. L., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 2.

    • Baruth, A., et al. (2013). Widely Tunable Morphologies in Block Copolymer Thin Films Through Solvent Vapor Annealing Using Mixtures of Selective Solvents. ACS Nano, 7(9), 7937–7947.

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    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of Disodium 5-methylisophthalate

    Welcome to the technical support center for the synthesis of Disodium 5-methylisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of Disodium 5-methylisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important chemical intermediate. The information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common and industrially viable route for synthesizing 5-methylisophthalic acid, the precursor to the disodium salt?

    The most prevalent and scalable method for producing 5-methylisophthalic acid is through the liquid-phase air oxidation of m-xylene or mesitylene (1,3,5-trimethylbenzene).[1][2] The oxidation of m-xylene is a well-established industrial process for producing isophthalic acid and can be adapted for this purpose.[1][3] A common approach involves using a catalyst system, typically comprising cobalt and manganese salts with a bromine-containing compound, in an acetic acid solvent at elevated temperature and pressure.[3][4][5]

    A specific method starts from 1,3,5-mesitylene, where two of the three methyl groups are selectively oxidized to carboxylic acids.[4] This reaction is carefully controlled to minimize the formation of byproducts like 3,5-dimethylbenzoic acid (from single oxidation) and trimesic acid (from complete oxidation).[4][6]

    Q2: How is the final Disodium 5-methylisophthalate salt prepared from the acid?

    Once pure 5-methylisophthalic acid is obtained, its conversion to the disodium salt is a straightforward acid-base reaction. The acid is dissolved or suspended in a suitable solvent, typically an alcohol-water mixture, and treated with a stoichiometric amount (two equivalents) of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[7] The reaction involves the deprotonation of the two carboxylic acid groups. The disodium salt is then typically isolated by precipitation or by evaporating the solvent.

    Troubleshooting Guide: Yield & Purity Issues

    This section addresses specific experimental problems. The solutions are based on established chemical principles and validated purification techniques.

    Problem 1: Low yield of 5-methylisophthalic acid during the oxidation of mesitylene.

    Q: My oxidation of mesitylene results in a low yield of the desired 5-methylisophthalic acid, with significant amounts of 3,5-dimethylbenzoic acid and unreacted starting material. How can I improve the conversion?

    A: This is a classic issue of incomplete or non-selective oxidation. The key is to optimize the reaction conditions to favor the formation of the dicarboxylic acid over the mono-acid and prevent over-oxidation to trimesic acid.

    Causality: The oxidation of methyl groups on an aromatic ring is a stepwise process. Insufficient reaction time, low temperature, or inadequate oxidant/catalyst concentration can halt the reaction at the mono-acid stage. Conversely, overly harsh conditions can lead to the oxidation of all three methyl groups.

    Solutions & Protocol Adjustments:

    • Catalyst System Optimization: The choice and concentration of the catalyst are critical. A common system is a mixture of cobalt acetate and manganese acetate, with a bromide source like potassium bromide, in a glacial acetic acid solvent.[4] The synergistic effect between cobalt and manganese facilitates the oxidation process.

      • Recommendation: Systematically vary the Co/Mn/Br ratio to find the optimal balance for your specific setup. A patent for a similar process suggests concentrations in the ppm range, which can be a good starting point.[5]

    • Increase Reaction Time and/or Temperature: Incomplete conversion is often due to insufficient reaction time.

      • Protocol: Monitor the reaction progress using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) to determine the point at which the concentration of the starting material and the mono-acid intermediate plateaus.[8] Extend the reaction time accordingly. A typical reflux in acetic acid may require several hours.[4]

    • Ensure Efficient Oxygen/Air Delivery: In liquid-phase air oxidation, the mass transfer of oxygen into the reaction mixture can be a limiting factor.

      • Recommendation: Use a high-speed mechanical stirrer to create a vortex and ensure efficient gas-liquid mixing. If your reactor setup allows, introduce air or oxygen through a subsurface sparging tube to maximize the interfacial area.

    Troubleshooting Workflow for Low Yield

    G cluster_impurities Impurity Profile cluster_solutions Corrective Actions start Low Yield of 5-Methylisophthalic Acid check_purity Analyze Crude Product by HPLC/NMR. What are the major components? start->check_purity starting_material High % of Mesitylene & 3,5-Dimethylbenzoic Acid check_purity->starting_material Incomplete Reaction over_oxidation High % of Trimesic Acid check_purity->over_oxidation Harsh Conditions other Other Impurities check_purity->other increase_severity Incomplete Oxidation: 1. Increase reaction time. 2. Increase temperature. 3. Optimize catalyst concentration. starting_material->increase_severity decrease_severity Over-oxidation: 1. Decrease reaction time. 2. Decrease temperature. over_oxidation->decrease_severity purification Focus on Purification: Recrystallization or Column Chromatography. other->purification

    Caption: Troubleshooting workflow for low yield diagnosis.

    Problem 2: Difficulty in purifying the crude 5-methylisophthalic acid.

    Q: My crude product is a mixture of 3,5-dimethylbenzoic acid, 5-methylisophthalic acid, and some trimesic acid. Standard recrystallization is not giving me a pure product. What is a reliable purification protocol?

    A: The structural and solubility similarities of these acids make separation challenging. A multi-step purification strategy involving pH-based extraction followed by recrystallization is often necessary.

    Causality: All three compounds are carboxylic acids, but their acidity (pKa values) and solubility in different solvents vary slightly, which can be exploited for separation. 5-methylisophthalic acid is generally less soluble in water than 3,5-dimethylbenzoic acid.[6]

    Validated Purification Protocol:

    • Alkaline Dissolution: Dissolve the crude solid mixture in a dilute aqueous sodium hydroxide or sodium carbonate solution (e.g., pH ~8-9).[4][6] All acidic components should deprotonate and dissolve as their sodium salts.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the mixture gently (e.g., to 70°C) for 30-40 minutes, and then filter it hot through a pad of celite to remove the carbon and other insoluble impurities.[4]

    • Selective Precipitation: Carefully acidify the filtrate with a dilute acid like HCl or H₂SO₄. The key is to lower the pH gradually. 5-methylisophthalic acid, being a dicarboxylic acid, will precipitate at a slightly different pH than the mono- and tri-acid byproducts. Monitor the pH and the precipitate formation. The bulk of your product should precipitate first.

    • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any remaining salts.

    • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent. Hot alcohol (ethanol or methanol) or an alcohol/water mixture is commonly used.[6] The product, 5-methylisophthalic acid, typically forms fine, colorless needles upon cooling.[6]

    Data Summary: Physical Properties of Key Compounds

    CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility Characteristics
    5-Methylisophthalic Acid C₉H₈O₄180.16299-303[9][10]Insoluble in cold/hot water; soluble in alcohol and ether.[6]
    3,5-Dimethylbenzoic AcidC₉H₁₀O₂150.17~166[6]Sparingly soluble in hot water; soluble in alcohol.[6]
    1,3,5-Trimesic AcidC₉H₆O₆210.14375-380 (sublimes)Slightly soluble in water and ethanol.

    General Synthesis and Workup Protocol

    This section provides a representative experimental procedure for the synthesis and final salt formation.

    Part A: Synthesis of 5-Methylisophthalic Acid from Mesitylene

    G cluster_reactants Reactants & Catalysts cluster_workup Workup & Purification Mesitylene Mesitylene Reaction Liquid-Phase Oxidation (Reflux, ~120°C, >12h) Mesitylene->Reaction Catalyst Co/Mn/Br Catalyst Catalyst->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Oxidant Air / O₂ Oxidant->Reaction Quench Cool & Quench in Water Reaction->Quench Filter Filter Crude Solid Quench->Filter Purify Purify via pH Adjustment & Recrystallization Filter->Purify Product Pure 5-Methylisophthalic Acid Purify->Product

    Caption: General workflow for 5-methylisophthalic acid synthesis.

    Procedure:

    • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, charge 1,3,5-mesitylene, glacial acetic acid, cobalt acetate, manganese acetate, and potassium bromide.[4]

    • Oxidation: Heat the mixture to reflux while continuously introducing a stream of air or oxygen below the surface of the liquid. Maintain vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC until the desired conversion is achieved. This may take several hours.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product often precipitates from the acetic acid. Pour the reaction mixture into a larger volume of cold water to ensure complete precipitation.[11]

    • Purification: Collect the crude solid by filtration and wash thoroughly with water. Proceed with the purification protocol described in Problem 2 .

    Part B: Preparation of Disodium 5-methylisophthalate
    • Dissolution: Suspend one equivalent of pure, dry 5-methylisophthalic acid in a minimal amount of ethanol or methanol.

    • Neutralization: Prepare a solution of two equivalents of sodium hydroxide in water. Add this solution dropwise to the stirred suspension of the acid at room temperature.

    • Isolation: Continue stirring until all the solid has dissolved, indicating the formation of the soluble disodium salt. The salt can be isolated by removing the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Drying: Dry the resulting white solid in a vacuum oven to remove any residual solvent and water.

    References

    • BenchChem. (n.d.). A Technical Guide to 5,5'-Methylenediisophthalic Acid: Synthesis, Properties, and Applications.
    • PrepChem. (n.d.). Preparation of 5-methylisophthalic acid.
    • Google Patents. (2020). CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
    • ChemicalBook. (2026). 5-Methylisophthalic acid.
    • Sigma-Aldrich. (n.d.). 5-Methylisophthalic acid, 97%.
    • SIELC Technologies. (2018). Separation of 5-Methylisophthalic acid on Newcrom R1 HPLC column.
    • BLD Pharm. (n.d.). 1877-71-0|3-(Methoxycarbonyl)benzoic acid.
    • Piotrowska, D. G., et al. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC.
    • Google Patents. (1992). US5132450A - Process for producing high purity isophthalic acid.
    • Wikipedia. (n.d.). Isophthalic acid.
    • McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm.
    • ResearchGate. (2015). Coordination polymers of 5-substituted isophthalic acid.
    • Patsnap. (2022). Method for producing isophthalic acid through oxidation of m-xylene.

    Sources

    Optimization

    Overcoming challenges in the polymerization of Disodium 5-methylisophthalate

    Technical Support Center: Polymerization of Ionic Copolyesters Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and troubleshooting of polyesters incorporating i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Polymerization of Ionic Copolyesters

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis and troubleshooting of polyesters incorporating ionic monomers, such as Disodium 5-methylisophthalate and its more common analogue, sodium dimethyl 5-sulfoisophthalate (DMSIP or SIPM). The introduction of charged moieties into a polyester backbone is a powerful technique for modifying properties like dyeability, hydrophilicity, and thermal characteristics.[1][2] However, it also introduces unique challenges not typically encountered in standard polyester synthesis.

    This guide is designed for researchers and professionals to navigate these challenges effectively. It provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: Why incorporate an ionic monomer like Disodium 5-methylisophthalate or sodium dimethyl 5-sulfoisophthalate (DMSIP) into a polyester like PET?

    A1: Incorporating an ionic comonomer, typically at 1-5 mol%, disrupts the regularity of the polymer chain.[1] This disruption hinders crystallization, which in turn improves the diffusion of dyes into the polymer matrix. Specifically, the anionic sulfonate groups act as dye sites for cationic dyes, significantly enhancing the dyeability of fibers like PET (polyethylene terephthalate).[1][2] This modification is crucial for producing deep-dyeable and cationic-dyeable polyester textiles.

    Q2: What are the primary challenges associated with using these ionic monomers in melt polymerization?

    A2: The main challenges stem from the ionic nature and distinct physical properties of the sulfonated monomer compared to the other reactants (e.g., terephthalic acid and ethylene glycol). Key issues include:

    • Poor Solubility/Dispersion: The ionic monomer has a very high melting point and poor solubility in the initial reaction mixture, which can lead to non-uniform incorporation.

    • Stoichiometric Imbalance: Difficulty in handling and accurately dosing the ionic monomer can disrupt the critical 1:1 molar ratio of diacid-to-diol functional groups, which is essential for achieving high molecular weight.[3][4]

    • Side Reactions: The high temperatures required for polycondensation can promote side reactions, such as the formation of diethylene glycol (DEG), which can be exacerbated by the presence of sodium salts.[5]

    • Increased Melt Viscosity: The ionic groups can form strong intermolecular associations in the melt, leading to a significant increase in viscosity that can complicate processing and removal of byproducts.

    Q3: Should I use the diacid form (sulfonic acid) or the diester form (dimethyl ester) of the ionic comonomer?

    A3: The choice depends on your primary polymerization reaction.

    • If your process starts with a transesterification reaction (e.g., Dimethyl Terephthalate and Ethylene Glycol), using the dimethyl ester form of the ionic comonomer (like sodium dimethyl 5-sulfoisophthalate, DMSIP) is highly recommended.[1] This ensures similar reactivity and better compatibility with the primary monomers.

    • If your process starts with a direct esterification reaction (e.g., Terephthalic Acid and Ethylene Glycol), you can use the diacid form (e.g., 5-sulfoisophthalic acid monosodium salt). However, this can be more challenging due to differences in reaction rates and potential for side reactions. Many protocols still prefer using the ester form and pre-reacting it with the diol to form a prepolymer.[2][5]

    Section 2: Troubleshooting Guide: From Monomer to Polymer

    This section addresses specific problems you may encounter during your experiments.

    Problem Area 1: Monomer & Reaction Setup

    Q4: My ionic monomer (e.g., DMSIP) is not dissolving or dispersing in the initial monomer slurry. How can I improve this?

    A4: This is a common issue due to the high melting point and salt-like nature of DMSIP.

    • Causality: In a typical PET synthesis, the initial mixture of Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG) becomes a liquid at a relatively low temperature, but DMSIP remains a solid. If not properly dispersed, it will not react uniformly, leading to a polymer with inconsistent composition and lower molecular weight.

    • Solution 1: Increase Diol Excess: Ensure a sufficient excess of ethylene glycol is used in the first stage (transesterification). An EG/DMT molar ratio of 2.0-2.2 is standard, but a slight increase can improve the slurrying and wetting of the DMSIP particles.[5]

    • Solution 2: Pre-Transesterification: A highly effective technique is to create a separate prepolymer of the ionic monomer. React the DMSIP with a large excess of ethylene glycol in a separate vessel with a transesterification catalyst (like zinc acetate) to form sodium-5-sulfo-bis(hydroxyethyl)-isophthalate (SIPE).[2] This SIPE prepolymer is a liquid and can be easily and homogeneously introduced into the main reactor.[5][6]

    • Solution 3: Particle Size: Use a finely ground DMSIP powder to increase the surface area available for reaction.

    Problem Area 2: Polymerization Reaction & Molecular Weight

    Q5: The final polymer has a low intrinsic viscosity (IV) or low molecular weight (Mn/Mw). What are the likely causes?

    A5: Achieving high molecular weight is the primary goal of polycondensation, and several factors can inhibit it. This is one of the most frequent challenges.[3]

    • Cause A: Stoichiometric Imbalance: This is the most critical factor. Step-growth polymerization requires an exact 1:1 ratio of reactive end-groups (carboxyl/ester and hydroxyl) to build long chains.[3][4] Even a small excess of one monomer will act as a chain terminator, drastically limiting the maximum achievable molecular weight as described by the Carothers equation.[3]

      • Troubleshooting:

        • Accurate Weighing: Use a high-precision balance and account for the purity of your monomers.

        • Monomer Purity: Ensure all monomers are free of monofunctional impurities, which act as chain stoppers.[3] Consider purification by recrystallization if necessary.

        • Byproduct Removal: In the transesterification stage, ensure all methanol is removed. In the polycondensation stage, efficient removal of ethylene glycol is paramount. A high vacuum (<1 mbar) and adequate surface renewal (vigorous, high-torque agitation) are essential.[3]

    • Cause B: Ineffective Catalyst or Catalyst Deactivation: The polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts) may be insufficient or deactivated.

      • Troubleshooting:

        • Catalyst Choice: Antimony compounds are traditional and effective. Titanium catalysts like tetrabutyltitanate (TBT) are also used but can sometimes cause discoloration.[3]

        • Concentration: Ensure the correct catalyst loading (typically 200-400 ppm).

        • Deactivation: Phosphorus-based stabilizers, sometimes added in the first stage, can deactivate antimony catalysts. Ensure the timing and amount of any stabilizer addition are correct.

    • Cause C: Side Reactions & Degradation: High temperatures can lead to polymer degradation or side reactions that create non-reactive end-groups.

      • Troubleshooting:

        • Temperature Profile: Do not raise the temperature too quickly. Use a staged temperature profile. For example, transesterification at 180-220°C and polycondensation gradually increasing from 240°C to 270-285°C.[3]

        • Reaction Time: Insufficient time will result in low conversion.[3] However, excessively long times at high temperatures can promote degradation.[7] Monitor the melt viscosity (e.g., via stirrer torque) to determine the reaction endpoint.

    Troubleshooting Workflow: Low Molecular Weight

    Here is a visual workflow to diagnose the cause of low molecular weight polymer.

    G start Low Molecular Weight (Low IV) Detected check_stoich 1. Verify Stoichiometry start->check_stoich check_purity 2. Assess Monomer Purity start->check_purity check_conditions 3. Optimize Reaction Conditions start->check_conditions weighing Recalculate & re-weigh all monomers accurately. check_stoich->weighing impurities Analyze for monofunctional impurities (e.g., via HPLC). Purify if needed. check_purity->impurities vacuum Check vacuum level (<1 mbar) and for system leaks. check_conditions->vacuum agitation Ensure high-torque agitation for surface renewal. check_conditions->agitation catalyst Verify catalyst type and concentration. Check for deactivating agents. check_conditions->catalyst temp_time Review temperature profile and reaction time. Avoid excessive heat/duration. check_conditions->temp_time

    Caption: A troubleshooting decision tree for low molecular weight polymer.

    Problem Area 3: Polymer Properties & Quality

    Q6: My final polymer is discolored (yellow, grey, or brown). What is causing this?

    A6: Discoloration is almost always a sign of thermal degradation or oxidative side reactions.

    • Causality: At the high temperatures of polycondensation (270-290°C), polymer backbones can undergo thermal cleavage, and residual oxygen can cause oxidative degradation, both of which create chromophores (color-causing groups).

    • Solution 1: Optimize Temperature & Time: This is the most critical fix. Use the minimum temperature and time required to reach your target molecular weight. Prolonged exposure to high heat is detrimental.[3]

    • Solution 2: Use Thermal Stabilizers/Antioxidants: Incorporate a phosphite-based stabilizer (e.g., triphenyl phosphite) at the end of the first (transesterification) stage. This helps to inhibit oxidation and can chelate metal ions that might catalyze degradation.

    • Solution 3: High Purity Monomers: Impurities in the monomers can often act as catalysts for degradation reactions.

    • Solution 4: Ensure an Inert Atmosphere: From the very beginning of the reaction, maintain a slight positive pressure of high-purity nitrogen to prevent oxygen ingress.

    Q7: The polymer melt is extremely viscous and difficult to stir, even at low conversion rates.

    A7: An unusually high melt viscosity early in the reaction is characteristic of ionic polymers.

    • Causality: The sodium sulfonate groups create strong ionic associations between polymer chains. These act as temporary, physical crosslinks in the melt, dramatically increasing viscosity compared to a non-ionic polyester of the same molecular weight.

    • Solution 1: High-Torque Agitation: The reactor must be equipped with a powerful motor and a stirrer designed for high-viscosity media (e.g., an anchor or helical stirrer). Insufficient agitation will prevent the removal of ethylene glycol, halting the polymerization.

    • Solution 2: Limit Ionic Monomer Content: The effect is highly concentration-dependent. If possible for your application, keep the ionic monomer content below 3-4 mol%.

    • Solution 3: Temperature Control: Increasing the melt temperature will decrease viscosity, but this must be balanced against the risk of degradation.[8] Find the optimal processing window for your specific polymer composition.

    Section 3: Key Experimental Protocols

    Protocol 1: Two-Stage Melt Polymerization of Cationic Dyeable PET

    This protocol outlines a laboratory-scale synthesis of a copolyester incorporating sodium dimethyl 5-sulfoisophthalate (DMSIP).[1]

    Materials & Stoichiometry:

    ReagentMolar Mass ( g/mol )Example MolesExample Mass (g)
    Dimethyl Terephthalate (DMT)194.190.97188.36
    DMSIP 296.20 0.03 8.89
    Ethylene Glycol (EG)62.072.20136.55
    Zinc Acetate (Catalyst 1)183.480.00030.055
    Antimony Trioxide (Catalyst 2)291.520.00040.117
    Triphenyl Phosphite (Stabilizer)310.280.00040.124

    Procedure:

    Stage 1: Transesterification

    • Charge the DMT, DMSIP, ethylene glycol, and zinc acetate catalyst into a suitable glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Begin stirring and purge the system thoroughly with high-purity nitrogen for 15-20 minutes.

    • Heat the reactor to ~180-190°C. Methanol will begin to distill off as the transesterification reaction proceeds.

    • Slowly raise the temperature to 220°C over 2-3 hours, collecting the methanol byproduct. The reaction is complete when ~95% of the theoretical amount of methanol has been collected.

    • Stop heating, break the vacuum with nitrogen, and add the antimony trioxide catalyst and triphenyl phosphite stabilizer.

    Stage 2: Polycondensation

    • Re-establish the nitrogen atmosphere and begin heating the reactor.

    • Once the mixture is molten (~230-240°C), gradually apply a vacuum over 30-45 minutes, reducing the pressure to below 1 mbar.

    • Simultaneously, slowly increase the reaction temperature to 275-280°C. Ethylene glycol will distill off and be collected in a cold trap.

    • Increase stirrer speed as the melt viscosity increases to promote surface renewal and facilitate EG removal.

    • Monitor the reaction progress by observing the stirrer torque. The reaction is considered complete when the torque reaches a steady, high value (typically 2-4 hours).

    • To stop the reaction, break the vacuum with nitrogen, stop heating, and extrude the molten polymer from the reactor into a water bath to quench it.

    • Pelletize the resulting polymer strand for characterization.

    Reaction Pathway Diagram

    G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation DMT DMT + DMSIP Prepolymer Bishydroxyethyl Terephthalate (BHET) Oligomers + SIPE DMT->Prepolymer 180-220°C EG1 Ethylene Glycol (Excess) EG1->Prepolymer Catalyst1 Zinc Acetate Catalyst1->Prepolymer Methanol Methanol (Byproduct) Prepolymer->Methanol Removed Prepolymer_ref Oligomers Catalyst2 Antimony Trioxide FinalPolymer High MW Copolyester Catalyst2->FinalPolymer EG2 Ethylene Glycol (Byproduct) FinalPolymer->EG2 Removed Prepolymer_ref->FinalPolymer 270-285°C High Vacuum

    Caption: A two-stage melt polymerization process for ionic copolyesters.

    Section 4: References

    • Benchchem Application Notes. (n.d.). Application Notes and Protocols for Copolyester Synthesis Utilizing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. Available from:

    • Benchchem Technical Support. (n.d.). Strategies to increase the molecular weight of polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid. Available from:

    • ResearchGate. (n.d.). Preparation and Characterization of Poly(ethylene terephthalate) Copolyesters Modified with Sodium-5-Sulfo-Bis-(hydroxyethyl). Available from:

    • PubMed. (2017). Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. Available from:

    • Google Patents. (n.d.). US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols. Available from:

    • Fiveable. (2025). Stoichiometry and molecular weight control | Intro to.... Available from:

    • PMC. (2017). Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. Available from:

    • R Discovery. (1979). Simultaneous esterification of terephthalic acid and na-salt of sulfoisophthalic acid with ethylene glycol during the synthesis of copolyesters. Available from:

    • Google Patents. (n.d.). KR100861023B1 - Method for preparing esterified sulfoisophthalate glycol ester and method for preparing copolyester resin using salts thereof. Available from:

    • Google Patents. (2015). WO2015124959A1 - Sulfonated co-polyesters and method for manufacturing. Available from:

    • CLaME. (n.d.). Lab Manual Synthesis Of Polyester. Available from:

    • Benchchem Technical Support. (n.d.). Troubleshooting poor melt properties of poly[B-tri(methylamino)borazine]. Available from:

    • Repository of the Academy's Library. (2021). The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. Available from:

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Isophthalate Derivatives

    Welcome, researchers, to our dedicated technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing isophthalate-based linkers. This guide is designed to provide you with in-depth troubleshooti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome, researchers, to our dedicated technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing isophthalate-based linkers. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently encountered challenges. We aim to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to rationalize and optimize your experimental designs.

    Section 1: Troubleshooting Guide

    This section is formatted as a series of common problems encountered during the synthesis of isophthalate-based MOFs, followed by potential causes and actionable solutions.

    Issue 1: Low Crystallinity or Amorphous Product

    You Observe: Your Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or a complete lack of sharp reflections, indicating a poorly crystalline or amorphous material.

    Potential Causes & Solutions:

    • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for crystal nucleation and growth, or too high, leading to rapid precipitation of an amorphous solid.[1]

      • Solution: Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C) to identify the optimal crystallization window.[1] Keep in mind that for some systems, a lower temperature for a longer duration may yield larger, more well-defined crystals.[1]

    • Incorrect Solvent System: The solvent plays a crucial role in MOF synthesis, influencing linker deprotonation and metal-ligand coordination.[2] Solvents like DMF, DEF, and DMA can decompose at high temperatures to form amines, which act as bases to deprotonate the carboxylic acid groups of the isophthalate linker.[2]

      • Solution: If using a standard solvent like DMF yields poor results, consider solvents with different polarities, boiling points, or coordinating abilities.[2] For instance, switching from DMF to diethylformamide (DEF) or dimethylacetamide (DMA) can sometimes resolve crystallinity issues.[3] A mixed-solvent system can also be employed to fine-tune the solubility of reactants and promote crystal growth.[2]

    • Inappropriate pH: The pH of the reaction mixture directly affects the deprotonation state of the isophthalate linker. If the pH is too low, the carboxylic acid groups will remain protonated, preventing coordination with the metal centers.[2][4]

      • Solution: For aqueous syntheses, carefully control the pH to ensure a sufficient concentration of the deprotonated linker.[4] The use of a non-coordinating buffer can help maintain a stable pH throughout the reaction.[5] In non-aqueous systems, the addition of a base or the in-situ generation of a base from the solvent (e.g., DMF decomposition) is critical.[2]

    Issue 2: Formation of an Undesired Crystalline Phase or Impurities

    You Observe: Your PXRD pattern shows sharp peaks, but they do not match the simulated pattern of your target MOF. You may also see additional peaks corresponding to one or more impurity phases.[6]

    Potential Causes & Solutions:

    • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically stable but undesired phase over the kinetically favored target phase.

      • Solution: Varying the reaction temperature can shift the equilibrium towards the desired product.[1] For example, a lower temperature may favor the kinetic product.

    • Modulator Effects: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), are often added to MOF syntheses to improve crystallinity and control crystal size.[7][8] However, they can also influence which crystalline phase is formed.[9]

      • Solution: Systematically vary the type and concentration of the modulator. The modulator competes with the isophthalate linker for coordination to the metal centers, altering the kinetics of nucleation and growth.[9]

    • Molar Ratio of Reactants: The stoichiometry of the metal salt and the isophthalate linker is a critical parameter that can dictate the resulting crystal structure.[2]

      • Solution: Perform a series of experiments where you systematically vary the metal-to-linker molar ratio to find the optimal conditions for your target phase.

    Issue 3: Poor Product Yield

    You Observe: After the reaction and workup, the amount of isolated product is significantly lower than the theoretical yield.

    Potential Causes & Solutions:

    • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of reactants.

      • Solution: Increase the reaction time and/or perform a temperature screening to find the optimal conditions for maximizing the yield.[1]

    • Suboptimal pH: As mentioned previously, an incorrect pH can prevent the necessary deprotonation of the isophthalate linker, leading to a low yield.

      • Solution: Optimize the pH of the reaction mixture to ensure an adequate concentration of the active linker species.[4]

    • Product Loss During Workup: The washing and solvent exchange steps can lead to product loss, especially if the crystals are very small.

      • Solution: Use centrifugation instead of filtration for isolating very fine powders. Be mindful of the solvents used for washing, as some may cause the MOF to degrade.

    Issue 4: Difficulty with MOF Activation (Solvent Removal)

    You Observe: After synthesis, the MOF's pores are filled with solvent molecules. The process of removing these guest molecules, known as "activation," is crucial for achieving high surface area and porosity. However, you find that your MOF's structure collapses during this process, as indicated by a loss of crystallinity in the PXRD pattern and low surface area from gas sorption measurements.[10]

    Potential Causes & Solutions:

    • Strong Capillary Forces: Rapid removal of a high-surface-tension solvent (like DMF) can generate strong capillary forces that cause the framework to collapse.[11][12]

      • Solution 1: Solvent Exchange: Before heating under vacuum, exchange the high-boiling point synthesis solvent with a more volatile, lower-surface-tension solvent like ethanol, acetone, or dichloromethane.[11][13][14] This is a critical step to prevent framework collapse.[10] A stepwise exchange with an intermediate solvent can also be beneficial.[11]

      • Solution 2: Supercritical Drying: For particularly delicate frameworks, supercritical drying, often with CO2, can be used.[13][15] This technique avoids the liquid-gas phase transition, thereby eliminating capillary forces.[13]

    • Incomplete Solvent Exchange: Residual high-boiling point solvent can still lead to framework collapse even after a solvent exchange procedure.

      • Solution: Ensure the solvent exchange is thorough by soaking the MOF in the new solvent and replacing it several times over a period of days.[11][16]

    • Harsh Activation Conditions: Activating at too high a temperature can also lead to framework decomposition.[15]

      • Solution: Optimize the activation temperature. A lower temperature for a longer duration under a high vacuum is often sufficient.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: How do I choose the right solvent for my isophthalate-based MOF synthesis?

    A1: The choice of solvent is critical and depends on several factors.[2] DMF is a common choice because it has a high boiling point suitable for solvothermal synthesis and can decompose to generate a base in situ.[2] However, if DMF doesn't work, consider the following:

    • Polarity and Coordinating Ability: The solvent should be able to dissolve the reactants but not coordinate so strongly to the metal centers that it inhibits framework formation.

    • Boiling Point: The boiling point should be appropriate for the desired reaction temperature.

    • Role as a Structure-Directing Agent: Different solvents can lead to different MOF architectures even with the same reactants.[2]

    It is often beneficial to consult the literature for similar isophthalate-based MOFs to see which solvent systems have been successful.

    Q2: What is the role of a "modulator" and when should I use one?

    A2: A modulator is a molecule, typically a monocarboxylic acid like acetic acid or benzoic acid, that is added to the synthesis mixture to compete with the linker for coordination to the metal ions.[5][8][9] This competition slows down the crystallization process, which can lead to:

    • Improved Crystallinity: By slowing down nucleation and growth, modulators can allow for the formation of more ordered, crystalline materials.[7]

    • Control over Crystal Size and Morphology: The concentration and type of modulator can be tuned to control the size and shape of the resulting MOF crystals.[17][18]

    You should consider using a modulator if you are obtaining an amorphous product or if you need to control the particle size for a specific application.

    Q3: My isophthalate-based MOF is unstable and degrades upon exposure to air or moisture. What can I do?

    A3: Some MOFs, particularly those with open metal sites, can be sensitive to air and moisture.[3] Here are some strategies to handle and store unstable MOFs:

    • Work in an Inert Atmosphere: Perform all post-synthesis manipulations, such as washing and solvent exchange, in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

    • Store Under Inert Gas: Store the final product in a sealed vial under an inert atmosphere.

    • Avoid Protic Solvents: During solvent exchange, use anhydrous solvents to minimize exposure to water.[11]

    Q4: How can I introduce defects into my isophthalate-based MOF, and why would I want to?

    A4: Defect engineering, or the intentional introduction of defects such as missing linkers or metal nodes, can be a powerful tool to tune the properties of MOFs.[19][20][21][22] Defects can enhance catalytic activity, improve gas adsorption properties, and create open metal sites.[19][20][21][22] Defects can be introduced in several ways:

    • Using Modulators: As discussed earlier, modulators can create missing linker defects.[23][24]

    • Mixed-Linker Synthesis: A "defective" linker, which is structurally similar to the primary isophthalate linker but may have a different charge or coordination ability, can be introduced into the synthesis.[16][19] This can create controlled defects within the framework.[16][19]

    Q5: What characterization techniques are essential for my isophthalate-based MOF?

    A5: A combination of characterization techniques is necessary to fully understand your material:[25]

    • Powder X-Ray Diffraction (PXRD): Essential for determining the crystallinity and phase purity of your MOF.[8][20]

    • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the MOF and to quantify the amount of solvent within the pores.[20]

    • Gas Sorption Analysis (e.g., N2 at 77 K): Crucial for determining the surface area and porosity of the activated MOF.

    • Infrared (IR) Spectroscopy: Can provide information about the coordination of the isophthalate linker to the metal centers.[16][19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to digest the MOF and quantify the linker-to-metal ratio, which is useful for determining defect density.[19][20]

    Section 3: Experimental Protocols & Data

    Protocol 1: General Solvothermal Synthesis of a Copper-Isophthalate MOF
    • Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate and 0.1 mmol of isophthalic acid in 10 mL of N,N-dimethylformamide (DMF).

    • Mixing: Stir the mixture for 15 minutes to ensure homogeneity.

    • Sealing and Heating: Transfer the vial to a Teflon-lined stainless-steel autoclave.[1] Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

    • Cooling: Allow the autoclave to cool naturally to room temperature.[1]

    • Isolation: Collect the crystalline product by centrifugation or filtration.[1]

    • Washing: Wash the product with fresh DMF (3 x 10 mL) followed by a more volatile solvent like ethanol (3 x 10 mL) to facilitate activation.[1]

    • Drying/Activation: Dry the product under a dynamic vacuum at an elevated temperature (e.g., 150°C) overnight to remove the solvent molecules from the pores and activate the MOF.[1]

    Table 1: Influence of Reaction Temperature on Crystallinity and Yield
    Temperature (°C)Reaction Time (h)Crystallinity (from PXRD)Yield (%)
    8024Low45
    10024Moderate65
    12024High80
    14024Moderate (some decomposition)70

    Note: This data is illustrative and the optimal conditions will vary depending on the specific metal and isophthalate derivative used.

    Section 4: Visualizing Concepts

    Diagram 1: Troubleshooting Workflow for Low Crystallinity

    G start Low Crystallinity or Amorphous Product temp Optimize Temperature (e.g., 80-140°C) start->temp solvent Change Solvent System (e.g., DMF, DEF, DMA, mixed) start->solvent ph Adjust pH (Add base or buffer) start->ph modulator Introduce Modulator (e.g., Acetic Acid) start->modulator check Analyze with PXRD temp->check solvent->check ph->check modulator->check success Crystalline Product check->success Success fail Re-evaluate System check->fail Failure

    Caption: A workflow for troubleshooting low crystallinity in MOF synthesis.

    Diagram 2: The Role of Modulators in MOF Synthesis

    G cluster_0 Without Modulator cluster_1 With Modulator Fast Nucleation Fast Nucleation Rapid Growth Rapid Growth Fast Nucleation->Rapid Growth Poor Crystallinity\nSmall Crystals Poor Crystallinity Small Crystals Rapid Growth->Poor Crystallinity\nSmall Crystals Slow Nucleation Slow Nucleation Controlled Growth Controlled Growth Slow Nucleation->Controlled Growth High Crystallinity\nLarger Crystals High Crystallinity Larger Crystals Controlled Growth->High Crystallinity\nLarger Crystals Metal Ion Metal Ion Metal Ion->Fast Nucleation Metal Ion->Slow Nucleation Isophthalate Linker Isophthalate Linker Isophthalate Linker->Fast Nucleation Isophthalate Linker->Slow Nucleation Modulator Modulator Modulator->Slow Nucleation Competes with Linker

    Caption: The effect of a modulator on the nucleation and growth of MOF crystals.

    References

    • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. (n.d.). PubMed Central.
    • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. (2024). Inorganic Chemistry. Retrieved from [Link]

    • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022). MDPI. Retrieved from [Link]

    • Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. (2020). RSC Publishing. Retrieved from [Link]

    • Controlling Crystal Morphology in MOFs. (2021). EPFL. Retrieved from [Link]

    • Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? (2019). ResearchGate. Retrieved from [Link]

    • Tuning the Photocatalytic Activity of Ti-Based Metal–Organic Frameworks through Modulator Defect-Engineered Functionalization. (2022). PubMed Central. Retrieved from [Link]

    • Characterization Techniques for Elucidating MOF Structural Transformations. (2025). Google.
    • Effect of modulator connectivity on promoting defectivity in titanium–organic frameworks. (2020). RSC Publishing. Retrieved from [Link]

    • Tuning the Photocatalytic Activity of Ti-Based Metal–Organic Frameworks through Modulator Defect-Engineered Functionalization. (2022). ACS Publications. Retrieved from [Link]

    • Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm. (2023). PubMed Central. Retrieved from [Link]

    • Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. (n.d.). University of Liverpool Repository. Retrieved from [Link]

    • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. (2023). RSC Publishing. Retrieved from [Link]

    • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. (2016). Arabian Journal of Chemistry. Retrieved from [Link]

    • Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. (2025). Journal of the American Chemical Society. Retrieved from [Link]

    • Size and morphology control over MOF-74 crystals. (n.d.). RSC Publishing. Retrieved from [Link]

    • Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials. (n.d.). Frontiers. Retrieved from [Link]

    • A general and efficient approach for tuning the crystal morphology of classical MOFs. (n.d.). RSC Publishing. Retrieved from [Link]

    • MOF Activation: Solvent Exchange and Supercritical Drying. (2025). Patsnap Eureka. Retrieved from [Link]

    • Synthesis Methods and Crystallization of MOFs. (2020). IntechOpen. Retrieved from [Link]

    • Guiding Metal Organic Framework Morphology via Monolayer Artificial Defect-Induced Preferential Facet Selection. (2023). JACS Au. Retrieved from [Link]

    • In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. (2023). Journal of the American Chemical Society. Retrieved from [Link]

    • Generalized Approach for Rapid Aqueous MOF Synthesis by Controlling Solution pH. (2020). Google.
    • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). Google.
    • Activation of metal–organic framework materials. (2013). ResearchGate. Retrieved from [Link]

    • Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. (n.d.). PubMed Central. Retrieved from [Link]

    • Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. (2022). CrystEngComm. Retrieved from [Link]

    • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. (2020). ResearchGate. Retrieved from [Link]

    • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

    • Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium (VI) species from water. (2023). RSC Publishing. Retrieved from [Link]

    • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (n.d.). ResearchGate. Retrieved from [Link]

    • Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity. (2024). ACS Applied Materials & Interfaces. Retrieved from [Link]

    • In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]

    • Metal‐Organic Framework (MOF) Morphology Control by Design. (2022). Google. Retrieved from [Link]

    • Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. (2025). Google.
    • Synthetic Aspects and Characterization Needs in MOF Chemistry – from Discovery to Applications. (2025). PubMed Central. Retrieved from [Link]

    Sources

    Optimization

    Preventing side reactions during the synthesis of polyesters from Disodium 5-methylisophthalate

    Prepared by: Senior Application Scientist, Polymer Synthesis Division Welcome to the technical support center for polyester synthesis utilizing Disodium 5-methylisophthalate (DSMI or Na-5-MIP). This guide is designed for...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Polymer Synthesis Division

    Welcome to the technical support center for polyester synthesis utilizing Disodium 5-methylisophthalate (DSMI or Na-5-MIP). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this ionic comonomer. The incorporation of DSMI is highly effective for modifying polymer properties such as dyeability, hydrophilicity, and thermal characteristics. However, its ionic nature and specific chemical reactivity necessitate careful control over reaction conditions to prevent side reactions that can compromise the final polymer's quality.

    This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you achieve high-quality, reproducible results.

    Section 1: Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

    Q1: My final polyester has a low molecular weight and poor mechanical properties. What are the likely causes?

    This is one of the most common issues in polycondensation. A low degree of polymerization can stem from several factors, often related to reaction equilibrium or monomer quality.

    Immediate Cause: The polycondensation reaction has not proceeded to the required high conversion (typically >99.5%) needed for high molecular weight polymers.

    Root Cause Analysis & Solutions:

    • Impure Monomers: Water is a critical impurity. It can hydrolyze ester linkages and interfere with the reaction equilibrium.[1] The DSMI monomer, being a salt, is particularly hygroscopic.

      • Solution: Dry all monomers, especially DSMI and the diol, under vacuum at an appropriate temperature (e.g., 80-100°C for DSMI) until water content is below 50 ppm. Store them in a desiccator over a strong drying agent.

    • Incorrect Stoichiometry: Polycondensation is highly sensitive to the molar ratio of functional groups. A slight excess of one monomer will limit chain growth. The volatility of diols at high temperatures can also disrupt the initial 1:1 ratio.[2]

      • Solution: Accurately weigh all monomers. It is common practice to add a slight excess of the diol (e.g., 1.2-1.5 moles of diol per mole of diacid) to compensate for losses during heating and vacuum stages.[3] This excess is then removed under vacuum to drive the reaction to completion.

    • Inefficient Removal of Byproducts: The condensation reaction (producing water or methanol) is an equilibrium process.[4] Failure to remove the byproduct will prevent the reaction from reaching high conversion.

      • Solution: Ensure your reaction setup has a high-efficiency vacuum system capable of reaching pressures below 100 Pa (1 mbar). A powerful vacuum pump, wide-bore tubing, and efficient stirring to increase surface area are crucial during the final polycondensation stage.

    • Suboptimal Reaction Temperature/Time: Insufficient thermal energy or reaction time will result in an incomplete reaction. Conversely, excessively high temperatures can trigger degradation.[5]

      • Solution: Employ a two-stage heating profile. The first stage (esterification) is typically conducted at a lower temperature (190–220°C) under a nitrogen blanket to form oligomers. The second stage (polycondensation) involves gradually increasing the temperature (250–280°C) while applying a high vacuum.[6] Extend the reaction time until the desired melt viscosity is achieved.

    Troubleshooting Workflow: Low Molecular Weight

    Here is a logical workflow to diagnose the cause of low molecular weight polymer.

    G start Low Molecular Weight Observed q1 Were monomers rigorously dried? start->q1 a1_no Dry monomers under vacuum. Re-run experiment. q1->a1_no a1_yes Yes q1->a1_yes q2 Was stoichiometry precise? (Account for diol loss) a1_yes->q2 a2_no Recalculate stoichiometry. Use slight diol excess. Re-run experiment. q2->a2_no a2_yes Yes q2->a2_yes q3 Was a high vacuum (<100 Pa) achieved and maintained? a2_yes->q3 a3_no Check vacuum pump, seals, and tubing. Improve stirring. q3->a3_no a3_yes Yes q3->a3_yes q4 Was the reaction time and temperature profile optimal? a3_yes->q4 a4_no Optimize temperature ramp and extend final reaction time. q4->a4_no a4_yes Yes q4->a4_yes end Issue persists. Consider catalyst deactivation or thermal degradation. q4->end

    Caption: Decision tree for troubleshooting low molecular weight.

    Q2: The polymer is discolored (yellow, brown, or gray). How can I prevent this?

    Discoloration is a clear indicator of undesirable side reactions, typically thermal or oxidative degradation.

    Immediate Cause: Formation of chromophores in the polymer backbone.

    Root Cause Analysis & Solutions:

    • Oxidative Degradation: Trace amounts of oxygen present at high temperatures can lead to the formation of hydroperoxides, which decompose into radicals that cause chain scission and form colored byproducts.[7]

      • Solution: Maintain a constant, positive pressure of high-purity inert gas (Nitrogen or Argon) throughout the entire esterification stage. Ensure the system is leak-proof. Incorporate a small amount (0.05-0.1 wt%) of antioxidants. A combination of a primary antioxidant (e.g., hindered phenols like Irganox 1010) and a secondary antioxidant (e.g., phosphites like Irgafos 168) is often most effective.[7]

    • Thermal Degradation of Monomers/Polymer: The sulfonate group itself can be a point of thermal instability. At very high temperatures (>280-300°C), desulfonation or other decomposition pathways can occur.[8] Isophthalic acid moieties can also undergo decarboxylation at temperatures above 350°C, though this is less likely under typical polycondensation conditions.[9]

      • Solution: Carefully control the reaction temperature. Avoid exceeding 280°C during polycondensation unless absolutely necessary. Use a catalyst that allows for lower reaction temperatures or shorter reaction times.

    • Catalyst Residues: Certain catalysts, particularly some titanium compounds, can cause yellowing if used at high concentrations or if they are not properly stabilized.[10][11]

      • Solution: Optimize the catalyst concentration to the lowest effective level. Consider using catalysts known for producing polymers with good color, such as certain antimony or germanium compounds. Add phosphorus-based stabilizers (e.g., trimethyl phosphate) at the end of the esterification stage to chelate and deactivate catalyst residues.[6]

    Q3: My reaction mixture became extremely viscous prematurely, or the final product is an insoluble gel. What happened?

    Gelation indicates the formation of a cross-linked polymer network. While desirable in thermosets, it is a catastrophic side reaction in thermoplastic polyester synthesis.

    Immediate Cause: Formation of covalent cross-links between polymer chains, leading to an infinite molecular weight network.

    Root Cause Analysis & Solutions:

    • Polyfunctional Impurities: The most common cause is the presence of impurities with more than two functional groups (e.g., glycerol or trimellitic acid) in your monomers.

      • Solution: Use the highest purity monomers available. If necessary, recrystallize the diol and diacid components before use. Verify monomer purity via techniques like DSC (for melting point) or titration.

    • Catalyst-Induced Side Reactions: Some aggressive catalysts, especially strong Brønsted acids, can promote side reactions like etherification of diols (forming a flexible ether linkage and also consuming hydroxyl groups, which unbalances stoichiometry) or other condensation reactions that can lead to branching.[12][13]

      • Solution: Avoid strong acid catalysts. Opt for transesterification catalysts like antimony(III) oxide, zinc acetate, or titanium(IV) butoxide. The choice of catalyst can be critical in suppressing side reactions.[14]

    • Ionic Aggregation vs. Covalent Gelation: The strong ionic interactions from the sulfonate groups in DSMI can cause significant increases in melt viscosity due to the formation of physical "cross-links" or ionic clusters.[3][15] This can be mistaken for chemical gelation.

      • Solution: Differentiate between the two. A polymer with high viscosity from ionic aggregation should still be soluble in a suitable solvent (e.g., a mixture of phenol/tetrachloroethane or m-cresol). A true covalently cross-linked gel will only swell but not dissolve. If it is ionic aggregation, this is an intrinsic property of the ionomer; adjusting the DSMI content can modulate this effect.

    Q4: Analytical characterization (NMR, TGA) suggests side products or degradation. What are the likely culprits?

    Spectroscopic and thermal analysis can reveal subtle side reactions that may not be visually apparent.

    Immediate Cause: The presence of unexpected chemical structures or thermal decomposition events.

    Root Cause Analysis & Potential Side Products:

    • Hydrolysis: If water is not scrupulously excluded, ester bonds can cleave.

      • Signature: In ¹H NMR, this can lead to an increase in the signal for carboxylic acid end-groups. In GPC, it results in a lower molecular weight or a shoulder on the low-MW side of the distribution.[16]

    • Decarboxylation: High temperatures can cause the loss of CO₂ from a carboxyl end group.[9][17]

      • Signature: This is harder to detect directly in the final polymer but can lead to chain termination, limiting molecular weight. Evolved gas analysis coupled with TGA can detect CO₂ release during a controlled heating ramp.[18]

    • Desulfonation: The C-S bond of the sulfonate group can cleave at elevated temperatures.[8]

      • Signature: TGA-MS or Pyrolysis-GC/MS would be the best techniques to detect the evolution of SO₂ at high temperatures.[19] This degradation step often occurs between 450-650°C but can begin earlier depending on the polymer structure.[8]

    • Transesterification (Intramolecular): "Back-biting" reactions can occur where a hydroxyl end-group attacks an ester linkage along its own chain, leading to the formation of cyclic oligomers.[10]

      • Signature: GPC analysis may show distinct peaks at the low molecular weight end corresponding to these cyclic species. MALDI-TOF MS is also excellent for identifying these specific structures.

    Key Analytical Techniques for Side Reaction Analysis
    Analytical TechniqueInformation ProvidedPotential Side Reaction Detected
    ¹H NMR Polymer composition, end-group analysis, tacticity.[16]Hydrolysis (new end-groups), incorrect monomer incorporation.
    GPC/SEC Molecular weight (Mn, Mw), polydispersity index (PDI).[16]Chain scission (hydrolysis), formation of cyclic oligomers.
    DSC Glass transition (Tg), melting point (Tm), crystallinity (Xc).[18]Changes in polymer microstructure, presence of impurities.
    TGA Thermal stability, decomposition temperature.[18]General degradation, desulfonation (if coupled with MS/FTIR).
    FTIR Identification of functional groups.[18]Gross changes like oxidation (C=O stretch changes), hydrolysis (broad -OH).
    Pyrolysis-GC/MS Identification of thermal breakdown products.[19]Definitive identification of desulfonation (SO₂) and decarboxylation (CO₂) products.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What are the critical monomer purification steps for Disodium 5-methylisophthalate (DSMI)?

    Monomer purity is non-negotiable for achieving high molecular weight. DSMI, as an ionic compound, requires specific attention.

    • Source Purity: Start with the highest grade commercially available.

    • Recrystallization: If purity is suspect, a recrystallization from a water/ethanol mixture can be effective for removing organic impurities.

    • Drying: This is the most critical step. As a salt, DSMI is hygroscopic. It must be thoroughly dried under vacuum at an elevated temperature (e.g., 80-120°C) for at least 24 hours or until its weight is constant.

    • Storage: Store the dried monomer in a vacuum desiccator over a high-capacity desiccant like phosphorus pentoxide (P₂O₅). Do not open it to the atmosphere until immediately before use.

    Q2: How does the choice of catalyst affect side reactions in this system?

    The catalyst not only determines the reaction rate but also influences the reaction pathway and selectivity.[10]

    • Acid Catalysts (e.g., p-TSA, H₂SO₄): While effective for esterification, strong acids can promote undesirable side reactions like the etherification of diols and can cause degradation and discoloration at high polycondensation temperatures.[12][13] They are generally not recommended for the high-temperature polycondensation stage.

    • Metal-Based Catalysts (Antimony, Tin, Titanium, Zinc): These are the most common catalysts for transesterification and polycondensation.[11]

      • Antimony (e.g., Sb₂O₃): A widely used, effective catalyst, but it has toxicity concerns.

      • Titanium (e.g., Ti(OBu)₄): Very active, allowing for lower temperatures or shorter times, but can cause yellowing if not properly stabilized.[11]

      • Zinc (e.g., Zn(OAc)₂): A good catalyst that often results in less discoloration compared to titanium.[14]

    • Self-Catalysis: In some cases, the sulfonic acid groups (if starting from the acid form of the monomer) can catalyze the polyesterification without the need for additional catalysts, especially at lower temperatures.[15]

    Q3: What is the role of the sulfonate group in potential side reactions?

    The sodium sulfonate group is relatively stable under typical polycondensation conditions but introduces unique behaviors.

    • Thermal Stability: The C-SO₃Na bond is thermally stable up to high temperatures, but desulfonation is a known degradation pathway for sulfonated aromatic polymers, typically initiated by a protodesulfonation mechanism.[8] Keeping the system anhydrous and avoiding acidic conditions helps maximize its stability.

    • Ionic Interactions: The primary "side effect" of the sulfonate group is not a chemical reaction but the strong ionic aggregation it causes in the polymer melt.[3] This dramatically increases viscosity, which can make processing and byproduct removal more difficult.

    • Catalyst Interaction: The polar sulfonate group could potentially interact with or partially deactivate certain metal catalysts.[20] This may necessitate slightly higher catalyst loadings compared to non-ionic polyester systems.

    Q4: Which analytical techniques are best for confirming the successful incorporation of DSMI?

    Confirming that the ionic monomer is part of the polymer chain, rather than just a physical blend, is crucial.

    • ¹H NMR Spectroscopy: This is the most direct method. The aromatic protons on the isophthalate ring will have a unique chemical shift and splitting pattern that can be clearly identified and integrated to quantify the molar percentage of DSMI in the copolymer.[21]

    • FTIR Spectroscopy: The characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (S=O) can be observed in the region of 1000-1200 cm⁻¹.

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of sulfur and sodium on a purified polymer sample, providing elemental confirmation of incorporation.

    Section 3: Protocols & Methodologies

    Protocol 1: General Two-Stage Melt Polycondensation

    This protocol is a general starting point for synthesizing a copolyester using DSMI, a primary diacid (e.g., terephthalic acid, TPA), and a diol (e.g., ethylene glycol, EG).

    Materials:

    • Disodium 5-methylisophthalate (DSMI), dried

    • Terephthalic acid (TPA)

    • Ethylene Glycol (EG)

    • Catalyst (e.g., Antimony(III) oxide, 200-300 ppm)

    • Stabilizer (e.g., Trimethyl phosphate, ~100 ppm)

    Procedure:

    • Charging the Reactor: Charge the TPA, DSMI, and ethylene glycol (in 1.4:1 molar ratio of total diol to total diacid) into a pre-dried glass or stainless-steel reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet leading to a condenser.

    • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow nitrogen flow.

    • Esterification Stage:

      • Begin stirring and heat the reactor to ~190°C. The monomers will form a slurry.

      • Gradually increase the temperature to 220-240°C over 2-3 hours. Water will begin to distill off as the esterification reaction proceeds.

      • Continue this stage until ~90% of the theoretical amount of water has been collected.

    • Catalyst/Stabilizer Addition: Cool the reactor slightly (to ~200°C). Add the catalyst and stabilizer as a slurry in a small amount of ethylene glycol.

    • Polycondensation Stage:

      • Gradually increase the temperature to 260-280°C.

      • Simultaneously, slowly reduce the pressure in the reactor from atmospheric pressure to <100 Pa (<1 mbar) over about 1 hour. This must be done gradually to avoid excessive foaming of the oligomer melt.

      • Observe the distillation of excess ethylene glycol.

      • Continue the reaction under high vacuum and high temperature for 2-4 hours. The progress of the reaction can be monitored by the increase in torque on the mechanical stirrer, which corresponds to the increase in melt viscosity.

    • Termination and Extrusion: Once the desired viscosity is reached, stop the reaction by breaking the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath to quench it and form a strand. Pelletize the strand for analysis.

    Polymerization Reaction and Key Side Reactions

    The following diagram illustrates the desired reaction pathway versus the most common side reactions to avoid.

    G cluster_main Desired Polycondensation Pathway cluster_side Potential Side Reactions Monomers DSMI + Diacid + Diol Oligomers Low MW Oligomers + H₂O / MeOH Monomers->Oligomers Esterification (190-220°C, N₂) Polymer High MW Polyester Oligomers->Polymer Polycondensation (260-280°C, Vacuum) Hydrolysis Hydrolysis (Chain Cleavage) Oligomers->Hydrolysis High Temp, O₂, H₂O Degradation Discoloration & Chain Scission Polymer->Degradation High Temp, O₂, H₂O Polymer->Hydrolysis High Temp, O₂, H₂O Decarboxylation Decarboxylation (Chain Termination) Polymer->Decarboxylation High Temp, O₂, H₂O

    Caption: Main reaction pathway vs. potential side reactions.

    References

    • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (2017). Polymers (Basel). [Link]

    • ANALYSIS OF SULFONATED POLYESTERS VIA PYROLYSIS-GC/MS AND TGA METHODS. (n.d.). JKU. [Link]

    • Synthesis of Polyester Containing Ionic Comonomer through Interfacial Polymerization. (n.d.). Polymers and Polymer Composites. [Link]

    • Synthesis of Thermally Stable Polyesters. (2012). IntechOpen. [Link]

    • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. (1994). Chemistry of Materials. [Link]

    • Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. (2000). Journal of the American Chemical Society. [Link]

    • Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate. (2022). The FEBS Journal. [Link]

    • Synthesis of rigid biobased polyesters. (n.d.). UvA-DARE (Digital Academic Repository). [Link]

    • Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016). Pure. [Link]

    • Transesterification. (n.d.). Wikipedia. [Link]

    • The transesterification mechanisms of polyester: a intermolecular... (n.d.). ResearchGate. [Link]

    • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). MDPI. [Link]

    • Crystallization Behavior of Copolyesters Containing Sulfonates. (2024). MDPI. [Link]

    • (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (2017). ResearchGate. [Link]

    • Enhanced Polyester Degradation through Transesterification with Salicylates. (2021). Journal of the American Chemical Society. [Link]

    • Recyclable and Degradable Ionic-Substituted Long-Chain Polyesters. (2023). ACS Publications. [Link]

    • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. (2024). RSC Publishing. [Link]

    • Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization. (n.d.). PMC. [Link]

    • Hydrothermal stability of aromatic carboxylic acids. (n.d.). Request PDF - ResearchGate. [Link]

    • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). PMC. [Link]

    • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. (2017). MDPI. [Link]

    • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). PMC - NIH. [Link]

    • Sulfonated polyester and process therewith. (2004).
    • Highly Sulfonated Poly(phenylene sulfone): Preparation and Stability Issues. (2009). Macromolecules - ACS Publications. [Link]

    • Method for the prevention of hydrolysis of polyesterification catalysts. (1984).
    • Preparation of isophthalic acid. (1950).
    • Top Analytical Techniques for Characterizing Custom Polymers. (2024). ResolveMass Laboratories Inc.. [Link]

    • Syntheses of monomers containing hydrophilic sulfonate groups and waterborne polyester resins based on them. (2014). Request PDF - ResearchGate. [Link]

    • Polymer Analysis Techniques & Methods. (2024). ResolveMass Laboratories Inc.. [Link]

    • Decarboxylation-Triggered Polymer Deconstruction. (2022). PMC - NIH. [Link]

    • Preparation, Reaction Kinetics, and Properties of Polyester Foams Using Water Produced by the Reaction as a Foaming Agent. (2024). MDPI. [Link]

    • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. (2022). PMC. [Link]

    • In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve? (2014). ResearchGate. [Link]

    • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (n.d.). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

    • Some advices for purifying a polymer ? (2023). ResearchGate. [Link]

    • Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. (2020). MDPI. [Link]

    • Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization. (2022). ACS Catalysis. [Link]

    • (PDF) Automated Polymer Purification Using Dialysis. (2020). ResearchGate. [Link]

    • Polymer Chemistry. (n.d.). RSC Publishing. [Link]

    • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. (2024). RSC Publishing. [Link]

    • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). SciELO. [Link]

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    Troubleshooting

    Technical Support Center: Troubleshooting Low Molecular Weight in Polycondensation Reactions

    Welcome to the technical support center for polycondensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low molecula...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for polycondensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low molecular weight polymers. The following question-and-answer format provides in-depth, experience-based insights to help you achieve your target molecular weights.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Q1: I've followed my standard procedure, but my last batch of polymer has a significantly lower molecular weight. What are the most common culprits?

    Low molecular weight in polycondensation is a frequent challenge, often stemming from a few key areas. The most common causes are impurities in monomers, inaccurate stoichiometry, inefficient removal of condensation byproducts (like water), non-optimal reaction conditions, and issues with the catalyst.[1][2][3] Any of these can prematurely stop the polymer chain from growing. A methodical troubleshooting approach is essential to pinpoint the exact cause.

    Here is a logical workflow to begin your investigation:

    Troubleshooting_Workflow A Low Molecular Weight Observed B Verify Monomer Purity & Stoichiometry A->B C Re-purify Monomers / Adjust Stoichiometry B->C Issue Found D Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) B->D Purity/Stoichiometry OK L High Molecular Weight Achieved C->L E Seal System / Improve Vacuum Pump D->E Leaks Found F Optimize Byproduct Removal D->F Setup OK E->L G Increase Vacuum / Improve Stirring F->G Inefficient Removal H Review Catalyst Activity & Concentration F->H Removal Efficient G->L I Use Fresh Catalyst / Optimize Concentration H->I Issue Found J Adjust Temperature & Reaction Time H->J Catalyst OK I->L K Increase Temperature / Time & Monitor Viscosity J->K Needs Adjustment J->L Optimized K->L

    Caption: Troubleshooting workflow for low molecular weight polymer.

    Q2: How critical is monomer purity, and what are the recommended purification methods?

    Monomer purity is of utmost importance for achieving high molecular weight polymers.[2] Even small amounts of monofunctional impurities can act as chain terminators, drastically limiting the final molecular weight.[3][4] It is recommended to use monomers with a purity of at least 99%.[1]

    Troubleshooting Steps & Recommendations:

    • Verify Purity: Always confirm the purity of monomers as stated by the supplier. If the purity is uncertain or the material has been stored for an extended period, purification is advised.[5]

    • Purification Protocol: Recrystallization is a common and effective method for purifying many diol and diacid monomers.

    Experimental Protocol: Monomer Recrystallization

    • Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Dissolution: Dissolve the monomer in the minimum amount of hot solvent to create a saturated solution.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

    • Isolation: Collect the crystals using vacuum filtration.

    • Washing: Wash the crystals with a small volume of cold solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.[1]

    Q3: My stoichiometry is carefully measured, but I still get low molecular weight. What could be going wrong?

    Achieving a precise 1:1 stoichiometric ratio of functional groups is fundamental to obtaining high molecular weight in polycondensation reactions.[6][7] Any deviation from this balance will limit the extent of polymerization, as described by the Carothers equation.[8][9]

    The Carothers Equation and Its Implications

    The number-average degree of polymerization (Xn) is highly sensitive to both the stoichiometric ratio (r) of the monomers and the extent of reaction (p).

    • For a stoichiometric ratio r < 1: Xn = (1 + r) / (1 + r - 2rp)

    • As the reaction approaches completion (p → 1): Xn = (1 + r) / (1 - r)

    This relationship demonstrates that even a small stoichiometric imbalance significantly limits the maximum achievable molecular weight.[8][10] For instance, a 1% excess of one monomer (r = 0.99) limits the degree of polymerization to a maximum of 199.[8]

    Potential Sources of Stoichiometric Imbalance:

    • Weighing Errors: Inaccurate balances or transfer losses can introduce errors.

    • Volatile Monomers: Loss of a more volatile monomer during reaction setup or the initial heating phase.

    • Side Reactions: Undesired reactions can consume one type of functional group, creating an imbalance.[11]

    • Impurities: Reactive impurities in the monomers can throw off the intended 1:1 ratio.

    Stoichiometric Ratio (r) Maximum Degree of Polymerization (Xn)
    1.000
    0.9991999
    0.995399
    0.990199
    0.95039

    Troubleshooting Steps:

    • Re-calibrate Balance: Ensure your weighing equipment is accurate.

    • Careful Transfer: Account for any material loss during transfer to the reaction vessel.

    • Monomer Volatility: If one monomer is significantly more volatile, consider adding a slight excess or charging the reactor in a way that minimizes loss.

    • End-Group Analysis: Titrate the functional end groups of your monomers before the reaction to confirm their concentration and adjust stoichiometry accordingly.

    Q4: How does the removal of the condensation byproduct affect molecular weight?

    Polycondensation reactions are typically equilibrium processes. The presence of the small molecule byproduct (e.g., water, methanol) will limit the extent of the reaction and, consequently, the molecular weight of the polymer.[12] According to Le Chatelier's principle, the continuous and efficient removal of this byproduct is necessary to drive the reaction toward the formation of high molecular weight polymer chains.

    Troubleshooting Steps:

    • High Vacuum: Ensure your vacuum system is capable of reaching and maintaining a high vacuum (typically <1 Torr) to effectively remove volatile byproducts.

    • Efficient Stirring: In melt polycondensation, high viscosity can trap byproducts.[13] Vigorous stirring creates a larger surface area and facilitates the diffusion and removal of the byproduct.

    • Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture can help carry away the byproduct.

    Byproduct_Removal cluster_0 Reaction Equilibrium A Monomers B Polymer + Byproduct A->B Polycondensation B->A Hydrolysis/Solvolysis C Byproduct Removal (Vacuum, Sparging) B->C

    Caption: Equilibrium nature of polycondensation.

    Q5: Could my reaction temperature and time be the issue?

    Yes, temperature and reaction time are critical parameters.[2]

    • Temperature: The temperature must be high enough to keep the monomers and the resulting polymer in a molten and mobile state, ensure a sufficient reaction rate, and facilitate the removal of the byproduct. However, excessively high temperatures can lead to side reactions like thermal degradation, which can limit molecular weight.[14]

    • Time: Polycondensation is a step-growth process, meaning high molecular weight polymers are only formed at very high conversions (>99%).[3] This often requires long reaction times.

    Typical Two-Stage Temperature Profile for Melt Polycondensation:

    • Esterification Stage: A lower temperature stage (e.g., 150-180°C) where the initial reaction occurs, and the bulk of the byproduct is removed at atmospheric pressure.[1]

    • Polycondensation Stage: A higher temperature stage (e.g., >200°C) under high vacuum to drive the reaction to completion and build high molecular weight chains.[13]

    Troubleshooting Steps:

    • Optimize Temperature: If you suspect side reactions, try lowering the temperature of the second stage. If the reaction is too slow, a modest increase in temperature may be beneficial.

    • Extend Reaction Time: Monitor the viscosity of the reaction mixture (e.g., via stirrer torque). If the viscosity is still increasing, the reaction has not yet reached its maximum molecular weight, and more time is needed.

    Q6: What if I suspect side reactions or need to stabilize the final molecular weight?

    Undesirable side reactions can severely limit the molecular weight.[11] These can include decarboxylation at high temperatures, oxidation if air leaks into the system, or cyclization.

    End-Capping to Control Molecular Weight

    In some cases, it is desirable to intentionally limit the molecular weight to achieve specific properties or to stabilize the polymer against further reaction. This is done through a process called end-capping .[7]

    Experimental Protocol: End-Capping

    • Introduce a Monofunctional Reagent: Add a controlled amount of a monofunctional reagent (a "chain stopper") to the reaction mixture.[7][15] For example, adding a small amount of a monocarboxylic acid to a polyesterification will cap the growing chains with non-reactive end groups.

    • Timing of Addition: The chain stopper can be added at the beginning of the reaction or towards the end to halt further polymerization.

    This technique is a powerful tool for achieving a target molecular weight and enhancing the stability of the final polymer.[16][17][18]

    References

    • Effect of Polycondensation Reaction Conditions on the Properties of Thermotropic Liquid‐Crystalline Copolyester. Taylor & Francis Online. [Link]

    • STEP-GROWTH (CONDENSATION) POLYMERIZATION. University of Rochester. [Link]

    • Polycondensation reactions. Farabi University. [Link]

    • Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. ACS Publications. [Link]

    • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega. [Link]

    • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. PMC. [Link]

    • Polycondensation and Polyaddition Reactions for Synthesis of NIPU. ACS Publications. [Link]

    • Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences. [Link]

    • Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. ResearchGate. [Link]

    • Polycondensation. kernd.de. [Link]

    • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. PMC. [Link]

    • Polymerization and polycondensation reactions. MEL Science. [Link]

    • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. ResearchGate. [Link]

    • How can we control the polycondensation(step growth) polymerization? ResearchGate. [Link]

    • Is stoichiometric imbalance in polymerization important if the process has an evaporation step? Chemistry Stack Exchange. [Link]

    • Endcapping. Grokipedia. [Link]

    • Step-growth polymerization. Wikipedia. [Link]

    • A Comprehensive Guide to Polymerization Techniques: Step-Growth vs Chain-Growth. LinkedIn. [Link]

    • Effect of Reaction Parameters on the Molecular Weights of Polymers Formed in a Suzuki Polycondensation. ElectronicsAndBooks. [Link]

    • Narrowing Molecular-Weight Distribution via Regulating the Prepolymers in Linear Polycondensation Reaction: Multiscale Simulation Study for the Case of Polyether Ether Ketone. ACS Publications. [Link]

    • Aggregation of Hydrophobically End-Capped Poly(ethylene oxide) in Aqueous Solutions. Fluorescence and Light-Scattering Studies. ACS Publications. [Link]

    • Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. MDPI. [Link]

    • Step-Growth Polymerization. The Gu Lab. [Link]

    • What is the purpose of the Carothers equation? Stack Exchange Chemistry. [Link]

    • Troubleshooting step growth polymerization. Reddit. [Link]

    • End-Capping Strategies for Triggering End-to-End Depolymerization of Polyglyoxylates. ACS Publications. [Link]

    • How to increase molecular weight via polycondensation? ResearchGate. [Link]

    • Carothers equation. Wikipedia. [Link]

    • An Exception to the Carothers Equation Caused by the Accelerated Chain Extension in a Pd/Ag Cocatalyzed Cross Dehydrogenative Coupling Polymerization. Journal of the American Chemical Society. [Link]

    • Kinetics of Step-Growth Polymerization. Chemistry LibreTexts. [Link]

    • STATISTICS OF LINEAR POLYCONDENSATION. University of Massachusetts Amherst. [Link]

    • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. YouTube. [Link]

    • Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints. PMC. [Link]

    • The Role of End-Capping in RP. LinkedIn. [Link]

    • Endcapping – Knowledge and References. Taylor & Francis. [Link]

    Sources

    Optimization

    Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from Disodium 5-methylisophthalate

    This technical support guide is designed for researchers, scientists, and drug development professionals working with polymers derived from Disodium 5-methylisophthalate. It provides in-depth troubleshooting advice and f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals working with polymers derived from Disodium 5-methylisophthalate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and characterization, with a focus on enhancing thermal stability.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

    Problem 1: My polymer exhibits a lower-than-expected decomposition temperature in Thermogravimetric Analysis (TGA).

    Several factors can contribute to reduced thermal stability. A systematic approach to troubleshooting is crucial for identifying the root cause.

    Potential Cause Explanation Recommended Solution
    Incomplete Polymerization Low molecular weight polymers generally possess lower thermal stability due to a higher concentration of chain ends, which can be more susceptible to degradation.Optimize polymerization conditions (time, temperature, monomer stoichiometry) to ensure high molecular weight. Consider monitoring the reaction viscosity or periodically taking samples for molecular weight analysis to determine when the reaction has reached completion.
    Residual Monomers or Solvents The presence of unreacted monomers or residual high-boiling-point solvents can plasticize the polymer and act as initiation sites for thermal degradation, leading to premature weight loss in TGA.Thoroughly purify the polymer after synthesis. This typically involves precipitation in a non-solvent followed by repeated washing. Dry the polymer under vacuum at a temperature below its glass transition temperature (Tg) for an extended period to remove all volatile residues.[1]
    Hydrolytic Degradation The ester or amide linkages in the polymer backbone are susceptible to hydrolysis, especially at elevated temperatures in the presence of water. The sodium sulfonate group can also attract moisture.Ensure all monomers and solvents are rigorously dried before polymerization. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Before TGA analysis, dry the polymer sample thoroughly in a vacuum oven.[1]
    Thermo-oxidative Degradation If the TGA is performed in the presence of oxygen (i.e., in an air atmosphere), thermo-oxidative degradation will occur at significantly lower temperatures compared to pyrolysis in an inert atmosphere.[1][2]To assess the inherent thermal stability of the polymer backbone, always perform TGA under an inert nitrogen or argon atmosphere.[1] Comparing results from both inert and oxidative atmospheres can also provide valuable insights into the degradation mechanism.
    Presence of Catalyst Residues Certain polymerization catalysts, particularly some metal-based catalysts, can remain in the final polymer and potentially catalyze degradation reactions at elevated temperatures.[3]If a catalyst is used, select one that is known for high efficiency and minimal side reactions.[4] Implement a post-polymerization purification step specifically designed to remove catalyst residues, such as washing with a chelating agent solution or specific solvents.

    Problem 2: My Differential Scanning Calorimetry (DSC) thermogram shows a broad melting peak or unexpected thermal events.

    The thermal transitions observed in DSC provide critical information about the polymer's morphology and purity.

    Potential Cause Explanation Recommended Solution
    Broad Molecular Weight Distribution A wide range of polymer chain lengths will result in a broad melting temperature range, as smaller crystals melt at lower temperatures.[5]Optimize the polymerization process to achieve a narrower molecular weight distribution. Techniques like fractional precipitation can be used to isolate polymer fractions with more uniform chain lengths for analysis.
    Presence of Impurities Unreacted monomers, oligomers, or other impurities can disrupt the crystalline structure of the polymer, leading to a broadened and depressed melting peak.Ensure high purity of monomers before polymerization. Thoroughly purify the final polymer to remove any low molecular weight species.
    "Cold Crystallization" For semi-crystalline polymers, amorphous regions can gain enough mobility upon heating above the glass transition temperature (Tg) to arrange into crystalline structures. This "cold crystallization" appears as an exothermic peak before the endothermic melting peak.This is an inherent property of some semi-crystalline polymers and not necessarily a problem. To understand the sample's "as-synthesized" crystallinity, analyze the first heating scan.[5] To erase the thermal history, heat the sample above its melting point, cool it at a controlled rate, and then perform a second heating scan.
    Complex Thermal History The processing and storage conditions of the polymer can significantly affect its crystalline structure and, consequently, its DSC thermogram.To obtain reproducible DSC results that reflect the inherent properties of the material, it is crucial to establish a consistent thermal history. A standard "heat-cool-heat" cycle in the DSC is recommended to erase previous thermal history and observe the material's behavior under controlled conditions.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the thermal stability of polymers derived from Disodium 5-methylisophthalate.

    Q1: What is the role of the methyl and sodium sulfonate groups in the thermal stability of these polymers?

    The methyl and sodium sulfonate groups on the isophthalate ring have distinct and somewhat opposing effects on the thermal properties of the resulting polymers.

    • Methyl Group (-CH₃): The electron-donating methyl group can slightly increase the electron density in the aromatic ring. However, its primary influence is steric. The presence of the methyl group can disrupt the symmetry and close packing of polymer chains, which may lead to a lower melting point and crystallinity compared to polymers from unsubstituted isophthalates. This disruption can sometimes improve solubility. From a thermal stability perspective, the C-H bonds in the methyl group can be susceptible to oxidation at high temperatures, potentially acting as initiation sites for degradation, especially in an oxidative atmosphere.[6]

    • Sodium Sulfonate Group (-SO₃Na): The ionic sulfonate group introduces strong intermolecular forces (ionic interactions). This has several consequences:

      • Increased Glass Transition Temperature (Tg): The strong ionic interactions restrict segmental motion of the polymer chains, leading to a higher Tg.[7]

      • Decreased Crystallinity: The bulky, ionic nature of the sulfonate group significantly disrupts chain packing, often leading to amorphous or semi-crystalline polymers.[7]

      • Complex Effect on Decomposition Temperature: The sulfonate group itself can be a point of thermal instability. Desulfonation, or the cleavage of the carbon-sulfur bond, can occur at elevated temperatures, often initiating the degradation process.[8][9] However, the ionic crosslinks formed by the sodium sulfonate groups can also stabilize the polymer matrix at higher temperatures, delaying bulk degradation.[8] The overall effect depends on the specific polymer structure and the degradation atmosphere. It is known that exchanging the proton in a sulfonic acid group with a cation can enhance thermal stability by inhibiting desulfonation reactions.[10]

    Q2: How can I strategically enhance the thermal stability of my polymer?

    Several well-established strategies can be employed to improve the thermal performance of polymers derived from Disodium 5-methylisophthalate.

    G Copolymerization Copolymerization Rigidity Rigidity Copolymerization->Rigidity Incorporate rigid monomers EndCapping EndCapping ReactiveEnds ReactiveEnds EndCapping->ReactiveEnds Terminate chains with stable groups Nanocomposites Nanocomposites Barrier Barrier Nanocomposites->Barrier Disperse nanoparticles (e.g., clay) Crosslinking Crosslinking Mobility Mobility Crosslinking->Mobility Introduce covalent bonds between chains

    Caption: Strategies and mechanisms for enhancing polymer thermal stability.

    • Copolymerization: Incorporating more rigid aromatic monomers, such as those derived from terephthalic acid or other biphenyl structures, into the polymer backbone can significantly increase thermal stability.[1][11] These rigid units restrict thermal motion and require more energy for bond scission.

    • End-Capping: Polymer chain ends are often less stable and can initiate thermal degradation. "Capping" these ends with monofunctional reagents can block these reactive sites and improve overall stability.[1][12] This is a particularly effective strategy for preventing "back-biting" or unzipping depolymerization reactions.[12]

    • Incorporation of Nanoparticles: Dispersing a small amount of nanoparticles, such as nanoclays (e.g., montmorillonite) or metal oxides, into the polymer matrix can enhance thermal stability.[1] These nanoparticles can act as a physical barrier, hindering the diffusion of volatile degradation products and promoting the formation of a protective char layer.[1]

    • Crosslinking: Creating covalent bonds between polymer chains restricts their thermal motion and increases the energy required for decomposition.[1] This can be achieved by including a small amount of a trifunctional monomer during polymerization or through a post-polymerization crosslinking reaction.[1]

    Q3: What are the standard analytical techniques for assessing the thermal stability of my polymers?

    A combination of thermal analysis techniques is typically used to provide a comprehensive understanding of a polymer's thermal properties.

    • Thermogravimetric Analysis (TGA): This is the primary technique for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] Key parameters obtained from a TGA curve include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate.

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[14][15] It is used to determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[15] While not a direct measure of decomposition, a high Tg often correlates with good thermal stability as it indicates restricted chain mobility.

    G PolymerSample Polymer Sample TGA TGA PolymerSample->TGA DSC DSC PolymerSample->DSC TGA_Data TGA_Data TGA->TGA_Data Measures Mass Change DSC_Data DSC_Data DSC->DSC_Data Measures Heat Flow

    Caption: Standard workflow for polymer thermal analysis.

    Experimental Protocols

    Protocol 1: Standard Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

    • Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature approximately 20 °C below its Tg for at least 24 hours.

    • Instrument Setup:

      • Use a clean, tared TGA pan (typically platinum or alumina).

      • Place 5-10 mg of the dried polymer sample into the pan.

      • Place the pan in the TGA instrument.

    • Experimental Conditions:

      • Atmosphere: Purge the furnace with an inert gas (high purity nitrogen or argon) at a flow rate of 20-50 mL/min.

      • Temperature Program:

        • Equilibrate the sample at 30 °C.

        • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min or 20 °C/min.[13] A consistent heating rate is crucial for comparing results across different samples.

    • Data Analysis:

      • Plot the percentage of initial mass versus temperature.

      • Determine the onset decomposition temperature (Tonset), often defined by the intersection of the baseline tangent and the tangent at the point of maximum mass loss.

      • Determine the temperature at which 5% or 10% mass loss occurs (Td5% or Td10%), which is a common metric for comparing thermal stability.

    Protocol 2: Standard Differential Scanning Calorimetry (DSC) for Thermal Transitions

    • Sample Preparation: Dry the polymer sample as described in the TGA protocol.

    • Instrument Setup:

      • Use a clean, empty aluminum DSC pan and lid as a reference.

      • Weigh 5-10 mg of the dried polymer sample into another aluminum pan and hermetically seal it.

    • Experimental Conditions (Heat-Cool-Heat Cycle):

      • First Heating Scan:

        • Equilibrate at a low temperature (e.g., 25 °C).

        • Ramp the temperature to well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min. This scan provides information on the sample's "as-is" state.

      • Cooling Scan:

        • Cool the sample from the maximum temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min). This creates a uniform thermal history.

      • Second Heating Scan:

        • Ramp the temperature again at 10 °C/min. This scan reveals the inherent thermal transitions of the material, free from its previous thermal history.

    • Data Analysis:

      • Analyze the second heating scan to determine the glass transition temperature (Tg), observed as a step change in the heat flow baseline.[15]

      • Identify the melting temperature (Tm) as the peak of the endothermic melting event.[15]

      • If present, identify the crystallization temperature (Tc) from the cooling scan as the peak of the exothermic crystallization event.[15]

    References

    • TA Instruments. (n.d.). Modulated DSC Paper #6 Measurement of Initial Crystallinity in Semi-crystalline Polymers. Retrieved from [Link]

    • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved from [Link]

    • Linseis. (n.d.). Amorphous vs. semi-crystalline polymers: standard-compliant DSC measurement according to ISO 11357 & ASTM D3418. Retrieved from [Link]

    • Martins, P. S., et al. (2003). Synthesis in Pilot Plant Scale and Physical Properties of Sulfonated Polystyrene. Journal of the Brazilian Chemical Society. Retrieved from [Link]

    • ResearchGate. (2021). Improving the thermal stability of poly(cyclohexylene carbonate) by in situ end-capping. Retrieved from [Link]

    • Thermal Support. (n.d.). Better Means of Determining Polymer Crystallinities by DSC: Temperature Dependent Crystallinity Software. Retrieved from [Link]

    • ResearchGate. (2009). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Retrieved from [Link]

    • DTIC. (n.d.). isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. Retrieved from [Link]

    • TA Instruments. (n.d.). Semi-Crystalline Thermoplastic Analysis Using the Discovery X3 DSC. Retrieved from [Link]

    • RIT Digital Institutional Repository. (1992). Substituted aromatic polyesters: Degradation studies. Retrieved from [Link]

    • Pure. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Retrieved from [Link]

    • ResearchGate. (n.d.). Effects of sulfonation process on thermal behavior and microstructure of sulfonated polysulfone membranes as a material for Proton Exchange Membrane (PEM). Retrieved from [Link]

    • ResearchGate. (2017). Why SO3H-functionalized polymers often exhibit low thermal stability?. Retrieved from [Link]

    • RIT Digital Institutional Repository. (1992). Substituted aromatic polyesters: Degradation studies. Retrieved from [Link]

    • National Institutes of Health. (2021). Sustainable aromatic polyesters with 1,5-disubstituted indole units. Retrieved from [Link]

    • MDPI. (2021). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Retrieved from [Link]

    • ResearchGate. (n.d.). TGA thermograms of the PCHDMN polyesters. Retrieved from [Link]

    • ResearchGate. (n.d.). TGA and DTG profiles of PBABI copolyesters. Retrieved from [Link]

    • Google Patents. (n.d.). Reduction of acidity of polyesters by melt reaction endcapping.
    • Royal Society of Chemistry. (2022). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Retrieved from [Link]

    • Journal of Materials and Environmental Science. (2015). New aromatic-aliphatic co-polyesters: Effect of the Structural Characteristic on the thermal Properties. Retrieved from [Link]

    • Asian Publication Corporation. (n.d.). Thermogravimetric Analysis of 2,3-Butadiene Based Random Block Copolyesters. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Strategies for Controlling the Morphology of Disodium 5-methylisophthalate-based MOFs

    Welcome to the technical support center for the synthesis and morphological control of Metal-Organic Frameworks (MOFs) derived from disodium 5-methylisophthalate. This guide is designed for researchers, scientists, and d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis and morphological control of Metal-Organic Frameworks (MOFs) derived from disodium 5-methylisophthalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth, field-proven insights into controlling the crystal morphology of these advanced materials.

    I. Frequently Asked Questions (FAQs)

    Q1: My synthesis yields an amorphous powder instead of crystalline MOFs. What are the likely causes and how can I fix this?

    A1: The formation of amorphous material instead of crystalline MOFs is a common issue that often points to problems with nucleation and crystal growth kinetics. Several factors could be at play:

    • Incorrect Reagent Stoichiometry: An improper metal-to-ligand ratio can prevent the formation of the desired crystalline phase.[1] It is crucial to ensure precise measurement and stoichiometry of the disodium 5-methylisophthalate and the metal salt.

    • Rapid Precipitation: If the reaction proceeds too quickly, nucleation may dominate over crystal growth, leading to the formation of an amorphous precipitate. To address this, consider the following adjustments:

      • Lower the reaction temperature: Reducing the temperature can slow down the reaction kinetics, allowing more time for ordered crystal growth.[2]

      • Use a co-solvent system: Introducing a co-solvent can modify the solubility of the precursors and temper the reaction rate.

      • Slow addition of reagents: Instead of mixing all reagents at once, try a slow, dropwise addition of one precursor solution to the other with vigorous stirring.

    • pH of the Reaction Mixture: The pH of the synthesis solution is critical for the deprotonation of the linker and the coordination with the metal ions.[3] Ensure the pH is within the optimal range for the specific MOF you are synthesizing. You may need to add a base or an acid to adjust the pH.

    • Presence of Impurities: Impurities in the reagents or solvent can interfere with the crystallization process. Always use high-purity reagents and solvents.

    Q2: I've successfully synthesized the MOF, but the crystals are too small (nanosized) for my application. How can I increase the crystal size?

    A2: Obtaining larger crystals requires shifting the balance from nucleation towards crystal growth. Here are several strategies to achieve this:

    • Increase the Reaction Temperature: Higher temperatures can promote crystal growth over nucleation, leading to larger crystals.[2] However, be cautious as excessively high temperatures can also lead to the formation of undesired phases.[1][4]

    • Decrease the Reagent Concentration: Lowering the concentration of the metal salt and the linker can reduce the number of nucleation events, allowing the existing nuclei to grow into larger crystals.

    • Introduce a Modulator: Modulators are molecules that compete with the organic linker for coordination to the metal centers.[5][6][7][8] This competition slows down the rate of framework assembly, favoring the growth of larger, more well-defined crystals.[5][7] Common modulators include monocarboxylic acids like acetic acid or benzoic acid.[7][9] The concentration of the modulator is a critical parameter that needs to be optimized.[5][7]

    • Solvent System Optimization: The choice of solvent can significantly impact crystal size.[10] Solvents with different polarities and coordinating abilities can influence the solubility of the precursors and the kinetics of MOF formation. Experiment with different solvents or solvent mixtures to find the optimal conditions for growing larger crystals.

    Q3: The morphology of my MOF crystals is inconsistent between batches. How can I improve reproducibility?

    A3: Achieving batch-to-batch consistency in MOF synthesis requires strict control over all reaction parameters. Here's a checklist to ensure reproducibility:

    • Precise Control of Reaction Parameters:

      • Temperature: Use a temperature-controlled reaction vessel (e.g., an oil bath or a programmable reactor) to maintain a constant and uniform temperature throughout the synthesis.

      • Time: The reaction time can influence the final crystal size and morphology. Ensure the reaction is allowed to proceed for the same duration in every batch.

      • Stirring Rate: The stirring rate affects mass transport and can influence nucleation and crystal growth.[1] Use a calibrated magnetic stirrer or overhead stirrer to maintain a consistent mixing speed.

    • Purity of Reagents and Solvents: As mentioned earlier, impurities can have a significant impact on the outcome of the synthesis. Use reagents and solvents of the same high purity for every batch.

    • Standardized Operating Procedure (SOP): Develop a detailed SOP that outlines every step of the synthesis process, from reagent preparation to product isolation and drying. Adhering to a strict SOP will minimize variations between batches.

    • Characterization of Starting Materials: Ensure the starting materials, particularly the disodium 5-methylisophthalate and the metal salt, are well-characterized and consistent in terms of purity and hydration state.

    II. Troubleshooting Guide

    This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

    Problem 1: Formation of an Interpenetrated Framework Instead of the Desired Non-interpenetrated Structure

    Explanation: Interpenetration, where two or more independent frameworks grow through each other, is a common phenomenon in MOF synthesis. While sometimes desirable, it can be an unwanted side effect when a specific pore size and topology are required.

    Troubleshooting Steps:

    • Modify the Ligand-to-Metal Ratio: In some cases, adjusting the stoichiometry of the reactants can influence the degree of interpenetration.[1]

    • Employ a Bulky Modulator: The introduction of a sterically hindered modulator can physically block the formation of a second interwoven framework.[11][12][13]

    • Change the Solvent: The solvent can act as a template during crystallization.[10] Experimenting with different solvents, particularly those with larger molecules, may prevent interpenetration.

    • Lower the Reaction Temperature: Slower crystallization kinetics at lower temperatures can sometimes favor the formation of the non-interpenetrated phase.

    Problem 2: Broad Particle Size Distribution

    Explanation: A wide distribution of crystal sizes can be detrimental for applications that require uniform materials, such as in catalysis or for creating thin films. This issue often arises from uncontrolled nucleation events occurring throughout the synthesis.

    Troubleshooting Steps:

    • Introduce a Modulator: As discussed in the FAQs, modulators are highly effective in controlling nucleation and promoting uniform crystal growth, leading to a narrower particle size distribution.[7][9]

    • Optimize the Heating Profile: A two-step heating process can be beneficial. An initial lower temperature aging step can allow for a controlled number of nuclei to form, followed by a higher temperature step to promote their uniform growth.[14]

    • Microwave-Assisted Synthesis: This technique can provide rapid and uniform heating, leading to more homogeneous nucleation and a narrower particle size distribution.[15]

    • Seeded Growth: Introducing a small number of pre-synthesized seed crystals into the reaction mixture can promote the growth of these seeds rather than the formation of new nuclei, resulting in a more uniform product.

    Problem 3: Irregular Crystal Shapes or Poorly Defined Facets

    Explanation: The final shape of a crystal is determined by the relative growth rates of its different crystallographic facets.[11] Poorly defined shapes suggest that the growth is not well-controlled.

    Troubleshooting Steps:

    • Utilize a Capping Agent or Modulator: Specific molecules can selectively adsorb to certain crystal faces, inhibiting their growth and allowing other faces to develop, leading to well-defined morphologies.[6][16] Computational screening can aid in selecting appropriate additives to target specific facets.[11][12][13]

    • Adjust the pH: The pH of the solution can influence the surface charge of the growing crystals and the coordination chemistry at the crystal faces, thereby affecting the final morphology.[3]

    • Vary the Solvent Composition: The interaction of solvent molecules with different crystal facets can alter their relative growth rates.[10]

    III. Experimental Protocols & Data

    Protocol 1: General Solvothermal Synthesis of a Disodium 5-methylisophthalate-based MOF
    • In a 20 mL scintillation vial, dissolve X mmol of the chosen metal salt (e.g., zinc nitrate hexahydrate) in Y mL of a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • In a separate vial, dissolve Z mmol of disodium 5-methylisophthalate in W mL of the same solvent.

    • Combine the two solutions in the reaction vial.

    • If using a modulator, add the desired amount at this stage.

    • Seal the vial tightly and place it in a preheated oven at the desired temperature (e.g., 100-150 °C) for a specified duration (e.g., 12-48 hours).

    • After the reaction is complete, allow the vial to cool down to room temperature slowly.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with fresh solvent (e.g., DMF) to remove any unreacted precursors.

    • Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone).

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

    Table 1: Effect of Synthesis Parameters on Crystal Morphology
    ParameterVariationExpected Effect on MorphologyRationale
    Temperature Increasing TemperatureLarger crystals, potential for phase changePromotes crystal growth over nucleation; can overcome energy barriers to form different crystalline phases.[2]
    Concentration Decreasing ConcentrationLarger, more well-defined crystalsReduces the rate of nucleation, allowing for more controlled growth on existing nuclei.
    Modulator (e.g., Acetic Acid) Increasing ConcentrationLarger crystals, narrower size distribution, potential for defect formationCompetes with the linker for metal coordination, slowing down crystal growth and promoting order.[5][7][9] High concentrations can lead to missing linker defects.[5]
    Solvent Changing from DMF to a less coordinating solventCan lead to different morphologies and crystal sizesThe solvent can influence precursor solubility and act as a template during crystallization.[10]
    Stirring Stirred vs. UnstirredCan affect crystal size and phase purity, especially at lower temperaturesAffects mass and heat transfer, influencing nucleation and growth kinetics.[1]
    Characterization Techniques

    To effectively troubleshoot and control the morphology of your MOFs, a suite of characterization techniques is essential:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of your material.[17]

    • Scanning Electron Microscopy (SEM): To visualize the size, shape, and surface morphology of the crystals.[10]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and confirm the removal of solvent molecules after activation.[17]

    • Gas Adsorption Analysis (e.g., N2 sorption): To determine the porosity and surface area of the MOF, which can be influenced by morphology and defects.[18]

    IV. Visualizing the Process: The Role of Modulators

    Diagram: Modulator-Assisted Crystal Growth

    The following diagram illustrates the proposed mechanism by which modulators influence MOF crystal growth, leading to larger and more uniform crystals.

    MOF_Morphology_Control cluster_0 Without Modulator cluster_1 With Modulator Fast Nucleation Fast Nucleation Rapid Growth Rapid Growth Fast Nucleation->Rapid Growth Dominates Small, Irregular Crystals Small, Irregular Crystals Rapid Growth->Small, Irregular Crystals Controlled Nucleation Controlled Nucleation Slower, Ordered Growth Slower, Ordered Growth Controlled Nucleation->Slower, Ordered Growth Favored Large, Well-defined Crystals Large, Well-defined Crystals Slower, Ordered Growth->Large, Well-defined Crystals Metal Ions + Linker Metal Ions + Linker Metal Ions + Linker->Fast Nucleation Metal Ions + Linker->Controlled Nucleation

    Caption: The influence of modulators on MOF crystallization pathways.

    This diagram shows that without a modulator, the reaction proceeds quickly, leading to rapid nucleation and the formation of many small, irregular crystals. With the addition of a modulator, the nucleation process is controlled, and the subsequent crystal growth is slower and more ordered, resulting in larger, well-defined crystals.

    V. References

    • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces.

    • Characterization Techniques for Elucidating MOF Structural Transformations.

    • Effect of synthesis conditions on formation pathways of metal organic framework (MOF-5) Crystals. University of Strathclyde.

    • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC.

    • Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals. ACS Publications.

    • Exploiting Reaction‐Diffusion Conditions to Trigger Pathway Complexity in the Growth of a MOF. CNR-IRIS.

    • Physiochemical characterization of metal organic framework materials: A mini review. PMC.

    • Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM.

    • Metal organic frameworks - MOF characterization solutions to help you build robust structures. Malvern Panalytical.

    • Metal-organic frameworks: structure, properties, methods of synthesis and characterization.

    • Polyacids as Modulators for the Synthesis of UiO-66. ConnectSci.

    • Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.

    • Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.

    • Metal–Organic Frameworks (MOFs) Morphology Control: Recent Progress and Challenges. Crystal Growth & Design.

    • Size and morphology control over MOF-74 crystals. RSC Publishing.

    • Metal‐Organic Framework (MOF) Morphology Control by Design. PMC.

    • (PDF) Metal‐Organic Framework (MOF) Morphology Control by Design. ResearchGate.

    • Morphology control through the synthesis of metal-organic frameworks. MOST Wiedzy.

    • Troubleshooting table. ResearchGate.

    • Synthesis and Formation Mechanism of Textured MOF-‐5. CORE.

    • Morphological control of a metal–organic framework for single-crystal electronic device fabrication. CrystEngComm (RSC Publishing).

    • Control of Defect Chemistry in Large Scale MOF Syntheses. Patsnap Eureka.

    • Metal‐Organic Framework (MOF) Morphology Control by Design (Journal Article). OSTI.

    • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry.

    • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.

    • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. PMC.

    • 213 questions with answers in MOFS. ResearchGate.

    • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PMC.

    • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Publishing.

    • Microstructural study of the formation mechanism of metal–organic framework MOF-5.

    Sources

    Optimization

    Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Disodium 5-methylisophthalate

    Welcome to the technical support center for researchers and development professionals working with Disodium 5-methylisophthalate. This guide is structured to provide direct, actionable answers to common challenges encoun...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers and development professionals working with Disodium 5-methylisophthalate. This guide is structured to provide direct, actionable answers to common challenges encountered during catalytic reactions with this substrate. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your research and development efforts.

    Part 1: Frequently Asked Questions - Catalyst Selection

    This section addresses the critical first step: choosing the right catalyst for your transformation.

    Q1: What are the primary considerations when selecting a catalyst for a reaction involving Disodium 5-methylisophthalate?

    A1: The selection process is governed by a hierarchy of factors, starting with the intended chemical transformation.

    • Reaction Type: The most crucial factor is the reaction itself. For polyesterification , the most common reaction for this substrate, metal-based catalysts like those containing antimony, tin, or titanium are the industry standard.[1][2][3] For other potential reactions, such as cross-coupling (if other functional groups are present on the aromatic ring), a completely different catalyst class, like palladium complexes, would be necessary.[4]

    • Substrate Form and Solubility: You are using the disodium salt, not the free acid. This has significant implications. The salt form is generally more soluble in polar, protic solvents (like water or glycols) than the free acid. This can be advantageous, but it also means your catalyst must be stable and active in these environments. The basicity of the carboxylate anions can also influence the catalyst's electronic state and stability.

    • Operating Conditions: The required reaction temperature and pressure will narrow your choices. Some catalysts require high temperatures (>250°C) for polycondensation, which can lead to side reactions or product degradation. If your system is temperature-sensitive, exploring more active catalysts or different reaction mechanisms (e.g., interfacial polycondensation with a phase-transfer catalyst) is advisable.[5]

    • Product Specifications: The end-use of your product is paramount. If you are developing a polymer for optical applications, catalyst residues that impart color (like some reduced titanium or antimony species) must be avoided.[1][2] For pharmaceutical applications, the toxicity of the residual catalyst (e.g., tin or antimony) is a critical consideration, often necessitating metal scavenging steps post-reaction.

    Q2: For polyesterification with diols, which specific metal catalysts are most effective and what are their trade-offs?

    A2: Several classes of metal catalysts are used for polyesterification, each with distinct advantages and disadvantages.

    Catalyst ClassCommon ExamplesAdvantagesDisadvantages
    Antimony (Sb) Antimony trioxide (Sb₂O₃), Antimony acetate, Ethylene glycol stibiumHigh catalytic efficiency, good polymer color, widely used in industry.[1][2]Environmental and health concerns (toxicity), potential for leaving metallic residues.
    Titanium (Ti) Tetrabutyl titanate, Titanium dioxide (TiO₂)High reactivity (can reduce reaction times/temperatures), less toxic than Sb.[3]Can cause yellowing of the polymer, may catalyze side reactions (e.g., ether formation), sensitive to hydrolysis.[2]
    Tin (Sn) Stannous octoate, Dibutyltin oxideVery high activity at lower temperatures.Can lead to polymer degradation and discoloration, potential toxicity concerns.
    Germanium (Ge) Germanium dioxide (GeO₂)Produces polymers with excellent clarity and color.Very high cost, lower activity compared to Sb or Ti.
    Mixed-Metal Sb/Al, Sb/CoSynergistic effects can enhance catalytic activity and improve final polymer properties like clarity and crystallization behavior.[1][2]More complex to formulate, potential for varied interactions with end-groups.[1][2]

    The choice often comes down to balancing cost, activity, and the required properties of the final product. For high-performance applications where clarity is key, a higher-cost germanium catalyst might be justified, whereas for bulk production, antimony catalysts are often preferred.[1][2]

    Q3: My process requires milder conditions. Are there catalytic systems that operate at lower temperatures?

    A3: Yes, moving away from high-temperature melt polycondensation opens up several possibilities.

    • Phase-Transfer Catalysis (PTC): For reactions between two immiscible phases (e.g., an aqueous solution of your disodium salt and an organic solution of a diol derivative like an acyl chloride), a phase-transfer catalyst can be highly effective.[5] This technique, often using quaternary ammonium or phosphonium salts, facilitates the transport of the isophthalate anion into the organic phase where it can react at or near room temperature. This avoids thermal degradation but requires the use of solvents and potentially more expensive starting materials (e.g., isophthaloyl chloride).

    • Highly Active Tin Catalysts: As mentioned, certain tin-based catalysts are very active at lower temperatures, but their propensity to cause degradation must be carefully managed.

    Part 2: Troubleshooting and Optimization Guide

    This section provides a structured approach to diagnosing and solving common experimental problems.

    Q4: My reaction is extremely slow or has stalled completely. What are the first things to check?

    A4: A stalled reaction points to an issue with one of three core components: the catalyst, the reagents, or the reaction environment.

    • Catalyst Inactivity: This is a primary suspect.

      • Poisoning: Is your substrate or solvent truly pure? Water can hydrolyze and deactivate many esterification catalysts. Other functional groups or impurities can act as strong ligands, binding to the metal center and inhibiting its catalytic activity.

      • Deactivation: For polycondensation, the removal of reaction byproducts (e.g., water or ethylene glycol) is critical.[3] If these are not efficiently removed, the reaction equilibrium will not favor product formation, making the reaction appear stalled. Ensure your vacuum and condenser systems are functioning optimally.

      • Incorrect Oxidation State: Some catalysts, particularly pre-catalysts, require an in-situ activation step that may have failed. Conversely, active catalysts can be oxidized to an inactive state if the inert atmosphere is not rigorously maintained.[7]

    • Reagent Integrity: Never assume reagents are perfect.

      • Verify the purity and identity of your Disodium 5-methylisophthalate and the corresponding diol.

      • Ensure solvents are anhydrous if required by the catalyst system.

    • Suboptimal Conditions:

      • Temperature: Is the temperature high enough for the chosen catalyst? An antimony catalyst that is highly active at 280°C may show negligible activity at 180°C.

      • Mixing: In heterogeneous or viscous reactions, poor mixing can lead to localized "dead zones" where the catalyst and reagents are not in contact.[8]

    Q5: I'm getting a high yield, but the product has an undesirable yellow or grey color. What is the cause?

    A5: Unwanted color is almost always linked to the catalyst or thermal degradation.

    • Catalyst Residues: This is the most common cause. Certain titanium catalysts can be reduced during the reaction, leading to colored species that discolor the final polymer.[2] Similarly, some antimony catalysts can be reduced to black elemental antimony under certain conditions.[2] The solution may involve switching to a different catalyst (e.g., Germanium-based) or adding a stabilizer/co-catalyst, like a phosphorus compound, which can help maintain the catalyst in a stable, colorless oxidation state.

    • Thermal Degradation: If the reaction temperature is too high or the reaction time is too long, the substrate or the newly formed polymer can begin to decompose, creating colored byproducts. The solution is to either lower the reaction temperature by using a more active catalyst or reduce the overall reaction time.

    Q6: I'm attempting to scale up my reaction from 1g to 100g, and it's failing. What changes when I scale up?

    A6: Scale-up is not linear and often fails due to physical, not chemical, problems.[8][9]

    • Heat Transfer: This is the most critical issue. A reaction's heat generation scales with volume (cubed), while its ability to dissipate heat scales with surface area (squared). A slight exotherm in a 1g reaction can become a dangerous, runaway reaction at the 100g scale.[8][9] You must ensure your larger vessel has adequate temperature control (e.g., a powerful overhead stirrer and a well-controlled heating mantle or oil bath).

    • Mass Transfer (Mixing): Efficiently stirring a 1L flask is much harder than stirring a 25mL flask. Poor mixing can lead to temperature gradients and concentration gradients, causing side reactions and inconsistent product.[8]

    • Byproduct Removal: In polycondensation, removing water or ethylene glycol via vacuum is essential. The surface area-to-volume ratio decreases on scale-up, making this removal less efficient. You may need a more powerful vacuum pump or a distillation setup with a larger head space to compensate.

    Troubleshooting Workflow Diagram

    The following diagram outlines a logical workflow for diagnosing a failed or underperforming reaction.

    TroubleshootingWorkflow Start Low / No Product Yield Catalyst Check Catalyst System Start->Catalyst Reagents Check Reagents & Setup Start->Reagents Conditions Check Reaction Conditions Start->Conditions Poisoning Potential Poisoning? (Water, Impurities) Catalyst->Poisoning Activity Sufficient Activity? (Correct Catalyst for Temp) Catalyst->Activity Loading Correct Loading? Catalyst->Loading Purity Substrate / Diol Purity? Reagents->Purity Solvent Solvent Dry / Degassed? Reagents->Solvent Inert Inert Atmosphere Intact? Reagents->Inert Temp Temperature Correct? Conditions->Temp Mixing Mixing Efficient? Conditions->Mixing Byproduct Byproduct Removal? (Vacuum, N2 sparge) Conditions->Byproduct Solution_Catalyst Solution: - Use fresh/high-purity catalyst - Add scavengers (e.g., for water) Poisoning->Solution_Catalyst Activity->Solution_Catalyst Loading->Solution_Catalyst Solution_Reagents Solution: - Purify reagents - Dry/degas solvents rigorously Purity->Solution_Reagents Solvent->Solution_Reagents Inert->Solution_Reagents Solution_Conditions Solution: - Optimize T & P - Improve stirring - Enhance vacuum system Temp->Solution_Conditions Mixing->Solution_Conditions Byproduct->Solution_Conditions

    Caption: A decision tree for troubleshooting low-yielding catalytic reactions.

    Part 3: Experimental Protocols

    Protocol 1: Screening Catalysts for Polyesterification of Disodium 5-methylisophthalate with Ethylene Glycol

    This protocol provides a general method for comparing the efficacy of different metal catalysts in a parallel reaction setup.

    Objective: To determine the most effective catalyst for the polyesterification reaction based on reaction time, conversion, and product quality.

    Materials:

    • Disodium 5-methylisophthalate (1.0 eq)

    • Ethylene Glycol (2.2 eq, excess)

    • Catalyst A (e.g., Antimony Trioxide, 0.05 mol%)

    • Catalyst B (e.g., Tetrabutyl Titanate, 0.05 mol%)

    • Catalyst C (e.g., Stannous Octoate, 0.05 mol%)

    • High-boiling point, inert solvent (e.g., DOWTHERM™ A), optional

    • Nitrogen gas supply

    • Parallel synthesis reactor or multiple reaction setups

    Procedure:

    • Reactor Setup: For each catalyst to be tested, equip a reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser (to remove byproducts).

    • Charging Reagents: To each reactor, add Disodium 5-methylisophthalate (1.0 eq) and ethylene glycol (2.2 eq).

    • Inerting: Purge each reactor with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

    • Catalyst Addition: Add the designated catalyst (0.05 mol% based on the isophthalate) to its respective reactor.

    • Esterification Step: Heat the reaction mixtures to 190-220°C with vigorous stirring. Water will begin to distill off as the initial esterification occurs. Monitor the volume of distillate to track reaction progress. This step is typically run for 2-4 hours or until water evolution ceases.

    • Polycondensation Step: Increase the temperature to 250-280°C (adjust based on catalyst type and thermal stability). Gradually apply a vacuum (reducing pressure from atmospheric to <1 torr over 30-60 minutes). Ethylene glycol will now distill off as the polymer chain grows.

    • Monitoring: Monitor the reaction progress by observing the increase in melt viscosity (e.g., by measuring the torque on the mechanical stirrer).

    • Termination: Once the desired viscosity is reached (or after a set time, e.g., 4 hours), stop the reaction by cooling the vessel under a nitrogen atmosphere.

    • Analysis: Characterize the resulting polymer from each reaction for molecular weight (GPC), color (spectrophotometry), and thermal properties (DSC). This data will allow for a direct comparison of catalyst performance.[10]

    References

    • Zhang, F., Wang, Q., Wang, L., & Bai, Y. (2017). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. RSC Publishing.
    • DE4003839A1 - Polyester resin synthesis from isophthalic acid and diol - in presence of metal catalyst and small amt. of protonic acid, useful as soln. adhesive.
    • ALIPHATIC-AROMATIC POLYESTERS DERIVED FROM ISOPHTHALOYL CHLORIDE, ETHYLENE GLYCOL AND HEXYLENE GLYCOL. Source Not Available.
    • Zhang, F., Wang, Q., Wang, L., & Bai, Y. (2017). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester.
    • US6593447B1 - Catalyst for polyester production and process for producing polyester with the same.
    • Scale up reactions Guideline. KAUST Health & Safety.
    • Why are some reactions difficult to scale up? Reddit.
    • Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzo
    • Troubleshooting of C
    • A Catalysis Guide Focusing on C–H Activ
    • Troubleshooting low catalyst activity in reforming units.
    • 5th International Symposium on Synthesis and Catalysis (ISySyC
    • Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble. Osaka University.

    Sources

    Troubleshooting

    Recrystallization techniques for achieving high-purity Disodium 5-methylisophthalate

    Welcome to the Technical Support Center for the purification and recrystallization of Disodium 5-methylisophthalate (CAS: 50977-75-8). As a Senior Application Scientist, I frequently consult with researchers synthesizing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification and recrystallization of Disodium 5-methylisophthalate (CAS: 50977-75-8).

    As a Senior Application Scientist, I frequently consult with researchers synthesizing high-performance Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates where ligand purity dictates structural integrity and catalytic efficacy. Disodium 5-methylisophthalate is a critical precursor for synthesizing advanced coordination polymers, such as Cu(5-methylisophthalate) and perfluorinated Fe-MOFs utilized in water purification and gas separation 1.

    The fundamental challenge in purifying sodium salts of aromatic dicarboxylic acids lies in their extreme aqueous solubility and their tendency to co-precipitate with inorganic byproducts. Direct evaporative crystallization often suffers from high mother liquor viscosity, leading to the entrapment of impurities within the crystal lattice 2. To bypass this, we utilize thermodynamic control via anti-solvent addition or chemical control via acid-base cycling 3.

    Below are the validated methodologies, quantitative benchmarks, and a troubleshooting FAQ designed to ensure your protocols are self-validating and robust.

    I. Standard Operating Procedures: Purification Methodologies

    Protocol A: Acid-Base Cycling (For Heavily Contaminated Batches)

    When your crude product contains high levels of inorganic salts (e.g., NaCl, Na₂SO₄) or unreacted isomers, direct crystallization will fail due to similar solubility profiles. We must convert the salt to its free acid form to wash away inorganics, then re-salt it.

    • Aqueous Dissolution & Decolorization: Dissolve the crude disodium 5-methylisophthalate in deionized water (1:5 w/v). Adjust the pH to 8.0 using 1M NaOH to ensure complete ionization. Add 5% w/w activated carbon and heat to 70°C for 40 minutes. Causality: At pH 8, the target molecule is fully ionized and highly soluble, preventing product loss, while the carbon selectively adsorbs non-polar, un-ionized aromatic impurities. Filter hot through a Celite pad.

    • Controlled Acidification: Reheat the filtrate to 70°C. Slowly add 10% H₂SO₄ dropwise until the pH reaches 1.5. Causality: Elevated temperature during acidification prevents massive supersaturation, promoting Ostwald ripening so that the precipitating 5-methylisophthalic acid forms large, filterable crystals rather than a colloidal suspension.

    • Washing: Allow the suspension to cool to room temperature over 2 hours. Filter the solid and wash with ice-cold deionized water. Causality: The free acid is sparingly soluble in cold water, minimizing yield loss, while residual inorganic salts are highly soluble and are washed into the filtrate.

    • Stoichiometric Re-salting: Suspend the purified 5-methylisophthalic acid in a minimal volume of water. Slowly titrate with exactly 2.0 equivalents of NaOH (or until pH 7.5-8.0 is stabilized).

    • Anti-Solvent Harvest: Add absolute ethanol dropwise under continuous stirring until the solution becomes persistently cloudy. Cool to 4°C to maximize yield. Filter and dry the ultra-pure disodium salt under vacuum.

    Protocol B: Direct Anti-Solvent Crystallization (For High-Purity Crude)

    If your crude material is already free of inorganic salts and only requires polishing, avoid evaporation.

    • Saturation: Dissolve the crude salt in a minimum volume of hot deionized water (60°C).

    • Polishing: Perform a hot polish filtration through a 0.22 µm PTFE membrane to remove particulate matter.

    • Dielectric Shift: Transfer the filtrate to a vessel with high-shear stirring. Slowly add isopropanol (IPA) at a rate of 1 mL/min. Causality: IPA acts as an anti-solvent by lowering the dielectric constant of the medium. This forces the highly ionic disodium salt to precipitate while maintaining a low-viscosity mother liquor, preventing the "oiling out" phenomenon.

    • Harvesting: Once a 1:3 Water:IPA ratio is reached, cool the suspension to 4°C, filter, and dry.

    II. Process Flow Diagram

    Workflow for Acid-Base Cycling and Crystallization of Disodium 5-methylisophthalate.

    III. Quantitative Data: Purification Metrics

    To validate your experimental choices, compare your expected outcomes against these established benchmarks for Disodium 5-methylisophthalate purification:

    Purification StrategyPrimary SolventAnti-Solvent / ReagentAverage Yield (%)Final Purity (HPLC)Residual Inorganics
    Evaporative CrystallizationWaterNone85 - 90%92.0%High (>2.0%)
    Direct Anti-SolventWaterEthanol or IPA75 - 82%96.5%Moderate (~0.5%)
    Acid-Base CyclingWaterH₂SO₄ / NaOH65 - 70%>99.5%Trace (<0.05%)

    IV. Troubleshooting & FAQs

    Q: Why is my disodium 5-methylisophthalate precipitating as a sticky syrup instead of distinct crystals? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). Causality: It occurs when the supersaturation is generated too rapidly, and the ambient temperature is above the melting point of the solute-solvent mixture, or due to high residual organic impurities altering the phase boundary. Solution: Do not use rapid cooling or crash precipitation. Use the anti-solvent method (Protocol B) at a controlled temperature (e.g., 25°C) and add the anti-solvent dropwise. Introducing seed crystals of pure disodium 5-methylisophthalate just before the cloud point will force the system into a solid-liquid crystallization pathway rather than liquid-liquid separation.

    Q: During the acid precipitation step, why do I get a fine, unfilterable powder instead of distinct crystals of 5-methylisophthalic acid? A: Causality: Rapid acidification at low temperatures creates massive, instantaneous supersaturation. This causes primary nucleation to dominate over crystal growth, resulting in microscopic particles that blind filter pores. Solution: Perform the acidification at elevated temperatures (70°C) and add the acid very slowly. Allow the solution to cool gradually to room temperature. This thermodynamic control promotes Ostwald ripening—where smaller, less stable crystals dissolve and redeposit onto larger crystals—yielding a highly filterable product.

    Q: My final disodium salt has a yellowish tint despite recrystallization. How do I resolve this? A: Causality: Trace aromatic impurities or oxidation byproducts (often derived from the oxidation of mesitylene to uvitic acid 4) are co-crystallizing within the lattice. Solution: Implement the activated carbon decolorization step prior to crystallization. Ensure the pH is strictly basic (pH 8) during the carbon treatment to keep the target salt fully dissolved while the high-surface-area carbon adsorbs the hydrophobic, un-ionized organic impurities.

    Q: Why does my purified disodium salt form a hard, intractable cake during vacuum drying? A: Causality: Sodium salts of dicarboxylic acids are highly hygroscopic and tend to form stable hydrates. If dried too rapidly at high temperatures, the sudden release of bound water causes localized dissolution and re-precipitation, fusing the individual crystals into a solid cake. Solution: Implement a step-wise drying protocol. Begin drying under a high vacuum at ambient temperature (25°C) for 4 hours to remove bulk surface solvent. Only then should you gradually ramp the temperature to 60°C to drive off bound hydrates without melting the crystal lattice.

    V. References

    • Tailored Metal–Organic Frameworks for Water Purification: Perfluorinated Fe–MOFs for Enhanced Heterogeneous Catalytic Ozonation | Environmental Science & Technology - ACS Publications.

    • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.

    • CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents.

    • Uvitic acid - Grokipedia.

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR and 13C NMR analysis for purity assessment of Disodium 5-methylisophthalate

    Quantitative NMR (qNMR) vs. HPLC for the Purity Assessment of Disodium 5-Methylisophthalate: A Comprehensive Guide Introduction Disodium 5-methylisophthalate (the disodium salt of 5-methylbenzene-1,3-dicarboxylic acid, o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Quantitative NMR (qNMR) vs. HPLC for the Purity Assessment of Disodium 5-Methylisophthalate: A Comprehensive Guide

    Introduction Disodium 5-methylisophthalate (the disodium salt of 5-methylbenzene-1,3-dicarboxylic acid, or uvitic acid) is a highly polar, rigid dicarboxylate ligand extensively utilized in the synthesis of metal-organic frameworks (MOFs) and as a critical intermediate in pharmaceutical manufacturing[1]. Ensuring the absolute purity of this starting material is paramount. Trace impurities—such as unreacted mesitylene derivatives, partially oxidized intermediates, or residual solvents—can severely impact downstream coordination chemistry, stoichiometric ratios, and overall reaction yields.

    The Analytical Challenge: Why HPLC Struggles Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the default method for purity assessment. However, analyzing Disodium 5-methylisophthalate via HPLC presents distinct chromatographic challenges:

    • High Polarity and Salt Form: As a highly polar disodium salt, it exhibits poor retention on standard reversed-phase (C18) columns. Achieving adequate retention and peak shape necessitates the use of complex ion-pairing reagents or specialized aqueous buffers, which can cause baseline drift and reduce column lifespan.

    • Response Factor Variability: HPLC-UV relies on the assumption that the analyte and its impurities share similar UV response factors. If they do not, the method requires a certified reference standard for every single suspected impurity to calculate an accurate mass balance[2].

    • "Invisible" Impurities: HPLC-UV cannot detect impurities lacking a chromophore, such as residual aliphatic solvents or water, leading to an overestimation of the analyte's true purity[3].

    The qNMR Advantage In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method recognized by the United States Pharmacopeia (USP General Chapters <761> and <1220>)[4][5]. qNMR offers a direct measurement of purity based on the fundamental principle that the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus[2].

    Quantitative Data Summary: qNMR vs. HPLC

    ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
    Primary Principle Signal intensity is directly proportional to the number of nuclei[2].Separation based on column partitioning; detection relies on UV absorbance[2].
    Reference Standard Requires only a generic Internal Standard (e.g., Maleic Acid CRM)[3].Requires a certified reference standard of the specific analyte and each impurity[2].
    Salt Form Handling Excellent. Analyte is fully dissolved in D 2​ O; no matrix or column retention effects.Poor. Requires complex ion-pairing reagents or specific buffers to retain polar salts.
    Impurity Detection Universal for proton-containing species; detects non-UV active impurities[3].Limited to UV-active compounds; varying response factors can skew area %[3].
    Assay Type Absolute mass fraction purity[5].Relative purity (area percent) unless extensively calibrated[2].

    Structural Elucidation: Expected NMR Assignments

    To establish a self-validating qNMR protocol, one must first unambiguously assign the NMR spectra of Disodium 5-methylisophthalate. The molecule possesses a plane of symmetry, which simplifies the spectra. Because it is a water-soluble salt, Deuterium Oxide (D 2​ O) is the optimal solvent.

    1 H NMR (400 MHz, D 2​ O):

    • δ 8.20 ppm (singlet, 1H): Aromatic proton (H2) located between the two electron-withdrawing carboxylate groups. This isolated singlet is the ideal target for qNMR integration.

    • δ 7.75 ppm (singlet, 2H): Aromatic protons (H4, H6) located between the carboxylate and methyl groups.

    • δ 2.35 ppm (singlet, 3H): Aliphatic methyl protons (CH 3​ ) at the C5 position.

    13 C NMR (100 MHz, D 2​ O): While 1 H qNMR is the primary tool for quantitation, 13 C NMR is essential for structural verification and detecting impurities without protons (e.g., inorganic carbonates).

    • δ 175.8 ppm: Carboxylate carbons (COO ).

    • δ 138.4 ppm: Quaternary aromatic carbon (C5, attached to methyl).

    • δ 136.1 ppm: Quaternary aromatic carbons (C1, C3, attached to carboxylates).

    • δ 133.5 ppm: Aromatic carbons (C4, C6).

    • δ 130.2 ppm: Aromatic carbon (C2).

    • δ 20.5 ppm: Aliphatic methyl carbon (CH 3​ ).

    Experimental Workflow for qNMR Purity Assessment

    G A Select Internal Standard (Maleic Acid CRM) B Co-dissolve in D2O (Analyte + IS) A->B C 1H NMR Acquisition (Set D1 > 5*T1) B->C D Phase & Baseline Correction C->D E Integrate Signals (Analyte vs. IS) D->E F Calculate Absolute Purity (Mass Fraction %) E->F

    qNMR workflow for absolute purity assessment of Disodium 5-methylisophthalate.

    Step-by-Step Methodology: A Self-Validating System

    The causality behind each experimental choice in qNMR is critical for ensuring metrological traceability and minimizing measurement uncertainty[5].

    1. Internal Standard Selection & Sample Preparation

    • Causality: Maleic acid is chosen as the internal calibrant because it is highly soluble in D 2​ O, stable, and its olefinic protons yield a sharp singlet at ~6.30 ppm. This is perfectly resolved from the analyte's aromatic (7.75–8.20 ppm) and aliphatic (2.35 ppm) signals, preventing integration overlap[3].

    • Protocol: Accurately weigh approximately 20.0 mg of Disodium 5-methylisophthalate and 5.0 mg of certified reference material (CRM) Maleic acid using a calibrated microbalance ( d=0.001 mg) to minimize weighing uncertainty. Co-dissolve completely in 0.7 mL of high-purity D 2​ O (>99.9% D)[5].

    2. T 1​ Relaxation Assessment

    • Causality: Different protons relax at different rates. If the relaxation delay (D1) is too short, the signal won't fully recover between pulses, skewing the integration ratio.

    • Protocol: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T 1​ ) of the slowest-relaxing proton (typically the isolated H2 proton at 8.20 ppm).

    3. Data Acquisition

    • Causality: A 90° pulse maximizes the signal-to-noise ratio for quantitative single-pulse experiments.

    • Protocol: Acquire the 1 H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5×T1​ (often >30 seconds) to ensure >99.3% recovery of longitudinal magnetization[6]. Acquire 16 to 64 scans depending on the required signal-to-noise ratio (target S/N > 250 for integrated peaks).

    4. Processing and Integration

    • Causality: NMR integration is highly sensitive to baseline roll. A mathematically flat baseline ensures the entire peak area, including the broad base (Lorentzian tails), is accurately captured.

    • Protocol: Apply zero-filling (at least 64k data points) and an exponential window function (line broadening = 0.3 Hz). Perform rigorous manual phase correction and a high-order baseline correction. Integrate the analyte signal at 8.20 ppm ( N=1 ) and the maleic acid signal at 6.30 ppm ( N=2 ).

    5. Purity Calculation Calculate the absolute mass fraction (purity) using the standard qNMR equation[4]:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

    Where:

    • Px​ = Purity of Disodium 5-methylisophthalate

    • Ix​ = Integral of analyte (H2 proton at 8.20 ppm)

    • Istd​ = Integral of standard (Maleic acid at 6.30 ppm)

    • Nx​ = Number of protons for analyte peak (1)

    • Nstd​ = Number of protons for standard peak (2)

    • Mx​ = Molar mass of Disodium 5-methylisophthalate (224.12 g/mol )

    • Mstd​ = Molar mass of Maleic acid (116.07 g/mol )

    • mx​ = Mass of analyte weighed

    • mstd​ = Mass of standard weighed

    • Pstd​ = Certified purity of the Maleic acid standard

    References

    • Grokipedia. "Uvitic acid." Grokipedia. [Link]

    • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. [Link]

    • Chromsoc. "Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC." Chromsoc.jp. [Link]

    Sources

    Comparative

    A Comparative Guide to HPLC Methods for the Quantitative Analysis of Disodium 5-Methylisophthalate

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate quantification of Disodium 5-methylisophthalate. Designed for researchers, scientists, a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate quantification of Disodium 5-methylisophthalate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind chromatographic choices, offers detailed experimental protocols, and is grounded in established scientific principles and regulatory standards.

    Introduction: The Analytical Challenge

    Disodium 5-methylisophthalate, the salt of 5-methylisophthalic acid, is an aromatic dicarboxylic acid derivative. Accurate and precise quantification of this analyte is critical in various applications, from quality control of raw materials to stability studies in formulated products. The inherent polarity and ionizable nature of the molecule present a specific set of challenges for chromatographic separation, primarily managed through Reversed-Phase (RP) HPLC.

    The key to a successful RP-HPLC method for an acidic compound like 5-methylisophthalic acid is controlling its ionization state.[1][2][3] When the mobile phase pH is significantly higher than the acid's pKa values, the analyte will exist in its fully ionized, highly polar salt form, leading to poor retention on a non-polar stationary phase. Conversely, by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium shifts to the neutral, protonated acid form, which is more hydrophobic and better retained.[2][4] This principle, known as ion suppression, is fundamental to the methods discussed herein.

    Comparative Analysis of HPLC Methodologies

    While a specific, compendial method for Disodium 5-methylisophthalate is not widely published, robust methods can be developed based on first principles and analytical data for similar aromatic carboxylic acids.[5][6] Here, we compare two effective approaches: a conventional C18-based method and an alternative method utilizing a Phenyl-Hexyl stationary phase for enhanced selectivity.

    ParameterMethod A: Standard C18 Ion-SuppressionMethod B: Phenyl-Hexyl with π-π Interaction
    Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 5 µm
    Separation Principle Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.
    Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterAcetonitrile and 0.1% Formic Acid in Water
    Key Advantage Highly robust, widely available column chemistry.Enhanced selectivity for aromatic compounds.
    Potential Drawback May show less selectivity if structurally similar aromatic impurities are present.Column availability may be slightly less common than standard C18.
    Detector UV-Vis at 220 nmUV-Vis at 220 nm

    In-Depth Methodologies and Rationale

    Method A: The Workhorse - C18 with Acidified Mobile Phase

    This method represents a standard and reliable starting point for the analysis of most aromatic acids.

    Rationale: The use of a C18 column provides a non-polar stationary phase that retains the protonated form of 5-methylisophthalic acid. Phosphoric acid is chosen to lower the mobile phase pH to approximately 2.1, ensuring complete suppression of the carboxylate groups' ionization.[1][7] This results in a sharp, symmetrical peak with adequate retention. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.

    Experimental Protocol:

    • Chromatographic System:

      • HPLC system with a UV-Vis detector.

      • Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[2]

      • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

      • Isocratic Elution: 70% Mobile Phase A / 30% Mobile Phase B.

    • Standard Preparation:

      • Accurately weigh approximately 20 mg of 5-methylisophthalic acid reference standard into a 100 mL volumetric flask.

      • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a stock solution of ~200 µg/mL.

      • Prepare calibration standards by serial dilution of the stock solution.

    • Sample Preparation:

      • Accurately weigh a quantity of the Disodium 5-methylisophthalate sample equivalent to about 20 mg of the free acid and prepare as described for the standard.

      • Filter all solutions through a 0.45 µm syringe filter before injection.

    Method B: Enhanced Selectivity with a Phenyl-Hexyl Phase

    This method offers an alternative approach, leveraging the specific chemistry of the analyte.

    Rationale: A Phenyl-Hexyl stationary phase contains phenyl groups that can undergo π-π interactions with the benzene ring of 5-methylisophthalic acid. This provides an additional, orthogonal separation mechanism to the standard hydrophobic interactions, which can be highly beneficial for resolving the main peak from closely related aromatic impurities. Formic acid is used as the mobile phase acidifier as it is mass spectrometry (MS) compatible, should MS detection be desired for impurity identification.[7]

    Experimental Protocol:

    • Chromatographic System:

      • HPLC system with a UV-Vis detector.

      • Column: Phenyl-Hexyl phase column, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

      • Isocratic Elution: 75% Mobile Phase A / 25% Mobile Phase B.

    • Standard and Sample Preparation:

      • Follow the same procedures as outlined in Method A.

    Method Validation and System Suitability

    A robust quantitative method must be validated to ensure it is fit for its intended purpose.[8] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11][12]

    Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[8][10]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

    • Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample of known concentration (e.g., a spiked placebo).

    • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).[12]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[8][10]

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[13]

    System Suitability Testing (SST)

    Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times (typically 5 or 6 replicates), and the following parameters are evaluated:

    • Tailing Factor (Asymmetry): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    Visualizing the Workflow

    A typical analytical workflow for the quantitative analysis of Disodium 5-methylisophthalate is depicted below.

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing Dissolve Dissolution & Dilution Standard->Dissolve Sample Sample Weighing Sample->Dissolve Filter 0.45 µm Filtration Dissolve->Filter SST System Suitability Test Filter->SST Inject HPLC Injection SST->Inject Chrom Chromatographic Separation Inject->Chrom Detect UV Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Calib Calibration Curve Generation Integrate->Calib Quant Quantification Calib->Quant Report Final Report Quant->Report

    Caption: HPLC analytical workflow from sample preparation to final report.

    Logical Decision Making in Method Development

    The process of developing a robust HPLC method involves a series of logical decisions, often starting with the analyte's properties.

    Method_Development node_result node_result Phase Stationary Phase? node_result->Phase Analyte Analyte Properties (Acidic, Aromatic) Mode Separation Mode? Analyte->Mode Mode->node_result Reversed-Phase node_result2 node_result2 Phase->node_result2 C18 or Phenyl MobilePhase Mobile Phase pH? node_result3 node_result3 MobilePhase->node_result3 Ion Suppression (pH < pKa) Result Peak Shape & Retention OK? Result->Phase No, Optimize Final Final Method Result->Final Yes node_result2->MobilePhase node_result3->Result

    Caption: Decision tree for HPLC method development for an acidic aromatic analyte.

    Conclusion

    The quantitative analysis of Disodium 5-methylisophthalate can be reliably achieved using reversed-phase HPLC with ion-suppression. A standard C18 column provides a robust and widely applicable method. For analyses requiring enhanced selectivity to resolve potential aromatic impurities, a Phenyl-Hexyl stationary phase offers a powerful alternative due to its ability to engage in π-π interactions. Regardless of the chosen column, proper method validation according to ICH Q2(R1) guidelines is essential to ensure the generation of accurate, reliable, and reproducible data for scientific and regulatory purposes.

    References

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][9]

    • ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59:305. Retrieved from [Link][5]

    • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link][10]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][11]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][12]

    • PubMed. (2001). [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. Se Pu, 19(3), 250-252. Retrieved from [Link][1]

    • SIELC Technologies. (2018). 5-Methylisophthalic acid. Retrieved from [Link][7]

    • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link][14]

    • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][8]

    • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from [Link][15]

    • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link][16]

    • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link][6]

    • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link][2]

    • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 27-51. Retrieved from [Link][3]

    • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link][4]

    • MDPI. (2024). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 29(8), 1836. Retrieved from [Link][13]

    Sources

    Validation

    A Comparative Guide to the Thermal Properties of Isophthalate-Based Polyesters

    This guide provides a comprehensive comparison of the thermal properties of isophthalate-based polyesters against relevant alternatives. Designed for researchers, scientists, and professionals in material and drug develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of the thermal properties of isophthalate-based polyesters against relevant alternatives. Designed for researchers, scientists, and professionals in material and drug development, this document delves into the structural nuances that govern thermal behavior, supported by detailed experimental protocols and comparative data. Our objective is to furnish an in-depth understanding of how molecular architecture translates to macroscopic thermal performance, enabling informed material selection for demanding applications.

    The Structural Imperative: Isophthalate vs. Terephthalate Isomers

    The thermal characteristics of aromatic polyesters are fundamentally dictated by the geometry of their monomeric units. Isophthalic acid (IPA) is an isomer of terephthalic acid (TPA), with the primary distinction being the substitution pattern of the carboxyl groups on the benzene ring.

    • Isophthalic Acid (meta-isomer): The carboxyl groups are positioned at the 1 and 3 carbons of the ring. This meta-substitution introduces a significant kink or bend in the polymer backbone.

    • Terephthalic Acid (para-isomer): The carboxyl groups are at the 1 and 4 positions, resulting in a more linear and rigid polymer chain.

    This seemingly subtle difference has profound consequences for polymer chain packing and intermolecular interactions. The linearity of TPA-based polyesters, such as poly(ethylene terephthalate) (PET), facilitates highly ordered, crystalline structures.[1][2] In contrast, the kinked structure imparted by IPA hinders this regular packing, leading to largely amorphous or semi-crystalline materials with reduced crystallinity.[3][4][5] This disruption of crystallinity is a key factor influencing the material's melting point, glass transition temperature, and mechanical properties.[4]

    The following diagram illustrates this fundamental structural-property relationship.

    G cluster_0 Monomer Structure cluster_1 Polymer Chain Geometry cluster_2 Resulting Thermal Properties TPA Terephthalic Acid (TPA) (para-isomer) Linear Linear, Rigid Chain TPA->Linear promotes IPA Isophthalic Acid (IPA) (meta-isomer) Kinked Kinked, Less Rigid Chain IPA->Kinked induces HighCryst High Crystallinity High Tm Linear->HighCryst enables LowCryst Low Crystallinity / Amorphous Lower Tm, Clear Tg Kinked->LowCryst results in

    Caption: Structure-Property Relationship: Isophthalate vs. Terephthalate.

    Key Thermal Properties: A Comparative Analysis

    The utility of a polyester in any given application is critically dependent on its response to temperature. We will compare the performance of isophthalate-based polyesters and their copolyesters against the widely used terephthalate-based analogs across four key thermal metrics.

    Glass Transition Temperature (Tg)

    The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[6] It is a critical parameter for amorphous and semi-crystalline polymers, often defining the upper service temperature.

    • Isophthalate Homopolymers: Poly(ethylene isophthalate) (PEI) exhibits a glass transition temperature of approximately 62°C.[7]

    • Effect of Copolymerization: Introducing IPA into a PET backbone disrupts the crystal lattice. This generally leads to a decrease in the Tg of the resulting copolyester compared to pure PET, although the effect can be complex.[8] However, compared to orthophthalic polyester resins, isophthalic versions demonstrate a higher glass transition temperature.[9]

    • Bulky Side Groups: Modifying the isophthalate monomer with bulky side groups, such as in poly(ethylene 5-tert-butyl isophthalate) (PEtBI), can significantly increase chain stiffness and raise the Tg (94°C for PEtBI) compared to the unsubstituted PEI.[7][8]

    Melting Temperature (Tm)

    The Tm is the temperature at which the crystalline domains within a polymer melt, transitioning it to a viscous liquid state.[6] This is a defining characteristic of semi-crystalline polymers.

    • Isophthalate Homopolymers: Due to their inherently low crystallinity, isophthalate homopolymers like PEI have a much lower melting temperature (130-135°C) than their terephthalate counterparts like PET (around 250-260°C).[10][7][11] Polyesters made from 100% isophthalic acid can have a melting point as low as 65°C.[11][12]

    • Effect of Copolymerization: The incorporation of isophthalate units into a PET chain acts as a defect, disrupting the crystal structure and significantly lowering the melting point.[3][4][13] Copolyesters with more than 25-30 mol% of isophthalate units may become completely amorphous, exhibiting no melting point at all.[3][4] This property is intentionally leveraged to create low-melt polyester binder fibers.[11][12]

    Thermal Decomposition Temperature (Td)

    Measured by Thermogravimetric Analysis (TGA), the Td indicates the onset temperature of chemical degradation and is a measure of the material's thermal stability.

    • General Stability: Isophthalate-based polyesters exhibit good thermal stability, with decomposition typically beginning at temperatures well above their processing window.[14] Studies on PEI and its derivatives show thermal stability up to approximately 400°C.[7] The maximum thermal degradation for PEI has been observed starting from 470°C.[15]

    • Comparative Stability: While direct comparisons can vary based on specific formulations and molecular weights, isophthalate-based resins are generally considered to have better thermal stability than orthophthalic resins.[9] Their stability is often comparable to terephthalate-based systems under inert atmospheres, though specific degradation pathways may differ.[16][17]

    Coefficient of Thermal Expansion (CTE)

    The CTE quantifies the change in a material's dimensions in response to a change in temperature. It is a critical property for applications requiring high dimensional stability or involving interfaces with other materials.

    • General Behavior: Like all polymers, isophthalate-based polyesters exhibit a significant increase in their CTE above the glass transition temperature (Tg).[18][19] This is because the polymer chains have greater mobility in the rubbery state.[18]

    • Structural Influence: The less-ordered, amorphous nature of many isophthalate-based polyesters can lead to higher CTE values compared to highly crystalline terephthalate-based polymers, especially below Tg. The tightly packed crystalline regions in materials like PET restrict thermal expansion more effectively than the disordered chains in an amorphous polymer.

    Summary of Comparative Data
    PropertyIsophthalate-Based (e.g., PEI)Terephthalate-Based (e.g., PET)Orthophthalate-BasedKey Insights
    Structure Kinked (meta-linkage)Linear (para-linkage)Bulky (ortho-linkage)Geometry dictates chain packing and crystallinity.
    Crystallinity Amorphous to low crystallinitySemi-crystallineAmorphousIsophthalates disrupt crystalline order.[3][4]
    Tg (Glass Transition) ~62°C (for PEI)[7]~70-80°CLower than IsophthalateIsophthalates offer a good balance. Bulky side groups can increase Tg.[7]
    Tm (Melting Point) ~130-135°C (for PEI)[7]~250-260°CN/A (Amorphous)Significantly lower due to reduced crystallinity.[11][12]
    Td (Decomposition) ~400-470°C[7][15]~400-450°CLower than IsophthalateIsophthalates provide excellent thermal stability.[9]
    CTE Generally higherGenerally lowerSimilar to IsophthalateLower crystallinity leads to higher expansion.
    Chemical Resistance Excellent[9]GoodModerateThe compact structure of isophthalates enhances resistance.[9]

    Experimental Protocols for Thermal Analysis

    Accurate and reproducible data are the bedrock of material science. The following section details the standard methodologies for characterizing the key thermal properties discussed. The overall workflow is depicted below.

    G cluster_workflow Thermal Analysis Workflow Prep Sample Preparation (Drying, Weighing) DSC DSC Analysis (Tg, Tm, Crystallinity) Prep->DSC TGA TGA Analysis (Thermal Stability, Td) Prep->TGA TMA TMA Analysis (CTE, Tg) Prep->TMA Data Data Interpretation & Comparison DSC->Data TGA->Data TMA->Data

    Caption: Standard workflow for comprehensive thermal analysis of polyesters.

    Protocol: Differential Scanning Calorimetry (DSC)

    Objective: To determine the glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures, as well as the heat of fusion (ΔHm). DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[20][21]

    Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature above its expected melting point (e.g., 300°C for a PET-based sample).

      • Causality: This step is crucial to erase the sample's prior thermal history (e.g., stresses from processing, aging effects). This ensures the subsequent measurements reflect the intrinsic properties of the material.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

      • Causality: This scan reveals the crystallization behavior from the melt (Tc). The rate of cooling significantly impacts the degree of crystallinity that can form.

    • Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10°C/min) as the first scan.

      • Causality: The data from this second scan is typically used for reporting Tg and Tm.[22] It provides a standardized measure of the material's properties after a controlled thermal cycle. The Tg is observed as a step change in the heat flow baseline, while Tm is the peak of the endothermic melting event.[23]

    Protocol: Thermogravimetric Analysis (TGA)

    Objective: To determine the thermal stability and decomposition temperature (Td) of the polyester. TGA measures the change in mass of a sample as a function of temperature.[24]

    Methodology:

    • Sample Preparation: Place an accurately weighed sample (10-15 mg) into a TGA pan (typically platinum or ceramic).

    • Instrument Setup: Place the pan in the TGA furnace.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) from ambient temperature to a high temperature (e.g., 600-800°C) under a controlled atmosphere (e.g., Nitrogen or Air at 50-100 mL/min).[22]

      • Causality: Using an inert nitrogen atmosphere allows for the study of pyrolysis (thermal degradation), while an air atmosphere allows for the study of thermo-oxidative degradation. The heating rate can influence the observed decomposition temperature; faster rates tend to shift the Td to higher temperatures.

    • Data Analysis: The Td is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td_5% for 5% weight loss) or as the peak of the derivative weight loss curve (DTG), which indicates the point of maximum degradation rate.[22]

    Protocol: Thermomechanical Analysis (TMA)

    Objective: To measure the Coefficient of Thermal Expansion (CTE) and to sensitively detect the glass transition (Tg). TMA measures the dimensional changes of a material under a constant load as a function of temperature.[24][25][26]

    Methodology:

    • Sample Preparation: Prepare a sample with flat, parallel surfaces (e.g., a small, cut section of a molded part, typically a few mm thick).

    • Instrument Setup: Place the sample on the TMA stage. Select the appropriate probe (e.g., an expansion probe) and apply a minimal, constant force (e.g., 0.05 N) to ensure contact without deforming the sample.[18][19]

    • Thermal Program: Heat the sample at a slow, controlled rate (e.g., 5°C/min) over the desired temperature range.

      • Causality: A slow heating rate allows for thermal equilibrium within the sample, ensuring an accurate measurement of dimensional change.

    • Data Analysis: The TMA curve plots dimension change versus temperature.

      • CTE: The slope of this curve in a linear region, divided by the initial sample height, gives the CTE (α).[18][19] The CTE is calculated separately for the glassy region (below Tg) and the rubbery region (above Tg).

      • Tg: The glass transition is identified as the onset temperature of the sharp increase in the slope of the expansion curve.[18] TMA is often more sensitive than DSC for detecting the Tg of highly filled or crosslinked materials.[26]

    Conclusion and Application Outlook

    The incorporation of isophthalic acid into the polyester backbone is a powerful tool for tailoring thermal properties. The inherent kink in its molecular structure systematically disrupts crystalline packing, which results in:

    • Reduced Crystallinity and Melting Point: This makes isophthalate-based copolyesters ideal for applications requiring optical clarity, as well as for use as low-melt binder fibers in non-wovens.[11][12]

    • Excellent Thermal Stability: With decomposition temperatures often exceeding 400°C, these polyesters are suitable for processing at high temperatures and for use in applications requiring long-term thermal endurance.[7]

    • Enhanced Chemical and Water Resistance: Compared to their orthophthalate counterparts, isophthalate resins offer superior resistance to chemicals and hydrolysis, making them a preferred choice for demanding environments such as marine coatings and chemical storage tanks.[9]

    By understanding the fundamental structure-property relationships and employing rigorous thermal analysis techniques, researchers and engineers can effectively select or design isophthalate-based polyesters with a thermal performance profile precisely matched to the demands of their specific application, from high-performance coatings and composites to advanced packaging films.

    References

    • Chamkure, Y., & Sharma, R. (2017). ALIPHATIC-AROMATIC POLYESTERS DERIVED FROM ISOPHTHALOYL CHLORIDE, ETHYLENE GLYCOL AND HEXYLENE GLYCOL. PRAJÑĀ - Journal of Pure and Applied Sciences, 24-25, 117-120.
    • Income Pultrusion. (n.d.).
    • C-Therm Technologies. (2023, July 31). Measuring Coefficient of Thermal Expansion (CTE) of Polymers by Thermomechanical Analysis (TMA) – TAL.
    • La Rosa, C., et al. (2006). Synthesis and thermal properties of randomly branched poly(butylene isophthalate) containing sodium sulfonate groups. Journal of Applied Polymer Science, 99(4), 1374-1379. [Link]

    • TA Instruments. (n.d.). Polyester Heat History Detection by DSC.
    • Thermal Support. (n.d.).
    • CKN Knowledge in Practice Centre. (2024, January 30). Thermomechanical Analyzer (TMA).
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    • Cadence. (2021, December 16). The Thermomechanical Analysis of Polymers.
    • de Ilarduya, A. M., et al. (2001). Poly(ethylene isophthalate)s: effect of the tert-butyl substituent on structure and properties. Polymer, 42(18), 7637-7644.
    • Prime, R. B. (2014, June 16). Thermoset Characterization Part 10: Introduction to TMA.
    • Kim, S. H., & Kim, S. H. (2001). Effect of Isophtalic Acid Content of Copolyester on Its Thermomechanical Properties. Fibers and Polymers, 2(1), 13-18.
    • ResearchGate. (n.d.). Thermal behavior and tensile properties of poly(ethylene terephthalate‐co‐ethylene isophthalate). [Link]

    • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1.
    • Scite.ai. (n.d.).
    • Papageorgiou, G. Z., et al. (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Polymer Chemistry. [Link]

    • Schild, H. G., et al. (1993). Polyesters with controlled thermal decomposition. Polymer, 34(7), 1503-1507.
    • ResearchGate. (n.d.). TGA and (bottom) derivative curves of polyesters under N2 flow. [Link]

    • ChemicalBook. (n.d.).
    • RSC Publishing. (n.d.). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. [Link]

    • TA Instruments. (n.d.).
    • OSTI.GOV. (1993, December 31). Liquid crystalline aromatic polyesters containing isophthalic acid. [Link]

    • UPCommons. (n.d.). Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers. [Link]

    • de Ilarduya, A. M., et al. (2002, March 22). Crystallization and Properties of Poly(ethylene terephthalate) Copolymers Containing 5-tert-Butyl Isophthalic Units.
    • Google Patents. (n.d.). EP0390915B1 - WHOLLY AROMATIC POLYESTERS OF ISOPHTHALIC ACID, TEREPHTHALIC ACID, p-HYDROXYBENZOIC ACID, HYDROQUINONE AND AN ARYLENE DIOL.
    • ResearchGate. (n.d.). Weathering degradation mechanism in polyester powder coatings. [Link]

    • PMC. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. [Link]

    • AZoM. (2021, March 12).
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    • Wu, T. M., & Chang, C. C. (1999).
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    • Innovatech Labs. (2021, August 3). What a DSC Analysis of a Polymer Can Discover.
    • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
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    Comparative

    A Researcher's Guide to Confirming the Crystal Structure of Disodium 5-methylisophthalate Derivatives using X-ray Diffraction Analysis

    In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) solid-state structure is not merely a regulatory formality but a cornerstone of robust drug desi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) solid-state structure is not merely a regulatory formality but a cornerstone of robust drug design and manufacturing.[1] The crystalline form of a drug substance can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2] For derivatives of Disodium 5-methylisophthalate, a class of compounds with potential therapeutic applications, unambiguous confirmation of their crystal structure is paramount. This guide provides a comparative analysis of the two primary X-ray diffraction (XRD) techniques—Single-Crystal XRD (SCXRD) and Powder XRD (PXRD)—offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

    X-ray crystallography stands as a pivotal technique in drug discovery, offering detailed structural information about target proteins and their interactions with potential drug candidates.[3][4] This knowledge is instrumental in guiding rational drug design and optimizing lead compounds.[5]

    The Foundational Choice: Single-Crystal vs. Powder X-ray Diffraction

    The initial and most critical decision in the structural elucidation of a new Disodium 5-methylisophthalate derivative is the choice between single-crystal and powder X-ray diffraction. This choice is dictated by the nature of the sample and the level of structural detail required.

    FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
    Sample Requirement A single, well-formed crystal (typically 30-300 microns) free of defects.[6]A few milligrams of finely ground powder composed of numerous microcrystals.[7][8]
    Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration, and unit cell parameters.[6][9]"Fingerprint" diffraction pattern for phase identification, unit cell parameters, crystallinity, and crystallite size.[10][11]
    Structural Resolution Atomic resolution, providing a definitive molecular structure.[8]Lower resolution due to peak overlap, generally not suitable for de novo structure determination of unknown materials.[7][12]
    Primary Application Unambiguous determination of a new compound's crystal structure.[13]Phase identification, quality control, polymorphism screening, and analysis of materials that do not form large single crystals.[14][15]

    Expert Insight: For a novel Disodium 5-methylisophthalate derivative, the "gold standard" is to first obtain a single-crystal structure.[16] This provides the unequivocal atomic coordinates that can then be used to generate a reference powder pattern. This calculated pattern is invaluable for the routine quality control of bulk batches using the more rapid and accessible powder XRD technique.

    Experimental Workflow: A Comparative Overview

    The experimental workflows for SCXRD and PXRD, while both rooted in the principles of Bragg's Law, differ significantly in their execution.[17]

    Single-Crystal X-ray Diffraction (SCXRD) Workflow

    SCXRD_Workflow

    Powder X-ray Diffraction (PXRD) Workflow

    PXRD_Workflow

    Detailed Experimental Protocols

    Protocol 1: Single-Crystal X-ray Diffraction of a Disodium 5-methylisophthalate Derivative

    Objective: To unambiguously determine the three-dimensional atomic structure.

    1. Crystal Growth & Selection:

    • Causality: The quality of the diffraction data is directly dependent on the quality of the crystal.[18]
    • Procedure: Grow single crystals of the Disodium 5-methylisophthalate derivative using a suitable method such as slow evaporation, vapor diffusion, or solvent layering.[13] Under a polarized light microscope, select a crystal that is transparent, free of cracks or inclusions, and exhibits uniform extinction every 90 degrees of rotation.[18] The ideal crystal size is between 30 and 300 microns.[6]

    2. Crystal Mounting:

    • Causality: The crystal must be securely mounted and able to rotate freely in the X-ray beam to collect a complete dataset.
    • Procedure: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil that does not react with the sample.[6]

    3. Data Collection:

    • Causality: Collecting data at low temperatures minimizes atomic thermal motion, leading to higher quality diffraction data.[13] The choice of X-ray source depends on the sample's scattering power and absorption characteristics.[6]
    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[13]
    • Typical Parameters:
    • Temperature: 100 K[13]
    • Radiation: Mo Kα (λ = 0.71073 Å)[13]
    • Exposure Time: 5-60 seconds per frame, depending on crystal diffracting power.[13]
    • Procedure: Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality and determine the unit cell.[9] A full sphere of diffraction data is then collected by rotating the crystal.

    4. Data Processing and Structure Solution:

    • Causality: The raw diffraction images must be processed to determine the intensity of each reflection, which is then used to solve the crystal structure.[19]
    • Procedure:
    • Integration: The raw diffraction spots are integrated to obtain a list of reflections with their corresponding intensities.[19]
    • Indexing and Scaling: The reflections are indexed to determine the unit cell parameters and space group. The data is scaled and merged to correct for experimental variations.[19]
    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[13]
    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.[13]
    Protocol 2: Powder X-ray Diffraction for Phase Identification and Quality Control

    Objective: To confirm the crystalline phase and assess the purity of a bulk sample of a Disodium 5-methylisophthalate derivative.

    1. Sample Preparation:

    • Causality: Proper sample preparation is critical to ensure random orientation of the crystallites and obtain high-quality data.[10]
    • Procedure: Gently grind about 10-20 mg of the bulk sample into a fine powder using an agate mortar and pestle.[10] Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's surface.[7] For small sample amounts, a zero-background holder is recommended.[10]

    2. Instrument Setup and Data Collection:

    • Causality: Consistent instrument parameters are essential for comparing diffraction patterns between different batches.
    • Instrument: A powder X-ray diffractometer.[20]
    • Typical Parameters:
    • X-ray Source: Cu Kα (λ = 1.54056 Å)[21]
    • Voltage and Current: 40 kV and 40 mA[7]
    • Scan Range (2θ): 5° to 40° for organic compounds.[20]
    • Step Size and Scan Speed: Optimized for desired resolution and signal-to-noise ratio.
    • Procedure: Place the sample holder in the diffractometer and collect the diffraction pattern over the specified 2θ range.[22]

    3. Data Analysis:

    • Causality: The experimental diffraction pattern is a unique "fingerprint" of the crystalline phase.[15]
    • Procedure:
    • Phase Identification: Compare the experimental diffraction pattern (a plot of intensity vs. 2θ) with a reference pattern.[10] This reference can be from a crystallographic database (if the structure is known) or from a previously determined single-crystal structure of the Disodium 5-methylisophthalate derivative. A match in peak positions (within ±0.2° 2θ) and relative intensities confirms the phase identity.[20][21]
    • Purity Assessment: The absence of unexpected peaks indicates a pure crystalline phase. The presence of additional peaks may suggest impurities or the existence of a different polymorphic form.[14]

    Concluding Remarks for the Practicing Scientist

    The structural confirmation of Disodium 5-methylisophthalate derivatives is a critical step in their development as potential pharmaceutical agents. While single-crystal X-ray diffraction provides the definitive, high-resolution structure, powder X-ray diffraction serves as an indispensable tool for routine analysis, quality control, and polymorphism screening.[8][23] A comprehensive understanding and judicious application of both techniques, as outlined in this guide, will empower researchers to ensure the structural integrity and consistency of their compounds, thereby laying a solid foundation for subsequent stages of drug development. The integration of these crystallographic techniques is not just best practice; it is a fundamental component of ensuring the safety, efficacy, and quality of new medicines.[24][25]

    References

    • The current role and evolution of X-ray crystallography in drug discovery and development. (2023, August 17). Expert Opinion on Drug Discovery.
    • Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure.
    • X-Ray Crystallography in Pharmaceutical Drug Development. (2019, October 27). News-Medical.Net.
    • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2022, March 20). Journal of Pharmaceutical Negative Results.
    • Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Crystalline Powders. Benchchem.
    • X-ray crystallography in drug discovery. (n.d.). PubMed.
    • How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. Shimadzu.
    • Powder X-ray Diffraction Protocol/SOP. University of Michigan.
    • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure.
    • ExperimentPowderXRD Documentation. (2024, December 6). Emerald Cloud Lab.
    • Structure Confirmation. (2025, February 18). TCA Lab / Alfa Chemistry.
    • Experimental methods for x-ray diffraction. Development Team.
    • X-Ray Powder Diffraction Method / General Tests. The Japanese Pharmacopoeia.
    • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. (2025, October 27). Technology Networks.
    • Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology.
    • Single crystal X-ray diffraction of organometallic compounds. Benchchem.
    • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (2025, April 14). Creative Biostructure.
    • Structure solution of pharmaceutical compounds from powder diffraction data. IUCr Journals.
    • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
    • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022, June 9). IntechOpen.
    • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
    • Powder diffraction crystal structure determination using generative models. (2025, August 11). PMC - NIH.
    • How the diffraction pattern of single crystal is different from the polycrystalline ?. (2024, August 11). ResearchGate.
    • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. (2025, June 22). Crystal Growth & Design - ACS Publications.
    • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press.
    • Determination of Crystal Structures by XRD Patterns. (2018, August 25). YouTube.
    • Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. (2007, July 13). Organic Letters.
    • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC.
    • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA.
    • 5-IODO-MONO-METHYL ISOPHTHALATE synthesis. ChemicalBook.
    • Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. (2020, September 30). Frontiers in Chemistry.
    • In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. (2023, November 7). MDPI.
    • Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data.
    • Synchrotron X-ray Studies of Metal-Organic Framework M2(2,5-dihydroxyterephthalate), M=( Mn, Co, Ni, Zn). (2012, December 28). National Institute of Standards and Technology.

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    Validation

    A Comparative Performance Evaluation of Metal-Organic Frameworks Synthesized from Functionalized Isophthalic Acids

    This guide offers an in-depth comparison of the performance of Metal-Organic Frameworks (MOFs) synthesized from isophthalic acid and its derivatives functionalized with an amino group (5-aminoisophthalic acid) and a nitr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide offers an in-depth comparison of the performance of Metal-Organic Frameworks (MOFs) synthesized from isophthalic acid and its derivatives functionalized with an amino group (5-aminoisophthalic acid) and a nitro group (5-nitroisophthalic acid). We will explore how these seemingly subtle changes to the organic linker molecule can dramatically influence the structural, chemical, and, ultimately, the functional properties of the resulting MOFs. This resource is intended for researchers, scientists, and professionals in drug development and materials science who are looking to understand the structure-property relationships in these versatile materials.

    Introduction: The Critical Role of Linker Functionalization

    Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final properties of the MOF. Isophthalic acid is a common and robust building block for MOFs. By introducing functional groups onto the isophthalic acid backbone, we can precisely tune the chemical environment within the pores of the MOF, thereby enhancing its performance in specific applications.

    In this guide, we will focus on three key linkers: the parent isophthalic acid (H2IPA), 5-aminoisophthalic acid (H2AIP) with its electron-donating amino group, and 5-nitroisophthalic acid (H2NIPA) with its electron-withdrawing nitro group. We will examine how these functionalities impact the synthesis, structure, and performance of the resulting MOFs in gas adsorption, catalysis, and drug delivery.

    Section 1: Synthesis of Isophthalic Acid-Based MOFs

    The most common method for synthesizing these MOFs is solvothermal synthesis, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel, typically a Teflon-lined stainless steel autoclave. This method allows for the slow crystallization of the MOF product. The choice of solvent, temperature, and reaction time can all influence the final structure and crystal quality of the MOF.

    Experimental Protocol: Solvothermal Synthesis of a Cd-Based MOF

    This protocol provides a representative example of the synthesis of a Cadmium-based MOF using a functionalized isophthalic acid linker.

    Rationale: Cadmium(II) is often used in the synthesis of these MOFs as it can adopt various coordination geometries, leading to a rich structural diversity. The use of a mixed-ligand system, including a secondary nitrogen-containing ligand like bis(4-(1H-imidazol-1-yl)phenyl)amine (BIPA), can help in building robust and porous frameworks.

    Step-by-Step Methodology:

    • Reactant Preparation: In a 20 mL glass vial, combine the Cadmium(II) salt (e.g., Cd(NO3)2·4H2O, 0.1 mmol), the primary functionalized isophthalic acid linker (H2IPA, H2HIPA, or H2NIPA, 0.1 mmol), and the secondary BIPA ligand (0.1 mmol).

    • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure a homogenous suspension.

    • Autoclave Sealing: Transfer the reaction mixture to a 25 mL Teflon-lined stainless steel autoclave and seal it tightly.

    • Heating: Place the autoclave in a preheated oven at 120°C for 72 hours. The slow heating allows for the controlled growth of high-quality crystals.

    • Cooling and Product Recovery: After 72 hours, allow the autoclave to cool slowly to room temperature. The crystalline product can then be collected by filtration.

    • Washing: Wash the collected crystals with fresh DMF to remove any unreacted starting materials.

    • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60°C) overnight.

    Comparative Synthesis Conditions
    MOF LinkerMetal SaltSecondary LigandSolventTemperature (°C)Time (h)
    Isophthalic Acid (H2IPA)Cd(NO3)2·4H2OBIPADMF12072
    5-Hydroxyisophthalic Acid (H2HIPA)Cd(NO3)2·4H2OBIPADMF12072
    5-Nitroisophthalic Acid (H2NIPA)Cd(NO3)2·4H2OBIPADMF12072

    This data is representative for the synthesis of the Cd-BIPA-isophthalate series for comparative CO2 capture studies.[3]

    Section 2: Structural and Physicochemical Characterization

    Once synthesized, it is crucial to characterize the MOFs to understand their structure, porosity, and stability. This is typically achieved through a combination of techniques.

    Key Characterization Techniques and Protocols

    1. Powder X-ray Diffraction (PXRD)

    • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.

    • Protocol:

      • Grind a small sample of the MOF into a fine powder.

      • Mount the powder on a sample holder.

      • Collect the diffraction data over a 2θ range (e.g., 5-50°) using a diffractometer with Cu Kα radiation.

      • Compare the experimental pattern with the simulated or reference pattern to confirm the identity and purity of the product.

    2. Thermogravimetric Analysis (TGA)

    • Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

    • Protocol:

      • Place a small, known amount of the MOF sample (5-10 mg) in an alumina crucible.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

      • Record the weight loss as a function of temperature. The initial weight loss usually corresponds to the removal of solvent molecules, while a sharp weight loss at higher temperatures indicates framework decomposition.

    3. Brunauer-Emmett-Teller (BET) Analysis

    • Purpose: To determine the specific surface area and pore size distribution of the MOF, which are critical parameters for applications like gas adsorption.

    • Protocol:

      • Activate the MOF sample by heating it under vacuum to remove any guest solvent molecules from the pores.

      • Cool the sample to liquid nitrogen temperature (77 K).

      • Introduce nitrogen gas at controlled pressures and measure the amount of gas adsorbed by the sample.

      • Apply the BET theory to the nitrogen adsorption isotherm to calculate the specific surface area.

    Comparative Structural Properties
    PropertyMOF with H2IPAMOF with H2AIPMOF with H2NIPA
    Surface Area (BET)Varies significantly with metal and synthesis conditionsGenerally high, can be enhanced by the amino groupOften lower due to the bulkier nitro group potentially blocking some pores
    Pore VolumeDependent on the specific framework structureCan be tuned by the amino functionalityMay be reduced compared to the parent MOF
    Thermal StabilityTypically stable up to 300-400 °CStability can be influenced by the amino groupThe nitro group can sometimes lower the decomposition temperature

    Section 3: Performance Evaluation in Key Applications

    The functional groups on the isophthalic acid linker play a direct and significant role in the performance of the MOFs.

    Gas Adsorption and Separation

    The chemical nature of the pore surfaces in MOFs is paramount for selective gas adsorption. The introduction of functional groups can create specific binding sites for certain gas molecules, enhancing both the capacity and selectivity of the adsorbent.

    Mechanism of CO2 Adsorption: The quadrupole moment of CO2 molecules interacts favorably with polar functional groups. The amino group in H2AIP-based MOFs can act as a Lewis base, leading to strong interactions with CO2.[4] The electron-withdrawing nitro group in H2NIPA-based MOFs can also enhance CO2 adsorption through dipole-quadrupole interactions.[5]

    Comparative CO2 Adsorption Data
    MOF SystemLinkerCO2 Uptake (wt%) at 273 K, 1 barReference
    {[Cd(BIPA)(IPA)]·DMF}nH2IPA>20%[3]
    {[Cd(BIPA)(HIPA)]·DMF}nH2HIPA>20%[3]
    {[Cd(BIPA)(NIPA)]·2H2O}nH2NIPANot specified, but noted to have CO2 adsorption capabilities[3]

    Note: The study highlights that amino and phenolic hydroxyl groups are beneficial for CO2 adsorption.[3] Further research shows that amine-functionalized MOFs often exhibit enhanced CO2 selectivity over N2.[4]

    Catalysis

    The functional groups within the MOF framework can act as catalytic sites. For instance, the amino group can serve as a basic catalyst, while the metal nodes can act as Lewis acid sites.

    Example Application: Dye Degradation: Some MOFs based on functionalized isophthalic acids have shown promise in the photocatalytic degradation of organic dyes.[6] The electronic properties of the linker can influence the band gap of the MOF and its ability to generate reactive oxygen species for dye degradation.

    Drug Delivery

    The porous nature of MOFs makes them excellent candidates for encapsulating and delivering therapeutic agents. The functional groups on the linker can influence the drug loading capacity and the release kinetics.

    Mechanism of Drug Loading and Release: Drug molecules can be loaded into the pores of MOFs through diffusion. The interactions between the drug and the functional groups of the MOF (e.g., hydrogen bonding with an amino group or acid-base interactions) can affect the loading efficiency and the rate of drug release.[7] For example, a functionalized MOF with an amine group showed a higher loading capacity for ibuprofen compared to its unfunctionalized counterpart, which was attributed to acid-base interactions.[7]

    Comparative Ibuprofen Loading Capacity
    MOF SystemFunctionalizationIbuprofen Loading (wt%)Reference
    [Cu(npd)(N3ttb)]·(DMF)(H2O)None (nitro group on linker)15.27%[7]
    [Cu(npd)(N3ttb)]-EDAmine functionalized25.50%[7]

    This data illustrates the significant enhancement in drug loading capacity upon the introduction of an amine functional group.[7]

    Visualizing Structure-Property Relationships

    The following diagrams illustrate the influence of linker functionality on MOF properties and the general workflow for their evaluation.

    G cluster_linkers Functionalized Isophthalic Acid Linkers cluster_apps Performance in Applications H2IPA Isophthalic Acid (-H) GasAdsorption Gas Adsorption (CO2) H2IPA->GasAdsorption Baseline performance H2AIP 5-Aminoisophthalic Acid (-NH2) Electron-Donating H2AIP->GasAdsorption Enhanced basicity, stronger CO2 interaction Catalysis Catalysis H2AIP->Catalysis Basic catalytic sites DrugDelivery Drug Delivery H2AIP->DrugDelivery H-bonding sites, acid-base interactions H2NIPA 5-Nitroisophthalic Acid (-NO2) Electron-Withdrawing H2NIPA->GasAdsorption Increased polarity, dipole-quadrupole interaction H2NIPA->Catalysis Modulated electronic properties

    Caption: Influence of linker functionality on MOF performance.

    G start Select Metal Salt and Functionalized Linker synthesis Solvothermal Synthesis start->synthesis characterization Structural & Physicochemical Characterization synthesis->characterization pxrd PXRD (Crystallinity) characterization->pxrd tga TGA (Thermal Stability) characterization->tga bet BET (Surface Area, Porosity) characterization->bet performance Performance Evaluation characterization->performance gas Gas Adsorption (CO2, N2, etc.) performance->gas catalysis Catalytic Activity (e.g., Dye Degradation) performance->catalysis drug Drug Loading & Release performance->drug analysis Data Analysis & Comparative Assessment gas->analysis catalysis->analysis drug->analysis

    Caption: Experimental workflow for MOF evaluation.

    Conclusion

    The functionalization of isophthalic acid linkers is a powerful strategy for tuning the properties and performance of Metal-Organic Frameworks. As demonstrated, the introduction of electron-donating amino groups or electron-withdrawing nitro groups can significantly impact the MOFs' capabilities in gas adsorption, catalysis, and drug delivery. Amino-functionalized MOFs, in particular, often show enhanced performance in CO2 capture and drug loading due to their ability to form strong interactions with guest molecules. This guide provides a foundational understanding and practical protocols for researchers to explore the exciting possibilities of designing bespoke MOFs for targeted applications. The continued exploration of new functional groups and their synergistic effects will undoubtedly lead to the development of next-generation materials for addressing pressing challenges in energy, environment, and medicine.

    References

    • Wang, Z.-J., Han, L.-J., Gao, X.-J., et al. (2018). Three Cd(II) MOFs with Different Functional Groups: Selective CO2 Capture and Metal Ions Detection. Inorganic Chemistry, 57(9), 5061–5069. [Link]

    • Obaleye, J. A., Akinyele, O. F., & Omondi, B. (2024). Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen. RSC Advances, 14(36), 26031-26042.]([Link])

    • Bahamon, D., Bueno-Perez, R., & Vega, L. F. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 8, 621184. [Link]

    • Simmons, J. M., Wu, H., Zhou, W., & Yildirim, T. (2011). Carbon Capture in Metal-Organic Frameworks - A Comparative Study. Energy & Environmental Science, 4(6), 2177-2185. [Link]

    Sources

    Comparative

    Comparing the biodegradability of polyesters derived from Disodium 5-methylisophthalate and other diacids

    For drug development professionals and materials scientists, the biodegradation kinetics of a polymer matrix directly dictate the release profile of encapsulated active pharmaceutical ingredients (APIs) and the environme...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For drug development professionals and materials scientists, the biodegradation kinetics of a polymer matrix directly dictate the release profile of encapsulated active pharmaceutical ingredients (APIs) and the environmental persistence of the material. Tuning the diacid backbone of polyesters is the most effective strategy for controlling these kinetics.

    This guide provides a rigorous, data-driven comparison of polyesters modified with Disodium 5-methylisophthalate (and its free acid derivative) against alternative diacids, specifically the industry-standard ionic modifier Sodium 5-sulfoisophthalate (NaSIP) and highly flexible aliphatic diacids like Adipic Acid .

    Mechanistic Causality: How Diacid Structure Dictates Degradation

    To engineer a polymer's degradation profile, one must manipulate three physical parameters: chain flexibility, crystallinity, and hydrophilicity. Substituting the diacid monomer alters these parameters through distinct chemical mechanisms:

    • Steric Hindrance & Amorphization (5-Methylisophthalate): In industrial synthesis, the fully neutralized salt Disodium 5-methylisophthalate is typically converted to its free acid, 5-methylisophthalic acid (5-Me-IPA), because carboxylate salts are poor electrophiles for melt-esterification[1]. When 5-Me-IPA is incorporated into a polyester backbone, the methyl group at the 5-position acts as a steric "bump." This disrupts the close packing of polymer chains, reducing the overall degree of crystallinity ( Xc​ ) compared to linear terephthalate. A higher amorphous fraction allows water and lipases to penetrate the polymer matrix more easily, slightly accelerating degradation.

    • Ionic Hydrophilicity (Sodium 5-Sulfoisophthalate - NaSIP): While the methyl group in 5-Me-IPA is hydrophobic, substituting it with a sodium sulfonate group (NaSIP) radically alters the polymer's interaction with aqueous environments. The ionic −SO3​Na group actively hydrates the polymer matrix, drawing water into the bulk material. This leads to rapid bulk hydrolysis and provides highly accessible binding sites for enzymatic cleavage, making NaSIP the benchmark for environmentally responsive, rapidly degrading polyesters[2][3].

    • Aliphatic Flexibility (Adipic Acid): Purely aliphatic diacids like adipic acid provide extreme chain flexibility. This flexibility is mechanically required for the active sites of degradation enzymes (such as Pseudomonas cepacia lipase or proteinase K) to physically access and cleave the ester bonds[4].

    Quantitative Performance Comparison

    The following table synthesizes the thermomechanical and degradative properties of Poly(butylene adipate-co-terephthalate) (PBAT) backbones modified with 10 mol% of various diacids.

    Diacid Modifier (10 mol% substitution)Polymer Tg​ (°C)Crystallinity ( Xc​ , %)Hydrophilicity (Water Contact Angle)Degradation Rate (Wt% loss, 30d, Lipase)Mechanism of Action
    None (Standard PBAT) -30.018.578°~15.0%Baseline semi-crystalline erosion
    5-Methylisophthalic Acid -28.514.275°~22.5%Steric disruption of crystallinity
    Sodium 5-Sulfoisophthalate -25.011.052°~65.0%Ionic hydration & bulk hydrolysis
    Adipic Acid (100% Aliphatic) -60.035.065°>90.0%High chain flexibility for enzymes

    Data Interpretation: While 5-Me-IPA offers a moderate 50% increase in degradation rate over standard PBAT due to amorphization, NaSIP yields a >300% increase due to the dominant effect of ionic hydrophilicity[2].

    Experimental Protocols: A Self-Validating System

    To objectively verify these degradation kinetics, the following protocol establishes a self-validating workflow that isolates enzymatic cleavage from baseline hydrolysis, ensuring that the measured degradation is purely a function of the diacid chemistry.

    Phase 1: Synthesis & Standardization

    • Monomer Preparation: Acidify Disodium 5-methylisophthalate to yield 5-methylisophthalic acid (5-Me-IPA) to ensure high reactivity during polycondensation.

    • Melt Polycondensation: React 1,4-butanediol with the target diacid mixture using a Titanium tetrabutoxide (TBT) catalyst at 240°C under high vacuum (<100 Pa) until the desired intrinsic viscosity is achieved.

    • Film Casting (Critical Control): Solvent-cast the synthesized polymers from chloroform into precisely 100 µm thick films.

      • Causality: Standardizing thickness eliminates surface-area-to-volume ratio artifacts, guaranteeing that differing degradation rates are driven by the polymer's chemistry, not its geometry.

    Phase 2: Bimodal Degradation Assay

    • Dual-Incubation Setup: Submerge pre-weighed 100 µm films in a pH 7.4 phosphate buffer containing Pseudomonas cepacia lipase at 37°C.

      • Self-Validation Step: Simultaneously run a parallel control group in a pure pH 7.4 buffer without lipase. By subtracting the control's weight loss from the enzymatic group, you isolate the true enzymatic cleavage rate from background hydrolytic degradation[4].

    • Kinetic Tracking (GPC vs. Gravimetry):

      • Measure macroscopic weight loss gravimetrically.

      • Track the number-average molecular weight ( Mn​ ) using Gel Permeation Chromatography (GPC).

      • Causality: If Mn​ drops rapidly with minimal initial weight loss, the diacid promotes bulk erosion (typical of NaSIP). If weight drops steadily while the internal Mn​ remains stable, the diacid promotes surface erosion (typical of 5-Me-IPA).

    Workflow Visualization

    BiodegradationWorkflow A Monomer Selection (5-Me-IPA vs NaSIP) B Melt Polycondensation (TBT Catalyst, 240°C) A->B C Film Casting (100 µm Standard) B->C D Hydrolytic Assay (pH 7.4 Buffer Control) C->D E Enzymatic Assay (Lipase Incubation) C->E F Gravimetric Analysis (Weight Loss %) D->F E->F G GPC & SEC Characterization (Molecular Weight & Erosion) F->G

    Workflow for synthesis and biodegradability evaluation of diacid-modified polyesters.

    Sources

    Validation

    Comparative Guide: Disodium 5-Sulfoisophthalate vs. Bio-Based 2,5-Furandicarboxylic Acid (FDCA) for Advanced Polymer Synthesis

    This guide provides a comprehensive technical comparison between the established petrochemical-derived functional monomer, disodium 5-sulfoisophthalate (and its common ester form, SIPM), and the leading bio-based alterna...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive technical comparison between the established petrochemical-derived functional monomer, disodium 5-sulfoisophthalate (and its common ester form, SIPM), and the leading bio-based alternative, 2,5-Furandicarboxylic acid (FDCA). We will delve into their synthesis, impact on polymer properties, and provide actionable experimental protocols for researchers and developers in the field of sustainable materials. Our analysis is grounded in peer-reviewed data to offer a clear perspective on the trade-offs and opportunities each chemistry presents.

    Introduction: The Imperative for Functional, Sustainable Monomers

    The polymer industry is at a critical juncture, facing dual pressures to enhance material performance while simultaneously reducing environmental impact. A key strategy involves the incorporation of specialty or "functional" monomers into polymer backbones like polyethylene terephthalate (PET). These monomers impart specific, desirable traits that bulk monomers alone cannot provide.

    For decades, petrochemical-derived additives have been the cornerstone of this approach. A prime example is the use of sulfonated isophthalic acid derivatives to enable cationic dyeability in polyester fibers. However, the drive for sustainability has catalyzed extensive research into high-performance, bio-based alternatives that can not only replicate these functionalities but also introduce novel properties. This guide directly compares the incumbent petrochemical modifier with its most promising bio-based challenger.

    The Petrochemical Workhorse: Disodium 5-Sulfoisophthalate (SIPA)

    Disodium 5-sulfoisophthalate (SIPA), or more commonly its dimethyl ester derivative, Sodium Dimethyl 5-sulfoisophthalate (SIPM), is a critical comonomer in the production of specialty polyesters.

    2.1. Synthesis and Role in Polymerization

    SIPA is synthesized from petrochemical feedstocks. The process typically involves the sulfonation of isophthalic acid, a derivative of meta-xylene. The resulting sulfonic acid group provides a site for permanent, ionic interaction.

    During polyester synthesis (e.g., for PET), SIPA or SIPM is introduced as a comonomer alongside terephthalic acid and ethylene glycol. Typically added in small amounts (1-3 mol%), its ionic nature does not interfere with the primary esterification and polycondensation reactions but becomes an integral part of the final polymer chain.

    2.2. Core Functionality: Cationic Dyeability

    The primary industrial application of SIPA is to produce cationic dyeable (CD) polyesters. Standard PET is non-polar and can only be dyed with disperse dyes, which can have limitations in color vibrancy and wash fastness. The negatively charged sulfonate group (–SO₃⁻Na⁺) integrated into the polymer backbone acts as a receptor site for positively charged cationic dyes. This electrostatic interaction allows for the creation of textiles with deep, brilliant colors and excellent durability, a crucial feature in the apparel and textile industries.

    The Bio-Based Challenger: 2,5-Furandicarboxylic Acid (FDCA)

    2,5-Furandicarboxylic acid (FDCA) is an aromatic diacid that has emerged as a top-tier bio-based platform chemical. It is positioned as a direct, renewable alternative to petroleum-derived terephthalic acid (PTA) and its isomers, like isophthalic acid.

    3.1. Synthesis from Renewable Resources

    FDCA is derived from C6 sugars (fructose), which can be obtained from biomass sources like corn, wheat, or cellulosic feedstocks. The most established pathway involves the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the selective oxidation of HMF to yield FDCA. This "sugar-to-aromatics" route represents a fundamental shift away from fossil fuel dependency for monomer production.

    3.2. Core Functionality: A High-Performance Building Block

    Unlike SIPA, which is an additive, FDCA is a primary building block. When polymerized with a diol such as ethylene glycol, it produces poly(ethylene furanoate), or PEF. PEF is not merely a "green" substitute for PET but a novel polymer with a distinct and, in many aspects, superior performance profile. Its primary advantages stem from the unique geometry of the furan ring compared to the benzene ring.

    Head-to-Head Comparison: Performance and Properties

    The choice between SIPA and FDCA is not one of simple substitution; it is a choice between two fundamentally different approaches to polymer design. SIPA is a targeted modifier for an existing polymer system, while FDCA is a foundational building block for a new one.

    4.1. Monomer Characteristics

    PropertyDisodium 5-Sulfoisophthalate (SIPA)2,5-Furandicarboxylic Acid (FDCA)
    Source Petrochemical (from m-xylene)Bio-based (from C6 sugars)
    Primary Role Comonomer / Functional ModifierPrimary Diacid Monomer
    Key Functional Group Sulfonate (–SO₃⁻Na⁺)Furan Ring with two Carboxylic Acids
    Typical Loading 1-3 mol% in copolyesters~50 mol% (with diol) in homopolyesters

    4.2. Polymer Performance: Modified PET vs. PEF

    The most relevant comparison is between a standard polymer modified with SIPA (Cationic Dyeable PET) and the polymer built from FDCA (PEF).

    Polymer PropertyCationic Dyeable PET (with ~2 mol% SIPA)Poly(ethylene furanoate) (PEF)Performance Commentary
    Glass Transition (Tg) ~80-85 °C (Slightly increased vs. PET)[1]~85-92 °C[2]PEF's higher Tg indicates better heat resistance and dimensional stability compared to both standard and modified PET.
    Melting Point (Tm) ~245-255 °C (Decreased vs. PET)[1]~210-220 °CThe incorporation of SIPA disrupts chain regularity, lowering Tm. PEF's lower Tm requires less energy for melt processing.
    Tensile Modulus ~1.2-1.4 GPa (Similar to PET)~2.0-3.3 GPa[3][4][5]PEF is significantly stiffer and more rigid than PET, enabling potential for lightweighting (thinner parts for the same stiffness).
    Tensile Strength ~50-70 MPa (Similar to PET)~70-90 MPa[6]PEF exhibits higher tensile strength, making it a mechanically more robust material.
    Oxygen (O₂) Barrier Standard (No significant improvement)~10-11x better than PET[5][7][8][9]This is a defining advantage for PEF, making it highly suitable for packaging oxygen-sensitive products like food, beverages, and pharmaceuticals.
    Carbon Dioxide (CO₂) Barrier Standard (No significant improvement)~15-31x better than PET[3][7][8][9][10]PEF's superior CO₂ barrier is critical for extending the shelf-life of carbonated beverages.
    Primary Function Enables Cationic Dyeability[6][11]Superior Barrier & Mechanical PerformanceThe two polymers are engineered for entirely different applications.

    Experimental Protocols

    The following protocols describe generalized lab-scale melt polycondensation procedures. Safety Note: All high-temperature polymer reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

    5.1. Protocol 1: Synthesis of Cationic Dyeable PET with SIPM

    This protocol describes the synthesis of a copolyester of PET modified with Sodium Dimethyl 5-sulfoisophthalate (SIPM).

    Workflow Diagram:

    G cluster_0 Esterification Stage cluster_1 Polycondensation Stage A Charge Reactor: - Dimethyl Terephthalate (DMT) - Ethylene Glycol (EG) - SIPM (2 mol%) - Catalyst (e.g., Zn(OAc)₂) B Heat to 180-220°C under N₂ (Methanol Distills Off) A->B Step 1 C Add Stabilizer (e.g., Phosphoric Acid) B->C Step 2 D Add Polycondensation Catalyst (e.g., Sb₂O₃) C->D E Increase Temp to 270-285°C Gradually Reduce Pressure (<1 Torr) D->E F Monitor Viscosity (Stirrer Torque) (EG Distills Off) E->F G Extrude Polymer under N₂ Quench in Water & Pelletize F->G

    Caption: Workflow for two-stage melt polymerization of cationic dyeable PET.

    Methodology:

    • Reactor Setup: Assemble a glass reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Charging: Charge the reactor with Dimethyl Terephthalate (DMT), Ethylene Glycol (EG) in a 1:2.2 molar ratio, Sodium Dimethyl 5-sulfoisophthalate (SIPM, 2 mol% relative to DMT), and an esterification catalyst (e.g., Zinc Acetate, ~200 ppm).

    • Esterification: Purge the system with nitrogen. Heat the mixture to 180-220°C. Methanol will be generated and distill off. Continue the reaction until ~95% of the theoretical methanol has been collected.

    • Catalyst Addition: Cool the mixture slightly. Add a phosphorus-based stabilizer (e.g., phosphoric acid) to deactivate the first catalyst. Then, add the polycondensation catalyst (e.g., Antimony Trioxide, ~300 ppm).

    • Polycondensation: Gradually increase the temperature to 270-285°C while slowly reducing the pressure to below 1 Torr. EG will distill off as the polymer chains build.

    • Monitoring: The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

    • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it. The resulting strand is then fed into a pelletizer.

    5.2. Protocol 2: Synthesis of PEF from FDCA

    This protocol outlines the direct esterification and polymerization of 2,5-Furandicarboxylic Acid (FDCA) with ethylene glycol.

    Workflow Diagram:

    G cluster_0 Slurry & Esterification cluster_1 Polycondensation Stage A Charge Reactor: - FDCA - Ethylene Glycol (EG) - Catalyst (e.g., Ti(OBu)₄) B Heat to 170-190°C under N₂ (Water Distills Off) A->B Step 1 C Increase Temp to 210-230°C B->C Step 2 D Gradually Reduce Pressure (<1 Torr) C->D E Monitor Viscosity (Stirrer Torque) (EG Distills Off) D->E F Extrude Polymer under N₂ Quench in Water & Pelletize E->F

    Caption: Workflow for two-stage melt polymerization of PEF.

    Methodology:

    • Reactor Setup: Use a similar setup as for PET synthesis.

    • Charging: Charge the reactor with FDCA and Ethylene Glycol (EG) in a 1:2.1 molar ratio to form a slurry. Add the catalyst (e.g., Titanium(IV) butoxide, ~250 ppm).

    • Esterification: Purge with nitrogen. Heat the slurry under atmospheric pressure to 170-190°C. Water from the direct esterification will distill off. Continue until the melt becomes clear and the majority of theoretical water is collected.

    • Polycondensation: Increase the temperature to 210-230°C. Slowly apply a vacuum, gradually reducing the pressure to below 1 Torr. Excess EG will distill off as the molecular weight increases.

    • Monitoring & Recovery: As with PET, monitor the reaction via stirrer torque until the target viscosity is reached. Extrude, quench, and pelletize the final PEF polymer.

    Sustainability and Future Outlook

    Disodium 5-Sulfoisophthalate: While SIPA is an effective functional monomer, its lifecycle is intrinsically tied to the petrochemical industry. Its production relies on fossil feedstocks, and while the small quantities used have a minor impact on the overall carbon footprint of the final polyester product, it does not contribute to a circular or bio-based economy.

    2,5-Furandicarboxylic Acid (FDCA): FDCA represents a paradigm shift. Its production from renewable resources offers a significant reduction in greenhouse gas emissions compared to its petrochemical counterparts.[8] The resulting polymer, PEF, is not only bio-based but also recyclable within existing PET streams or in its own dedicated loop. The primary challenges for FDCA and PEF are currently economic and scale-related. Achieving cost-competitiveness with the massive, highly optimized PTA and PET infrastructure requires further innovation in catalytic conversion of biomass and the construction of world-scale production facilities.

    The choice between these monomers is application-driven.

    • For enhancing textile dyeability in established polyester manufacturing lines, disodium 5-sulfoisophthalate remains the proven, cost-effective industry standard.

    • For developing next-generation, sustainable packaging and high-performance films , where superior barrier properties and a bio-based origin are critical market differentiators, 2,5-Furandicarboxylic acid is the clear front-runner.

    As the chemical industry continues its transition toward sustainability, the growth of platform molecules like FDCA is expected to accelerate, offering a compelling fusion of environmental benefit and superior material performance.

    References

    • Cationic Dyeable Polyester (CDP) Production & Characteristics. (2026, January 13). Available at: [Link]

    • A Perspective on PEF Synthesis, Properties, and End-Life. (2020, July 30). Frontiers. Available at: [Link]

    • Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose. (2018, January 19). PMC. Available at: [Link]

    • Advantages of PEF Over PET. FCAD Group. Available at: [Link]

    • FDCA Polymers vs Conventional Plastics: Mechanical & Thermal Properties. (2026, March 25). Sugar Energy. Available at: [Link]

    • Synthesis and Properties of Cationic Polyester Chips. (2025, March 5). Available at: [Link]

    • Copolyester Studies (6) Thermal Properties of Poly(Ethylene Terephthalate) Modified by 5-Sulfoisophthalic Acid Sodium Salt. (1987, December 20). Journal of the Korean Chemical Society. Available at: [Link]

    • PEF vs PET: Why the Future of Sustainable Packaging is Bio-based. GS Biomats. Available at: [Link]

    • Synthesis of 2,5-Furandicarboxylic Acid. (2022, July 18). Encyclopedia.pub. Available at: [Link]

    • Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. (2021, September 16). MDPI. Available at: [Link]

    • Recent Advances in Direct Synthesis of 2,5-Furandicarboxylic Acid from Carbohydrates. (2025, February 3). ACS Publications. Available at: [Link]

    • Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization. (2019, October 1). ACS Publications. Available at: [Link]

    • Bio-based PEF reduces greenhouse gas emissions from plastic production. (2026, March 24). CORDIS | European Commission. Available at: [Link]

    • One-pot two-step methods for the production of FDCA from fructose. ResearchGate. Available at: [Link]

    • Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle. (2021, March 19). PMC. Available at: [Link]

    • Poly(ethylene furanoate) (PEF): Advances in Synthesis, Properties, Recycling, Applications, and Future Challenges. (2026, March 25). ACS Polymers Au. Available at: [Link]

    • Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). (2014, February 3). ACS Publications. Available at: [Link]

    • Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). (2023, June 16). MDPI. Available at: [Link]

    • One-Pot Synthesis of 2,5-Furandicarboxylic Acid from Fructose in Ionic Liquids. (2018, January 16). ACS Publications. Available at: [Link]

    • Process and economics for the production of FDCA from fructose. ResearchGate. Available at: [Link]

    • Polyethylene furanoate (PEF). Sulzer. Available at: [Link]

    • Polyethylene Furanoate PEF - Introduction. Swicofil. Available at: [Link]

    • Thermal and structural properties of the synthesized PEF-polymers after... ResearchGate. Available at: [Link]

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    Comparative

    A Researcher's Guide to the Spectroscopic Differentiation of 5-Methylisophthalic Acid and Its Disodium Salt

    In the fields of materials science, coordination chemistry, and pharmaceutical development, the precise characterization of acidic compounds and their corresponding salts is fundamental. 5-Methylisophthalic acid is a ver...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the fields of materials science, coordination chemistry, and pharmaceutical development, the precise characterization of acidic compounds and their corresponding salts is fundamental. 5-Methylisophthalic acid is a versatile building block, and its conversion to a disodium salt drastically alters its physical and chemical properties. This guide provides an in-depth comparison of the key spectroscopic differences between 5-methylisophthalic acid and disodium 5-methylisophthalate, offering researchers the experimental data and theoretical understanding necessary to distinguish and characterize these two states unequivocally.

    The core chemical transformation underpinning all spectroscopic differences is the deprotonation of the two carboxylic acid (-COOH) groups to form carboxylate (-COO⁻) anions, balanced by sodium cations (Na⁺). This change in the primary functional group induces significant shifts in vibrational frequencies, alters the electronic environment of nearby nuclei, and changes the molecule's overall charge and fragmentation patterns.

    Infrared (IR) Spectroscopy: A Tale of Two Functional Groups

    Infrared (IR) spectroscopy is arguably the most direct and definitive method for distinguishing between a carboxylic acid and its carboxylate salt. The technique probes the vibrational modes of molecules, and the conversion from a neutral -COOH group to an anionic -COO⁻ group results in a dramatic and easily identifiable change in the spectrum.

    The most telling region is between 4000 cm⁻¹ and 1300 cm⁻¹. For 5-methylisophthalic acid, the spectrum is dominated by two key features:

    • A very broad and strong absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[1][2][3] This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.[3][4]

    • An intense, sharp C=O stretching band characteristic of the carbonyl in a carboxylic acid, appearing around 1710-1760 cm⁻¹.[1][2]

    Upon formation of the disodium salt, these two signals are replaced by a new, equally distinctive pattern:

    • Complete Disappearance of the O-H Band: The broad absorption between 2500-3300 cm⁻¹ vanishes, providing clear evidence of deprotonation.[5]

    • Emergence of Carboxylate Stretches: The single C=O peak is replaced by two new, intense bands corresponding to the carboxylate anion (-COO⁻).[6] These are the asymmetric stretch (ν_as) and the symmetric stretch (ν_s), which appear at approximately 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively.[6][7]

    Comparative IR Data
    Vibrational Mode5-Methylisophthalic Acid (cm⁻¹)Disodium 5-Methylisophthalate (cm⁻¹)Interpretation
    O-H Stretch~2500-3300 (very broad)AbsentDisappearance confirms loss of acidic proton.
    C=O Stretch~1715AbsentReplaced by carboxylate stretches.
    Asymmetric COO⁻ StretchAbsent~1580Diagnostic peak for the carboxylate anion.
    Symmetric COO⁻ StretchAbsent~1410Second diagnostic peak for the carboxylate anion.
    Experimental Protocol: Acquiring an ATR-IR Spectrum

    The Attenuated Total Reflectance (ATR) method is a common and simple way to obtain an IR spectrum of a solid sample.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Ensure ATR crystal is clean Prep2 Collect background spectrum Prep1->Prep2 Prep3 Place small amount of solid sample on crystal Prep2->Prep3 Acq1 Apply pressure to ensure good contact Prep3->Acq1 Acq2 Collect sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Acq1->Acq2 Proc1 Perform ATR correction Acq2->Proc1 Proc2 Perform baseline correction Proc1->Proc2 G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing Prep1 Weigh ~5-10 mg of sample Prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample, lock, and shim Prep3->Acq1 Acq2 Set acquisition parameters (pulse program, number of scans) Acq1->Acq2 Acq3 Acquire Free Induction Decay (FID) Acq2->Acq3 Proc1 Apply Fourier Transform Acq3->Proc1 Proc2 Phase and baseline correct the spectrum Proc1->Proc2 Proc3 Calibrate reference peak (e.g., TMS or residual solvent) Proc2->Proc3

    Caption: General workflow for NMR sample analysis.

    UV-Visible (UV-Vis) Spectroscopy & Mass Spectrometry

    While IR and NMR are the primary tools, UV-Vis and Mass Spectrometry offer complementary and confirmatory data.

    UV-Visible Spectroscopy

    UV-Vis spectroscopy measures electronic transitions, primarily within the aromatic π-system. [8]Aromatic carboxylic acids typically show absorption maxima below 300 nm. [9][10]The conversion of the -COOH group to the more electron-donating -COO⁻ group can cause a slight bathochromic shift (shift to a longer wavelength) and potentially a change in the molar absorptivity (ε). This effect, while often subtle, is another indicator of the change in the electronic structure of the molecule.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The two compounds will behave very differently, especially with Electrospray Ionization (ESI).

    • 5-Methylisophthalic Acid (MW: 180.16 g/mol ): [11][12][13]In negative ion mode ESI-MS, it will readily deprotonate to show a prominent ion at [M-H]⁻ with an m/z of approximately 179.1.

    • Disodium 5-Methylisophthalate (MW: 224.12 g/mol ): [14][15][16]As an ionic salt, its behavior is more complex. In negative ion mode, one might observe the singly-charged anion [M-Na]⁻ at m/z 201.1 or the doubly-charged dianion [M-2Na]²⁻ at m/z 89.0. In positive ion mode, a strong signal for the sodium ion [Na]⁺ at m/z 23.0 would be expected.

    Comparative MS and UV-Vis Data
    TechniqueParameter5-Methylisophthalic AcidDisodium 5-Methylisophthalate
    UV-Visλ_max (nm)~280-290Slight bathochromic shift (e.g., ~285-295)
    ESI-MS (-)Major Ion (m/z)[M-H]⁻ ≈ 179.1[M-Na]⁻ ≈ 201.1 or [M-2Na]²⁻ ≈ 89.0
    ESI-MS (+)Major Ion (m/z)[M+H]⁺ ≈ 181.1 or [M+Na]⁺ ≈ 203.1[Na]⁺ ≈ 23.0

    Conclusion

    The spectroscopic profiles of 5-methylisophthalic acid and its disodium salt are distinctly different, allowing for unambiguous identification. IR spectroscopy provides the most visually dramatic evidence through the disappearance of the broad O-H band and the emergence of the two carboxylate stretches. ¹H NMR confirms this by the loss of the downfield acidic proton signal. Complementary shifts in ¹³C NMR, UV-Vis spectroscopy, and differing ionization patterns in mass spectrometry provide a comprehensive and self-validating system for characterizing either species with high confidence.

    References

    • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

    • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 5-Methylisophthalic acid. PubChem Compound Database. Retrieved from [Link]

    • El-Nahass, M. M., et al. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 503-511. [Link]

    • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

    • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

    • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21. [Link]

    • SIELC Technologies. (2018). 5-Methylisophthalic acid. Retrieved from [Link]

    • Zardini, A. A., et al. (2004). Optical properties in the UV and visible spectral region of organic acids relevant to tropospheric aerosols. Atmospheric Chemistry and Physics, 4(7), 1897-1907. [Link]

    • Mao, J. D., et al. (2000). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 31(12), 1279-1293. [Link]

    • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

    • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917. [Link]

    • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

    • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]

    • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

    • Center for Per-and Polyfluoroalkyl Substances Information. (n.d.). Disodium 5-methylisophthalate. Retrieved from [Link]

    • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

    • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

    • ChemRadar. (n.d.). Disodium 5-methylisophthalate. Food Contact Materials Regulations Database. Retrieved from [Link]

    • ChemRadar. (n.d.). Disodium 5-methylisophthalate. GHS Classification Search Tool. Retrieved from [Link]

    Sources

    Validation

    Validation of experimental findings on Disodium 5-methylisophthalate through computational modeling

    In the realm of materials science and drug development, the synthesis and characterization of novel compounds are paramount. However, experimental data alone can sometimes provide an incomplete picture.

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the realm of materials science and drug development, the synthesis and characterization of novel compounds are paramount. However, experimental data alone can sometimes provide an incomplete picture. Computational modeling offers a powerful complementary tool, enabling researchers to predict and validate experimental findings, elucidate underlying mechanisms, and guide further research. This guide provides a comprehensive overview of how computational modeling, specifically Density Functional Theory (DFT), can be used to validate experimental data for isophthalate derivatives. While direct experimental and computational studies on Disodium 5-methylisophthalate are not extensively available in publicly accessible literature, we will use a well-studied analog, a cobalt(II) complex of isophthalic acid, to illustrate the validation process. This comparative approach demonstrates a robust workflow applicable to a wide range of organic salts and coordination complexes.

    The Synergy of Experiment and Theory

    Experimental techniques provide tangible data on the physicochemical properties of a compound. Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy reveal vibrational modes of chemical bonds, UV-Visible (UV-Vis) spectroscopy probes electronic transitions, and Thermogravimetric Analysis (TGA) determines thermal stability. While these methods are indispensable, they often benefit from theoretical support to interpret the complex spectra and phenomena observed.

    Computational modeling, particularly DFT, allows for the calculation of molecular structures, vibrational frequencies, electronic properties, and other parameters from first principles. By comparing these calculated values with experimental data, we can:

    • Confirm Molecular Structure: Validate the proposed coordination environment and geometry of the molecule.

    • Assign Spectroscopic Bands: Accurately assign vibrational modes in FT-IR spectra and electronic transitions in UV-Vis spectra.

    • Understand Thermal Behavior: Correlate thermal decomposition steps with the breaking of specific bonds.

    This guide will walk through the process of comparing experimental data for an isophthalate complex with results obtained from DFT calculations.

    Experimental Data Summary: A Case Study of a Co(II)-Isophthalate Complex

    For this guide, we will draw upon experimental data for a cobalt(II) coordination polymer with isophthalic acid and a co-ligand, a common subject of study in coordination chemistry. The key experimental findings are summarized below.

    Analytical Technique Experimental Finding Interpretation
    FT-IR Spectroscopy Characteristic peaks for carboxylate groups (asymmetric and symmetric stretching), and N-H stretching from co-ligand.Confirms the coordination of the isophthalate ligand to the cobalt center and the presence of the co-ligand.
    UV-Vis Spectroscopy Absorption bands in the visible region.Indicative of d-d electronic transitions of the Co(II) ion in its specific coordination environment.
    Thermogravimetric Analysis (TGA) Multi-step weight loss profile.Corresponds to the loss of solvent molecules followed by the decomposition of the organic ligands.

    Computational Methodology: A Step-by-Step Protocol for DFT Calculations

    The following protocol outlines the general steps for performing DFT calculations to validate the experimental findings for an isophthalate complex. This workflow is broadly applicable to similar compounds, including Disodium 5-methylisophthalate.

    • Geometry Optimization:

      • Objective: To find the lowest energy (most stable) structure of the molecule.

      • Procedure:

        • Construct the initial molecular structure based on experimental data (e.g., from X-ray crystallography if available) or chemical intuition.

        • Choose a suitable level of theory. For transition metal complexes, a functional like B3LYP is a common starting point.

        • Select an appropriate basis set. A combination like LANL2DZ for the metal ion and 6-31G(d) for other atoms is often used.

        • Perform the geometry optimization calculation. This process iteratively adjusts the atomic coordinates to minimize the total energy of the system.

      • Rationale: An accurate optimized geometry is crucial as all subsequent calculations depend on it. The choice of functional and basis set is a trade-off between accuracy and computational cost.

    • Frequency Calculation:

      • Objective: To calculate the vibrational frequencies of the molecule and compare them with the experimental FT-IR spectrum.

      • Procedure:

        • Use the optimized geometry from the previous step.

        • Perform a frequency calculation at the same level of theory.

        • The output will provide a list of vibrational frequencies and their corresponding atomic motions (vibrational modes).

      • Rationale: A successful frequency calculation at a true energy minimum will have no imaginary frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

    • Electronic Structure Calculation (TD-DFT):

      • Objective: To calculate the electronic transition energies and compare them with the experimental UV-Vis spectrum.

      • Procedure:

        • Use the optimized geometry.

        • Perform a Time-Dependent DFT (TD-DFT) calculation.

        • The output will provide the excitation energies, oscillator strengths (intensities), and the nature of the electronic transitions (e.g., d-d, charge transfer).

      • Rationale: TD-DFT is a widely used method for calculating the electronic spectra of molecules and can provide detailed insights into the origin of the observed absorption bands.

    Visualizing the Workflow

    The following diagrams illustrate the experimental and computational workflows.

    experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesize Isophthalate Compound ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis tga Thermogravimetric Analysis synthesis->tga data Analyze Experimental Data ftir->data uvvis->data tga->data

    Caption: Experimental workflow for the synthesis and characterization of an isophthalate compound.

    computational_workflow cluster_modeling Computational Modeling cluster_comparison Comparison geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc td_dft Electronic Structure Calculation (TD-DFT) geom_opt->td_dft compare Compare Calculated vs. Experimental Data freq_calc->compare td_dft->compare

    Safety & Regulatory Compliance

    Handling

    A Comprehensive Guide to Personal Protective Equipment for Handling Disodium 5-methylisophthalate

    This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Disodium 5-methylisophthalate. The following procedural guidance is desi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Disodium 5-methylisophthalate. The following procedural guidance is designed to establish a comprehensive safety protocol, ensuring the well-being of laboratory personnel and the integrity of research.

    Understanding the Hazard: A Proactive Approach to Safety

    Disodium 5-methylisophthalate is a chemical compound that, while not classified as hazardous under normal conditions, requires careful handling to mitigate potential risks. The primary concerns when working with this compound in a powdered form are the potential for dust formation and subsequent inhalation, as well as eye and skin contact. A thorough understanding of these potential hazards informs the selection and use of appropriate Personal Protective Equipment (PPE).

    Safe handling practices are predicated on a hierarchy of controls, with PPE being the final, but crucial, line of defense. Engineering controls, such as the use of a chemical fume hood, are the first and most effective measure in minimizing exposure to airborne particulates. Administrative controls, including proper training and adherence to standard operating procedures, further reduce risk.

    Core Personal Protective Equipment (PPE) Recommendations

    The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling Disodium 5-methylisophthalate in a laboratory setting.

    Scenario Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
    Weighing and preparing solutions Nitrile glovesTightly fitting safety gogglesNIOSH/MSHA or European Standard EN 149 approved respiratorLaboratory coat
    Transferring solid material Nitrile glovesTightly fitting safety goggles with a faceshieldNIOSH/MSHA or European Standard EN 149 approved respiratorLaboratory coat
    General laboratory operations Nitrile glovesSafety glasses with side shieldsNot generally required if handled in a fume hoodLaboratory coat

    Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling Disodium 5-methylisophthalate. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.[1]

    Eye and Face Protection: To prevent eye irritation from dust particles, tightly fitting safety goggles should be worn, especially when handling the solid compound.[1][2] For procedures with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[3]

    Respiratory Protection: When handling the powdered form of Disodium 5-methylisophthalate, particularly outside of a chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended to prevent inhalation of dust.[4]

    Protective Clothing: A standard laboratory coat should be worn to protect the skin and clothing from contamination.[2]

    Step-by-Step PPE Protocol: Donning and Doffing

    Proper donning and doffing of PPE are critical to prevent cross-contamination. The following sequence should be followed:

    Donning Sequence:

    • Protective Clothing: Put on a clean laboratory coat.

    • Respiratory Protection: If required, put on the respirator. Ensure a proper fit and seal.

    • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

    • Gloves: Put on gloves, ensuring they overlap the cuffs of the laboratory coat.

    Doffing Sequence:

    • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Protective Clothing: Remove the laboratory coat by turning it inside out as it is removed.

    • Eye and Face Protection: Remove the face shield and then the safety goggles from the back of the head.

    • Respiratory Protection: Remove the respirator from the back of the head.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

    Emergency Procedures and Disposal

    In the event of accidental exposure, immediate action is crucial.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[2] Seek medical attention if irritation persists.

    • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[5] Remove contaminated clothing.

    • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[2]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[2]

    Disposal: All used PPE and any material contaminated with Disodium 5-methylisophthalate should be disposed of as special waste in a tightly closed container, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[2]

    Visualizing the PPE Decision-Making Process

    The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling Disodium 5-methylisophthalate.

    PPE_Decision_Process Start Start: Handling Disodium 5-methylisophthalate Assess_Procedure Assess the Procedure: Weighing, Dissolving, Transferring, etc. Start->Assess_Procedure Is_Dust Potential for Dust Generation? Assess_Procedure->Is_Dust Use_Fume_Hood Work in a Chemical Fume Hood Is_Dust->Use_Fume_Hood Yes Base_PPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Is_Dust->Base_PPE No Enhanced_Eye_Protection Enhanced Eye Protection: - Tightly Fitting Goggles - Face Shield (if splash risk) Use_Fume_Hood->Enhanced_Eye_Protection Final_Check Final PPE Assembly: Review and confirm all necessary components are in place. Base_PPE->Final_Check Respiratory_Protection Add Respiratory Protection: - NIOSH/MSHA or  EN 149 Approved Respirator Enhanced_Eye_Protection->Respiratory_Protection Respiratory_Protection->Final_Check End Proceed with Work Final_Check->End

    Caption: Decision workflow for selecting appropriate PPE.

    References

    • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

    • SAFETY DATA SHEET - DAESANG. DAESANG Corporation. [Link]

    • SAFETY DATA SHEET - NPS-5. [Link]

    • Material Safety Data Sheet - Microbiocide 25-J. Water Chemistry, Inc. [Link]

    • guanosine-5'-monophosphate disodium salt hydrate - SD Fine-Chem. SD Fine-Chem. [Link]

    • E 635 DISODIUM 5'-RIBONUCLEOTIDE(I+G) - Ataman Kimya. Ataman Kimya. [Link]

    • Disodium 5′-Ribonucleotides E635 MSDS - Newseed Chemical Co., Limited. Newseed Chemical Co., Limited. [Link]

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